3-(Pyrrolidin-1-ylsulfonyl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-pyrrolidin-1-ylsulfonylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c12-14(13,11-6-1-2-7-11)9-4-3-5-10-8-9/h3-5,8H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJUPPYEPZUGLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20516911 | |
| Record name | 3-(Pyrrolidine-1-sulfonyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20516911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26103-51-5 | |
| Record name | 3-(Pyrrolidine-1-sulfonyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20516911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(Pyrrolidin-1-yl)sulphonyl]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(Pyrrolidin-1-ylsulfonyl)pyridine in Modern Drug Discovery
Foreword: The Unseen Architect in Kinase Inhibition
In the landscape of modern medicinal chemistry, the pursuit of novel therapeutics is often a story of molecular architecture. We seek scaffolds that are not only biologically relevant but also synthetically accessible and versatile. 3-(Pyrrolidin-1-ylsulfonyl)pyridine, a compound often working behind the scenes, has emerged as a critical building block in the development of potent and selective kinase inhibitors. This guide provides an in-depth technical exploration of this compound, from its fundamental properties and synthesis to its pivotal role in the design of next-generation therapeutics, particularly in the context of Acute Myeloid Leukemia (AML). For the researcher, scientist, or drug development professional, understanding the nuances of this molecule is to understand a key piece in the intricate puzzle of targeted cancer therapy.
Core Compound Identification and Properties
Chemical Identity:
-
Systematic Name: this compound
-
Synonyms: 3-(1-Pyrrolidinylsulfonyl)pyridine, 1-(Pyridin-3-ylsulfonyl)pyrrolidine[2]
Physicochemical Properties:
A thorough understanding of the physicochemical properties of a compound is foundational to its application in drug discovery, influencing everything from reaction kinetics to bioavailability.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O₂S | --INVALID-LINK--[1] |
| Molecular Weight | 212.27 g/mol | --INVALID-LINK--[1] |
| Appearance | Typically a solid | Inferred from supplier data |
| Storage Temperature | 2-8°C | --INVALID-LINK-- |
Safety and Handling:
As a sulfonamide derivative, this compound requires careful handling in a laboratory setting.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation)[1].
-
Precautionary Statements: P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[1].
Synthesis and Mechanism: From Precursors to the Final Scaffold
The synthesis of this compound is a testament to the principles of nucleophilic substitution, a cornerstone of organic chemistry. The primary route involves the reaction of a sulfonyl chloride with a secondary amine.
Synthesis of the Key Precursor: Pyridine-3-sulfonyl Chloride
The journey to our target molecule begins with the synthesis of its electrophilic precursor, pyridine-3-sulfonyl chloride (CAS No: 16133-25-8). A common and industrially scalable method involves a two-step process starting from 3-aminopyridine[3].
-
Diazotization: 3-Aminopyridine is treated with a nitrite source (e.g., sodium nitrite) and a fluoroborate source (e.g., sodium fluoroborate) in an acidic medium to form an intermediate diazonium fluoroborate salt[3]. This reaction is typically performed at low temperatures (0-5°C) to ensure the stability of the diazonium salt.
-
Sulfonyl Chlorination: The isolated diazonium salt is then reacted with thionyl chloride in the presence of a catalyst, such as cuprous chloride, to yield pyridine-3-sulfonyl chloride[3][4][5].
An alternative, though potentially less regioselective and more hazardous, route involves the direct sulfonation of pyridine followed by chlorination with reagents like phosphorus pentachloride[6].
Final Assembly: The Sulfonamide Bond Formation
The final step in the synthesis of this compound is the reaction of pyridine-3-sulfonyl chloride with pyrrolidine. This is a classic nucleophilic acyl substitution at the sulfonyl group.
Caption: Synthetic workflow for this compound.
Experimental Protocol (Generalized):
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve pyrrolidine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous solvent like dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C in an ice bath to manage the exothermic nature of the reaction.
-
Addition of Sulfonyl Chloride: Dissolve pyridine-3-sulfonyl chloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the cooled pyrrolidine solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is typically washed sequentially with a dilute acid solution (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Application in Drug Discovery: A Scaffold for FLT3-ITD Inhibition in AML
The true significance of this compound lies not in its own biological activity, which is largely uncharacterized, but in its role as a versatile scaffold in medicinal chemistry. The pyridine and pyrrolidine-sulfonamide moieties are prevalent in a multitude of biologically active compounds, offering a combination of desirable properties such as metabolic stability, hydrogen bonding capabilities, and the ability to form key interactions with biological targets.
A prime example of its application is in the development of inhibitors for FMS-like tyrosine kinase 3 (FLT3), a critical target in Acute Myeloid Leukemia (AML).
The Role of FLT3 in Acute Myeloid Leukemia
FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. In approximately one-third of AML patients, the FLT3 gene is mutated, leading to constitutive activation of the kinase and its downstream signaling pathways, promoting uncontrolled cell growth and survival. The most common mutation is an internal tandem duplication (ITD) in the juxtamembrane domain of the receptor (FLT3-ITD).
Caption: Simplified FLT3-ITD signaling pathway in AML.
This compound as a Pharmacophore
The this compound moiety, often as part of a larger aniline structure (4-(pyrrolidin-1-ylsulfonyl)aniline), has been incorporated into various heterocyclic cores to generate potent FLT3-ITD inhibitors. The sulfonamide group can act as a hydrogen bond acceptor, while the pyridine and pyrrolidine rings can engage in van der Waals and hydrophobic interactions within the kinase's ATP-binding pocket.
Several studies have demonstrated the utility of this scaffold in the design of novel kinase inhibitors. For instance, a series of imidazo[1,2-b]pyridazine derivatives bearing a 4-(pyrrolidin-1-ylsulfonyl)aniline substituent displayed promising inhibitory activities against FLT3-ITD in the nanomolar range[8]. Similarly, imidazo[4,5-b]pyridine derivatives with the same substituent also showed submicromolar activities against recombinant FLT3-ITD[8].
Table of Biological Activity for Derivatives:
The following table summarizes the biological activity of selected compounds from the literature that incorporate a pyrrolidin-1-ylsulfonylaryl moiety, highlighting the effectiveness of this structural motif in targeting FLT3-ITD.
| Compound Class | Target(s) | IC₅₀ / GI₅₀ (nM) | Cell Line(s) | Reference |
| Imidazo[1,2-b]pyridazine Derivative | FLT3-ITD, FLT3-D835Y | 4, 1 | Recombinant Kinase | --INVALID-LINK--[8] |
| Imidazo[1,2-b]pyridazine Derivative | FLT3-ITD positive | 7, 9 | MV4-11, MOLM-13 | --INVALID-LINK--[8] |
| Pyrazolo[1,5-a]pyrimidine Derivative | FLT3-ITD, CDK2 | Submicromolar | Recombinant Kinase | --INVALID-LINK--[8] |
| Imidazo[4,5-b]pyridine Derivative | FLT3-ITD, FLT3-D835Y | Submicromolar | Recombinant Kinase | --INVALID-LINK--[8] |
Conclusion and Future Outlook
This compound stands as a powerful example of a molecular fragment whose value is realized through its incorporation into more complex, biologically active molecules. Its straightforward synthesis and the desirable physicochemical properties it imparts make it a valuable tool in the arsenal of medicinal chemists. The continued success of derivatives containing this scaffold in targeting challenging diseases like FLT3-ITD positive AML underscores its importance. As our understanding of kinase biology deepens, it is highly probable that this versatile building block will continue to feature in the design of novel, targeted therapies for a range of human diseases. The journey from a simple pyridine derivative to a life-saving therapeutic is long and complex, but it is built upon the foundation of well-understood and synthetically accessible molecules like the one detailed in this guide.
References
- 1. 3-(Pyrrolidin-1-ylsulphonyl)pyridine | 26103-51-5 [m.chemicalbook.com]
- 2. 3-(Pyrrolidin-1-ylsulphonyl)pyridine | 26103-51-5 [amp.chemicalbook.com]
- 3. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
- 4. pyridine-3-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 5. pyridine-3-sulfonyl chloride | 16133-25-8 [chemicalbook.com]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data for 3-(Pyrrolidin-1-ylsulfonyl)pyridine: A Comprehensive Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Importance of Spectroscopic Characterization
In the realm of chemical synthesis and drug discovery, the unambiguous identification and characterization of a molecule are fundamental. Spectroscopic techniques provide a non-destructive window into the molecular structure, offering insights into the connectivity of atoms, the types of functional groups present, and the overall molecular weight. For a compound like 3-(Pyrrolidin-1-ylsulfonyl)pyridine, which incorporates both a pyridine ring and a sulfonamide group, a multi-faceted spectroscopic approach is essential for unequivocal structural elucidation.
This guide will delve into the three primary spectroscopic methods used for this purpose:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the carbon-hydrogen framework.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
The logical workflow for the characterization of this compound is outlined below.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce detailed information about the molecular framework.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyridine ring and the pyrrolidine ring.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.9 - 9.1 | Doublet of doublets | 1H | H-2 (Pyridine) | Deshielded due to proximity to the nitrogen atom and the electron-withdrawing sulfonyl group. |
| ~8.6 - 8.8 | Doublet of doublets | 1H | H-6 (Pyridine) | Deshielded by the ring nitrogen. |
| ~8.0 - 8.2 | Doublet of triplets | 1H | H-4 (Pyridine) | Influenced by both the nitrogen and the sulfonyl group. |
| ~7.5 - 7.7 | Triplet of doublets | 1H | H-5 (Pyridine) | Typical aromatic region for a pyridine proton. |
| ~3.3 - 3.5 | Triplet | 4H | -CH₂-N-CH₂- (Pyrrolidine) | Protons adjacent to the nitrogen of the pyrrolidine ring. |
| ~1.8 - 2.0 | Quintet | 4H | -CH₂-CH₂- (Pyrrolidine) | Protons on the carbons beta to the nitrogen in the pyrrolidine ring. |
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide complementary information, showing signals for each unique carbon atom in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~152 - 154 | C-2 (Pyridine) | Deshielded by the adjacent nitrogen atom. |
| ~148 - 150 | C-6 (Pyridine) | Also deshielded by the nitrogen. |
| ~135 - 137 | C-4 (Pyridine) | Aromatic carbon. |
| ~134 - 136 | C-3 (Pyridine) | Carbon attached to the sulfonyl group, expected to be deshielded. |
| ~123 - 125 | C-5 (Pyridine) | Typical aromatic carbon region. |
| ~47 - 49 | -CH₂-N-CH₂- (Pyrrolidine) | Carbons adjacent to the nitrogen in the pyrrolidine ring. |
| ~25 - 27 | -CH₂-CH₂- (Pyrrolidine) | Carbons beta to the nitrogen in the pyrrolidine ring. |
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range (typically 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
Integrate the ¹H NMR signals.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands for the pyridine ring and the sulfonamide group.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium-Weak | Aromatic C-H stretching (Pyridine) |
| ~2980-2850 | Medium | Aliphatic C-H stretching (Pyrrolidine) |
| ~1600-1450 | Medium-Strong | C=C and C=N stretching (Pyridine ring) |
| ~1350-1320 | Strong | Asymmetric SO₂ stretching (Sulfonamide) |
| ~1170-1150 | Strong | Symmetric SO₂ stretching (Sulfonamide) |
| ~900-650 | Medium-Strong | C-H out-of-plane bending (Pyridine) |
Experimental Protocol for IR Spectroscopy
The acquisition of an IR spectrum is a straightforward process.
Step-by-Step Methodology:
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Spectrum Acquisition:
-
Place the sample (KBr pellet or on the ATR crystal) in the sample compartment of an FTIR spectrometer.
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Record the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity.
Predicted Mass Spectrum
For this compound (C₉H₁₂N₂O₂S), the expected molecular weight is approximately 212.27 g/mol .
-
Molecular Ion Peak (M⁺): An intense peak is expected at m/z 212.
-
Isotope Peaks: Due to the natural abundance of ¹³C and ³⁴S, smaller peaks at m/z 213 and 214 are also anticipated.
-
Key Fragmentation Patterns:
-
Loss of the pyrrolidine ring (C₄H₈N) leading to a fragment at m/z 141.
-
Cleavage of the S-N bond.
-
Fragmentation of the pyridine ring.
-
Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.
Experimental Protocol for Mass Spectrometry
Various ionization techniques can be employed for mass analysis.
Step-by-Step Methodology:
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a chromatographic system like GC-MS or LC-MS.
-
Ionization:
-
Electron Ionization (EI): Suitable for volatile and thermally stable compounds.
-
Electrospray Ionization (ESI): A soft ionization technique ideal for polar and non-volatile molecules, which would likely be the method of choice for this compound.
-
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Conclusion
The comprehensive spectroscopic analysis of this compound, employing NMR, IR, and MS, is indispensable for its unambiguous structural confirmation. While a complete, publicly available experimental dataset for this specific molecule is currently elusive, this guide provides a robust predictive framework based on established spectroscopic principles and data from analogous compounds. Researchers synthesizing this compound can utilize the predicted spectral data and detailed experimental protocols herein as a benchmark for verifying the identity, purity, and structural integrity of their product. This rigorous approach to characterization is a cornerstone of scientific integrity and is essential for the advancement of research and development in the chemical and pharmaceutical sciences.
Unraveling the Therapeutic Potential: A Technical Guide to the Putative Mechanism of Action of 3-(Pyrrolidin-1-ylsulfonyl)pyridine as a Kinase Inhibitor
Introduction
In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics, valued for its ability to engage in a multitude of biological interactions.[1][2] This guide delves into the putative mechanism of action of 3-(Pyrrolidin-1-ylsulfonyl)pyridine, a compound of interest due to its structural motifs, which are frequently observed in potent kinase inhibitors. While direct, extensive research on this specific molecule is nascent, a comprehensive analysis of structurally related compounds, particularly those bearing the pyrrolidinylsulfonyl moiety, provides a strong foundation for a hypothesized mechanism centered on the inhibition of key oncogenic kinases, most notably FMS-like tyrosine kinase 3 (FLT3).
This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It will explore the hypothesized molecular target, the associated signaling pathways, and the experimental methodologies required to validate the mechanism of action of this compound and its analogues.
Hypothesized Primary Target: FMS-Like Tyrosine Kinase 3 (FLT3)
The presence of the pyrrolidin-1-ylsulfonyl group attached to an aromatic system is a recurrent feature in a class of recently developed kinase inhibitors. Extensive research on various heterocyclic cores, including imidazo[1,2-b]pyridazines and pyrazolo[1,5-a]pyrimidines, has demonstrated that the inclusion of a 4-(pyrrolidin-1-ylsulfonyl)aniline substituent confers potent inhibitory activity against FMS-like tyrosine kinase 3 (FLT3).[3][4][5]
FLT3 is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[3] Mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of cases.[3][5] These mutations, which include internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), lead to ligand-independent dimerization and constitutive activation of the kinase.[4] This aberrant signaling drives uncontrolled cell proliferation and is associated with a poor prognosis.[3][5]
Given the established role of the pyrrolidinylsulfonyl moiety in potent FLT3 inhibitors, it is hypothesized that This compound acts as a competitive inhibitor at the ATP-binding site of the FLT3 kinase domain.
Proposed Molecular Interactions
The sulfonamide group is a key pharmacophore, likely forming critical hydrogen bonds with residues in the hinge region of the kinase domain. The pyridine ring can engage in various interactions within the hydrophobic pocket, while the pyrrolidine ring may extend into a solvent-exposed region, offering opportunities for further modification to enhance potency and selectivity.
Downstream Signaling Pathways of FLT3
Constitutive activation of FLT3 triggers a cascade of downstream signaling pathways that are central to the leukemic phenotype. Inhibition of FLT3 by a compound like this compound would be expected to attenuate these signals, leading to cell cycle arrest and apoptosis in FLT3-mutated cells. The primary pathways affected include:
-
RAS/MAPK Pathway: This pathway is crucial for cell proliferation and survival. Activated FLT3 leads to the phosphorylation of downstream effectors such as MEK and ERK.
-
PI3K/AKT/mTOR Pathway: This is a major survival pathway that promotes cell growth and inhibits apoptosis.
-
JAK/STAT5 Pathway: This pathway is directly involved in the regulation of gene expression related to cell survival and proliferation.[3]
Below is a diagram illustrating the central role of FLT3 and the points of intervention for a putative inhibitor.
Caption: Hypothesized inhibition of FLT3 signaling by this compound.
Experimental Validation of the Mechanism of Action
To rigorously test the hypothesis that this compound acts as an FLT3 inhibitor, a multi-tiered experimental approach is necessary. This workflow ensures a self-validating system, from initial biochemical assays to cellular and in vivo models.
Workflow for Mechanism of Action Validation
Caption: A stepwise workflow for validating the mechanism of action.
Detailed Experimental Protocols
Recombinant FLT3 Kinase Inhibition Assay
Objective: To determine the direct inhibitory activity of this compound on the enzymatic activity of recombinant FLT3 kinase (wild-type and mutant forms).
Methodology:
-
Reagents and Materials:
-
Recombinant human FLT3-ITD, FLT3-D835Y, and FLT3-wt (e.g., from SignalChem).
-
ATP and a suitable kinase substrate (e.g., a poly-Glu-Tyr peptide).
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
This compound test compound, dissolved in DMSO.
-
384-well assay plates.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO, then dilute further in kinase assay buffer.
-
Add 2.5 µL of the diluted compound to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the FLT3 enzyme and substrate to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for FLT3.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the remaining ATP (which is inversely proportional to kinase activity) by adding the ADP-Glo™ reagent according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.
-
Causality and Validation: This assay directly measures the interaction between the compound and the isolated enzyme, free from cellular complexities. A low nanomolar IC₅₀ value would provide strong evidence of direct target engagement. Running the assay against both wild-type and mutant forms of FLT3 provides crucial information on the compound's profile.[3][5]
Cell-Based Proliferation and Viability Assays
Objective: To assess the anti-proliferative effect of the compound on AML cell lines that are dependent on FLT3 signaling.
Methodology:
-
Cell Lines:
-
FLT3-dependent: MOLM-13, MV4-11 (both express FLT3-ITD).
-
FLT3-independent (control): K562, NOMO-1 (for assessing off-target cytotoxicity).[5]
-
-
Procedure:
-
Seed cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well).
-
Add serial dilutions of this compound to the wells.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Assess cell viability using a suitable reagent (e.g., CellTiter-Glo®, Promega, which measures cellular ATP levels).
-
Measure luminescence or absorbance with a plate reader.
-
Calculate GI₅₀ (concentration for 50% growth inhibition) values.
-
Causality and Validation: A significantly lower GI₅₀ value in FLT3-dependent cell lines compared to FLT3-independent lines is a strong indicator of an FLT3-dependent mechanism of action.[3][4][5] This differential sensitivity is a critical validation step.
Western Blotting for Target Engagement
Objective: To confirm that the compound inhibits FLT3 phosphorylation and its downstream signaling pathways within intact cells.
Methodology:
-
Procedure:
-
Treat MOLM-13 or MV4-11 cells with varying concentrations of this compound for a defined period (e.g., 2-4 hours).
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against:
-
Phospho-FLT3 (p-FLT3)
-
Total FLT3
-
Phospho-STAT5 (p-STAT5)
-
Total STAT5
-
Phospho-ERK (p-ERK)
-
Total ERK
-
A loading control (e.g., GAPDH or β-actin).
-
-
Incubate with appropriate secondary antibodies and visualize using a chemiluminescence detection system.
-
Causality and Validation: A dose-dependent decrease in the phosphorylation levels of FLT3, STAT5, and ERK, without a significant change in the total protein levels, provides direct evidence that the compound is engaging its target and inhibiting the intended signaling cascade within a cellular context.
Data Summary and Interpretation
The data generated from these core experiments should be compiled for clear interpretation.
| Assay Type | Key Metrics | Expected Outcome for an FLT3 Inhibitor |
| Recombinant Kinase Assay | IC₅₀ (nM) | Potent inhibition of FLT3-ITD and FLT3-D835Y (low nM). Weaker inhibition of FLT3-wt. |
| Cell Viability Assay | GI₅₀ (µM) | High potency in FLT3-ITD+ cell lines (e.g., MOLM-13, MV4-11). Low potency (GI₅₀ > 10 µM) in FLT3-independent lines.[4] |
| Target Engagement (Western) | % Reduction of Phosphorylation | Dose-dependent reduction in p-FLT3, p-STAT5, and p-ERK levels in MOLM-13 cells. |
Conclusion
While this compound itself is not extensively characterized in publicly available literature, its structural components strongly suggest a mechanism of action centered on the inhibition of protein kinases, with FMS-like tyrosine kinase 3 being the most probable primary target. The pyrrolidinylsulfonyl moiety is a validated pharmacophore in numerous potent FLT3 inhibitors developed for the treatment of acute myeloid leukemia.
The proposed mechanism involves the competitive inhibition of ATP binding to the FLT3 kinase domain, leading to the suppression of critical downstream pro-survival and proliferative signaling pathways, including RAS/MAPK and JAK/STAT5. The experimental workflows detailed in this guide provide a robust, self-validating framework for confirming this hypothesis, assessing the compound's potency and selectivity, and establishing a clear link between target engagement and cellular response. Successful validation through these methods would position this compound and its analogues as promising leads for further preclinical and clinical development in oncology.
References
- 1. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of pyridine derivatives for diverse biological activity profiles: A review | CoLab [colab.ws]
- 3. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Technical Guide to the Biological Activity of Pyridine-Based Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: The fusion of a pyridine ring and a sulfonamide moiety creates a pharmacologically significant scaffold with a vast spectrum of biological activities. This guide provides an in-depth exploration of the mechanisms, applications, and evaluation protocols for pyridine-based sulfonamides. We delve into their roles as anticancer, antimicrobial, and enzyme-inhibiting agents, offering detailed experimental workflows and structure-activity relationship insights to empower researchers in the rational design of novel therapeutics.
The Pyridine-Sulfonamide Scaffold: A Privileged Combination
The sulfonamide group (-S(=O)₂-NR₂) is a cornerstone pharmacophore, present in over 150 FDA-approved drugs, celebrated for its diverse pharmacological roles including antibacterial, anti-inflammatory, and anticancer activities.[1] The pyridine ring, a nitrogen-containing heterocycle, is also a key structural motif in numerous natural and synthetic bioactive compounds, valued for its ability to engage in hydrogen bonding and other crucial molecular interactions.[2] The combination of these two moieties results in a versatile scaffold, pyridine-based sulfonamides, which has demonstrated a remarkable range of biological activities, making it a focal point of modern medicinal chemistry.[2][3]
The Broad Spectrum of Biological Activities
Pyridine-based sulfonamides are not limited to a single therapeutic area. Their structural versatility allows for the fine-tuning of their properties to target a variety of biological processes.
Anticancer Activity
A significant area of research for these compounds is in oncology. They exert their anticancer effects through multiple mechanisms:
-
Carbonic Anhydrase (CA) Inhibition: Many cancers overexpress carbonic anhydrase isoforms, particularly CA IX and CA XII, which are involved in regulating tumor pH, invasion, and migration.[4][5] Pyridine-based sulfonamides have been synthesized as potent inhibitors of these cancer-associated CAs.[4][6][7] For example, the sulfonamide compound SLC-0111, which targets CA IX, has advanced to Phase I clinical trials.[5] By inhibiting these enzymes, the compounds can disrupt the tumor microenvironment, leading to cytostatic or cytotoxic effects.[7][8][9]
-
Kinase Inhibition: The phosphatidylinositol 3-kinase (PI3K)/mTOR signaling pathway is crucial for cell proliferation and survival and is often dysregulated in cancer.[10] Novel pyridine-based sulfonamide derivatives have been developed as potent dual inhibitors of PI3K and mTOR, inducing cell cycle arrest and apoptosis in cancer cells.[10][11]
-
Tubulin Polymerization Inhibition: The cytoskeleton, particularly microtubules formed from tubulin, is a validated target for anticancer drugs. Pyridine carbothioamides functionalized with sulfonamide moieties have been designed as tubulin polymerization inhibitors that bind to the colchicine site, leading to potent cytotoxicity against various cancer cell lines.[1]
Antimicrobial and Antiviral Activity
The historical success of sulfonamide "sulfa" drugs as antibacterial agents is well-established.[12] Modern derivatives incorporating a pyridine ring continue this legacy, showing efficacy against both Gram-positive and Gram-negative bacteria.[12][13][14]
-
Mechanism of Action: A primary antibacterial mechanism is the inhibition of dihydrofolate reductase (DHFR), an enzyme essential for folic acid synthesis in bacteria.[13] This disruption of folate metabolism halts bacterial growth.
-
Broadened Spectrum: Newly synthesized compounds have shown activity against strains like Klebsiella pneumoniae and Staphylococcus aureus, in some cases exceeding the potency of standard drugs like sulfadiazine.[13]
-
Antiviral Potential: Certain pyridine-based sulfonamides have also demonstrated antiviral properties, with some compounds showing significant reduction of viruses like HSV-1.[13] This activity has been linked to the inhibition of proteins such as Hsp90α.[13]
Other Therapeutic Applications
The versatility of this scaffold extends to other areas:
-
Anti-inflammatory Activity: By inhibiting enzymes like cyclooxygenase-2 (COX-2), certain pyridine acyl sulfonamides can reduce the production of prostaglandins, key mediators of inflammation.[15]
-
Antidiabetic and Antimalarial Activity: The sulfonamide pharmacophore is also found in drugs used to treat diabetes and malaria.[1][16]
Structure-Activity Relationship (SAR) Insights
The biological activity of pyridine-based sulfonamides is highly dependent on their chemical structure. Understanding these relationships is critical for designing more potent and selective compounds.
-
Substituents on the Pyridine Ring: The position and nature of substituents on the pyridine ring can dramatically influence activity and selectivity. For instance, in CA inhibitors, the placement of a "tail" group adjacent to the sulfonamide can determine whether the molecule interacts with the hydrophilic or lipophilic half of the enzyme's active site, thereby conferring selectivity for different CA isoforms.[5]
-
Substituents on the Sulfonamide Nitrogen: Modifications to the sulfonamide nitrogen (the "N-phenyl" group in many designs) affect steric hindrance, lipophilicity, and electronic properties.[1] Small substituents like methyl or fluoro groups have been systematically evaluated to optimize tubulin binding and anticancer activity.[1]
-
Linker Moiety: The linker connecting the pyridine and sulfonamide components can be crucial for orienting the key pharmacophoric elements within the target's binding pocket.[1]
Figure 1: Conceptual diagram of Structure-Activity Relationships (SAR).
Experimental Workflows for Biological Evaluation
Rigorous and standardized experimental protocols are essential for accurately assessing the biological activity of newly synthesized compounds.
In Vitro Anticancer Activity: The MTT Assay
The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[17][18] Its principle lies in the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[17][19] The amount of formazan produced is directly proportional to the number of viable cells.[19]
Detailed Experimental Protocol: MTT Assay[17][19][20]
-
Cell Seeding:
-
Harvest cancer cells of interest during their exponential growth phase.
-
Perform a cell count and determine viability (e.g., using Trypan blue).
-
Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of complete culture medium.[19]
-
Include wells with medium only as a blank control.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[19]
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyridine-based sulfonamide compounds in culture medium. A suitable solvent like DMSO is often used for the initial stock solution, ensuring the final DMSO concentration in the wells is non-toxic (typically <0.5%).
-
After 24 hours, carefully remove the medium from the wells and add 100 µL of the various compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[19]
-
Place the plate on an orbital shaker for approximately 15 minutes to ensure the complete dissolution of the formazan crystals.[18]
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[17][19] A reference wavelength of >650 nm can be used to subtract background absorbance.[17][18]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Figure 2: Experimental workflow for the MTT cytotoxicity assay.
In Vitro Antimicrobial Susceptibility: Broth Microdilution Method
The broth microdilution method is a gold-standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21][22] The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism after overnight incubation.[22] This method is accurate, reproducible, and allows for the simultaneous testing of multiple antibiotics.[21]
Detailed Experimental Protocol: Broth Microdilution[21][22][23]
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the pyridine-based sulfonamide in a suitable solvent.
-
In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable cation-adjusted broth medium (e.g., Mueller-Hinton Broth).[22] Each well will contain a specific, decreasing concentration of the drug.
-
-
Inoculum Preparation:
-
Select isolated colonies of the test microorganism from a fresh (18-24 hour) agar plate.
-
Prepare a direct broth suspension of the colonies and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.[23]
-
Dilute this standardized suspension to the final required concentration for inoculation.
-
-
Plate Inoculation and Controls:
-
Inoculate each well of the microtiter plate with the diluted bacterial suspension. The final volume in each well is typically 0.1 mL.
-
Crucial Controls:
-
Growth Control: Wells containing only broth and the bacterial inoculum (no drug) to ensure the bacteria can grow under the assay conditions.[22]
-
Sterility Control: Wells containing only sterile broth to check for contamination.[22]
-
Quality Control: Include wells inoculated with a standard bacterial strain of known susceptibility (e.g., E. coli ATCC 25922) to validate the test's accuracy.[23]
-
-
-
Incubation:
-
Result Interpretation:
Challenges and Future Directions
While the pyridine-based sulfonamide scaffold holds immense promise, challenges remain. Key areas for future research include:
-
Improving Selectivity: Enhancing selectivity for cancer-specific targets (e.g., CA IX over ubiquitous isoforms like CA I and II) to minimize off-target effects and improve the therapeutic index.
-
Overcoming Resistance: Investigating novel derivatives and combination therapies to combat the rise of antimicrobial resistance.[16][25]
-
Optimizing Pharmacokinetics: Fine-tuning the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to ensure they are suitable for clinical development.
-
Exploring New Targets: Expanding the application of this versatile scaffold to new and emerging biological targets.
By integrating rational design, robust biological evaluation, and a deep understanding of structure-activity relationships, the field of pyridine-based sulfonamides is poised to deliver the next generation of innovative therapeutics.
References
- 1. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinolin ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09400E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies | MDPI [mdpi.com]
- 5. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Challenging breast cancer through novel sulfonamide-pyridine hybrids: design, synthesis, carbonic anhydrase IX inhibition and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Broth microdilution - Wikipedia [en.wikipedia.org]
- 22. Broth Microdilution | MI [microbiology.mlsascp.com]
- 23. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrrolidinylsulfonyl Moiety: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The confluence of robust synthetic accessibility, favorable physicochemical properties, and versatile biological activity has established the pyrrolidinylsulfonyl moiety as a cornerstone in contemporary drug design. This technical guide provides a comprehensive analysis of this critical scaffold, moving beyond a simple recitation of facts to explore the underlying principles that govern its application. We will dissect its synthesis, explore its role in modulating pharmacokinetic and pharmacodynamic properties, and illuminate its successful deployment across a spectrum of therapeutic targets, including kinases, G protein-coupled receptors (GPCRs), and metabolic enzymes. Through detailed protocols, structure-activity relationship (SAR) analyses, and illustrative case studies, this guide aims to equip researchers and drug development professionals with the expert-level insights required to effectively leverage the pyrrolidinylsulfonyl group in the pursuit of novel therapeutics.
Introduction: The Strategic Value of a Hybrid Scaffold
In the landscape of medicinal chemistry, certain structural motifs consistently reappear in successful drug candidates, earning the designation of "privileged scaffolds." The pyrrolidinylsulfonyl group is a quintessential example, representing a synergistic fusion of two critical pharmacophoric elements: the sulfonamide and the pyrrolidine ring.
The sulfonamide group (-SO₂N<) is a highly versatile functional group, acting as a potent hydrogen bond acceptor and a non-classical bioisostere for carboxylic acids and amides.[1][2][3] Its incorporation can enhance target binding affinity and modulate physicochemical properties.[4][5] The pyrrolidine ring, a saturated five-membered heterocycle, offers distinct advantages over aromatic systems.[6][7] Its non-planar, three-dimensional structure allows for a more comprehensive exploration of chemical space, often leading to improved binding interactions and target selectivity.[6] Furthermore, the pyrrolidine scaffold can enhance aqueous solubility and provide vectors for metabolic soft-spot modulation, thereby improving the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[6][7][8]
This guide delves into the multifaceted role of the combined pyrrolidinylsulfonyl moiety, a scaffold that harnesses the hydrogen-bonding capacity of the sulfonamide with the favorable 3D geometry and physicochemical properties of the pyrrolidine ring.[4][7] Its presence is noted in a wide array of biologically active compounds, from kinase inhibitors to antidiabetic agents, underscoring its broad utility in drug discovery.[9][10][11]
Synthesis and Physicochemical Landscape
The construction of molecules containing the pyrrolidinylsulfonyl moiety is typically straightforward, a key factor in its widespread adoption. The most common synthetic route involves a two-step process: the formation of a sulfonyl chloride intermediate followed by its reaction with pyrrolidine.
General Synthetic Workflow
The synthesis generally begins with the conversion of an appropriate precursor, often an aniline or a thiol, into a reactive sulfonyl chloride. This electrophilic intermediate is then coupled with the pyrrolidine nucleophile to form the stable sulfonamide bond.
Caption: General synthetic workflow for pyrrolidinylsulfonyl compounds.
Physicochemical Properties: A Balancing Act
The pyrrolidinylsulfonyl moiety imparts a unique set of physicochemical properties that are highly advantageous for drug design. The sulfonyl group is a strong hydrogen bond acceptor, capable of forming critical interactions with protein targets.[4] The pyrrolidine ring, being a cyclic secondary amine, increases polarity and can improve aqueous solubility compared to more lipophilic acyclic amines.[8] However, the overall lipophilicity, as measured by LogP, is a balance between the polar sulfonyl group and the aliphatic pyrrolidine ring.[12] This balance is often optimal for achieving good membrane permeability, which is essential for oral bioavailability.[12][13]
| Property | Contribution of Pyrrolidinylsulfonyl Moiety | Rationale |
| pKa | Typically non-ionizable under physiological pH | The nitrogen atom is part of a sulfonamide, making it significantly less basic than a free amine. |
| LogP | Moderate lipophilicity | Balances the polar sulfonyl group with the non-polar hydrocarbon content of the pyrrolidine ring.[12] |
| Hydrogen Bonding | Strong H-bond acceptor (sulfonyl oxygens) | The two oxygen atoms on the sulfur act as key interaction points with biological targets.[4] |
| Solubility | Generally improves aqueous solubility | The polar nature of the sulfonamide and the pyrrolidine ring can enhance solubility over purely aromatic or aliphatic analogues.[8] |
| Metabolic Stability | Can be metabolically robust | The sulfonamide bond is generally stable. The pyrrolidine ring can be a site of metabolism (e.g., hydroxylation), but this can be tuned by substitution.[14] |
Table 1. Key physicochemical contributions of the pyrrolidinylsulfonyl moiety.
Pharmacological Significance and Target Engagement
The true power of the pyrrolidinylsulfonyl moiety lies in its ability to favorably interact with a diverse range of biological targets. Its structural and electronic features enable it to serve as a key binding element in inhibitors of enzymes and modulators of receptors.
Kinase Inhibition
Protein kinases are one of the most important classes of drug targets, particularly in oncology.[15] The pyrrolidinylsulfonyl group has been successfully incorporated into numerous kinase inhibitors.[9][11] In this context, the sulfonyl oxygens often form crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a common interaction motif for ATP-competitive inhibitors. The pyrrolidine ring can then project into solvent-exposed regions or other sub-pockets, allowing for fine-tuning of selectivity and physicochemical properties.[16]
A notable example is the development of inhibitors for FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML).[9] Scaffolds containing a 4-(pyrrolidin-1-ylsulfonyl)aniline group have shown submicromolar inhibitory activities against the clinically relevant FLT3-ITD mutant.[9]
Caption: Pyrrolidinylsulfonyl moiety interaction with a kinase active site.
Modulation of GPCRs and Other Receptors
Beyond kinases, the moiety has been used to develop allosteric modulators of G protein-coupled receptors (GPCRs).[17][18] Allosteric modulators bind to a site topographically distinct from the endogenous ligand binding site, offering the potential for greater subtype selectivity and a more nuanced pharmacological response.[17][19] The pyrrolidinylsulfonyl group can provide the necessary combination of polarity and bulk to engage these allosteric pockets effectively.
Enzyme Inhibition (Non-kinase)
The moiety is also prevalent in inhibitors of other enzyme classes. For instance, potent and selective non-carboxylate inhibitors of the aldo-keto reductase AKR1C3, an enzyme implicated in prostate and breast cancers, were developed based on a (piperidinosulfonamidophenyl)pyrrolidin-2-one scaffold.[20] In this series, the sulfonamide group was found to be critical for activity.[20] Additionally, pyrrolidine sulfonamide derivatives have been explored as inhibitors of dipeptidyl peptidase-IV (DPP-IV) for the treatment of type 2 diabetes.[7][10]
Structure-Activity and Pharmacokinetic Insights
Systematic modification of molecules containing the pyrrolidinylsulfonyl group has yielded critical insights into structure-activity relationships (SAR) and structure-property relationships (SPR).
Case Study: ERK Inhibitor Development
The development of inhibitors for the kinases ERK1/2 provides an excellent case study. An initial potent inhibitor suffered from extremely poor pharmacokinetic (PK) properties (Rat F% = 0).[11] A systematic exploration of the 3-position of the pyrrolidine ring led to the discovery that a 3(S)-thiomethyl pyrrolidine analog had vastly improved PK, demonstrating that subtle modifications to the pyrrolidine ring can have a profound impact on a compound's drug-like properties without sacrificing potency.[11]
| Compound | Substitution at Pyrrolidine 3-Position | ERK1 Ki (nM) | Rat AUC @ 10 mpk (µM·h) | Rat F% |
| Lead Compound (5) | Unsubstituted | 0.3 | 0 | 0 |
| Optimized Cmpd (28) | 3(S)-SMe | 0.8 | 26 | 70 |
| Data sourced from Boga et al., Bioorg. Med. Chem. Lett., 2018.[11] |
Table 2. Improvement of pharmacokinetic properties through modification of the pyrrolidine ring in ERK inhibitors.[11]
Metabolism and Disposition
The metabolic fate of a drug is a critical determinant of its clinical success. The pyrrolidinylsulfonyl moiety can influence metabolism in several ways. The sulfonamide bond itself is generally resistant to cleavage. The pyrrolidine ring can be a site for CYP-mediated oxidation, but its saturation often makes it less susceptible to metabolism than an analogous aromatic ring.
In a study of 2-methyl-N-(2'-(pyrrolidinyl-1-ylsulfonyl)-[1,1'-biphenyl]-4-yl)propan-1-amine (PBPA), clearance was found to be mediated by both monoamine oxidase A (MAO-A) and cytochrome P450 (CYP) enzymes, specifically CYP3A4, CYP3A5, and CYP2D6.[14] This highlights the importance of evaluating the metabolic pathways associated with this moiety early in drug discovery to anticipate potential drug-drug interactions or patient-to-patient variability due to genetic polymorphisms in metabolizing enzymes.[14][21]
Experimental Protocol: Synthesis of a Model Pyrrolidinylsulfonyl Compound
This section provides a representative, self-validating protocol for the synthesis of a generic N-(phenyl)pyrrolidine-1-sulfonamide, illustrating the key chemical transformations.
Objective: To synthesize a model compound via a two-step process involving sulfonyl chloride formation and subsequent amination.
Materials:
-
Aniline (or substituted aniline)
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Sulfur dioxide (SO₂) gas or a surrogate like DABSO
-
Copper(I) chloride (CuCl)
-
Pyrrolidine
-
Triethylamine (Et₃N) or other suitable base
-
Dichloromethane (DCM) or other suitable organic solvent
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography supplies)
Step 1: Synthesis of Benzenesulfonyl Chloride via Sandmeyer-type Reaction
Causality: This step converts a readily available aniline into a highly reactive sulfonyl chloride. The diazotization forms a diazonium salt, an excellent leaving group (N₂ gas), which is then displaced by a sulfonyl chloride group in a copper-catalyzed reaction with sulfur dioxide.[22][23]
-
Diazotization: In a flask cooled to 0-5 °C in an ice bath, dissolve aniline (1.0 eq) in concentrated HCl.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes. The formation of the diazonium salt is critical and temperature-sensitive.
-
Sulfonylation: In a separate, well-ventilated flask, prepare a suspension of copper(I) chloride (0.1 eq) in a suitable solvent (e.g., acetic acid/toluene) saturated with sulfur dioxide gas at 0 °C.[22]
-
Slowly add the cold diazonium salt solution from Step 2 to the SO₂/CuCl suspension. Vigorous gas evolution (N₂) will be observed.
-
Allow the reaction to stir and warm to room temperature over 2-4 hours.
-
Work-up: Perform an extraction with an organic solvent like dichloromethane. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude benzenesulfonyl chloride. This intermediate is often used immediately in the next step.[22]
Step 2: Formation of N-(phenyl)pyrrolidine-1-sulfonamide
Causality: This is a standard nucleophilic acyl substitution-type reaction. The nitrogen atom of pyrrolidine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. A base is required to neutralize the HCl byproduct, driving the reaction to completion.[9]
-
Reaction Setup: Dissolve the crude benzenesulfonyl chloride (1.0 eq) from Step 1 in dichloromethane. Cool the solution to 0 °C.
-
Add triethylamine (1.2 eq) to the solution, followed by the dropwise addition of pyrrolidine (1.1 eq).
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction with water and separate the layers. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final N-(phenyl)pyrrolidine-1-sulfonamide.
Conclusion and Future Perspectives
The pyrrolidinylsulfonyl moiety is far more than a simple linker or solubilizing group; it is a sophisticated pharmacophoric element that offers a powerful combination of synthetic tractability, desirable physicochemical properties, and versatile target engagement capabilities. Its ability to form strong hydrogen bonds via the sulfonyl group, coupled with the favorable three-dimensional geometry and metabolic properties conferred by the pyrrolidine ring, makes it a highly valuable scaffold for modern drug discovery.[4][6] From kinase inhibition in oncology to enzyme modulation in metabolic diseases, this moiety has proven its worth across diverse therapeutic areas.[9][10][11]
Future research will likely focus on exploring more complex, stereochemically defined pyrrolidine substitutions to achieve even greater target selectivity and optimized ADME profiles. Furthermore, the use of the pyrrolidinylsulfonyl group as a non-classical bioisostere for other functional groups will continue to be a fruitful strategy for lead optimization and the generation of novel intellectual property.[1][2] As our understanding of complex biological targets deepens, the strategic deployment of privileged scaffolds like the pyrrolidinylsulfonyl group will remain a critical enabler of therapeutic innovation.
References
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- 2. drughunter.com [drughunter.com]
- 3. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 4. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijrpr.com [ijrpr.com]
- 13. Pharmacokinetics, Pharmacodynamics, and Drug Interactions - Clinical GateClinical Gate [clinicalgate.com]
- 14. Metabolism and clinical pharmacokinetics of 2-methyl-n-(2'-(pyrrolidinyl-1-ylsulfonyl)-n-[1,1'-biphenyl]-4-yl)propran-1-amine: insights into monoamine oxidase- and CYP-mediated disposition by integration of in vitro ADME tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. brimr.org [brimr.org]
- 16. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Allosteric modulation of G protein-coupled receptor signaling [frontiersin.org]
- 19. Practical Strategies and Concepts in GPCR Allosteric Modulator Discovery: Recent Advances with Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. rsc.org [rsc.org]
- 23. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
The Discovery of Novel Kinase Inhibitors with Pyridine Scaffolds: An In-depth Technical Guide
Introduction: The Enduring Appeal of the Pyridine Scaffold in Kinase Inhibition
Protein kinases, as central regulators of a vast array of cellular processes, have firmly established themselves as one of the most critical target classes in modern drug discovery. Their dysregulation is a hallmark of numerous diseases, most notably cancer and inflammatory disorders. Consequently, the pursuit of potent and selective kinase inhibitors remains a cornerstone of pharmaceutical research. Within the vast chemical space of potential inhibitors, heterocyclic scaffolds have proven to be particularly fruitful, and among them, the simple six-membered pyridine ring has emerged as a true "privileged scaffold."[1]
The utility of the pyridine motif is rooted in its unique physicochemical properties. The nitrogen atom within the aromatic ring acts as a hydrogen bond acceptor, a crucial interaction for anchoring inhibitors within the ATP-binding pocket of kinases.[2] Furthermore, the pyridine ring's electronic nature and its capacity for substitution at multiple vectors allow for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties, such as solubility and metabolic stability.[1][3] This guide will provide a comprehensive technical overview of the discovery and development of novel kinase inhibitors centered around the pyridine scaffold, with a particular focus on inhibitors of p38 MAP kinase, a key player in inflammatory signaling. We will delve into the medicinal chemistry strategies, bio-analytical methodologies, and the hard-won lessons from clinical development that shape the modern pursuit of these targeted therapies.
Medicinal Chemistry: From Scaffold to Lead Candidate
The journey of a pyridine-based kinase inhibitor from a mere concept to a viable drug candidate is a testament to the power of medicinal chemistry. The process is an iterative cycle of design, synthesis, and testing, with each step informing the next.
Design Principles and Structure-Activity Relationships (SAR)
The design of pyridine-based kinase inhibitors is often guided by the structure of the ATP-binding site. A common strategy involves designing molecules that mimic the adenine portion of ATP, forming hydrogen bonds with the "hinge" region of the kinase. The pyridine nitrogen is exceptionally well-suited for this role.[2] From this anchor point, synthetic chemists explore substitutions around the pyridine ring to occupy adjacent hydrophobic pockets and solvent-exposed regions, thereby enhancing potency and selectivity.
A prime example of this is seen in the development of p38 MAPK inhibitors. The p38 pathway is a critical signaling cascade involved in cellular responses to inflammatory cytokines and environmental stress, making it a key target for diseases like rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).[3][4][5]
Let's consider a hypothetical SAR study for a series of 2,4-disubstituted pyridine inhibitors targeting p38α.
| Compound | R1 (at C2) | R2 (at C4) | p38α IC50 (nM)[6] | JNK2 IC50 (nM)[7] | c-Raf IC50 (nM)[7] |
| 1 | Phenyl | 4-Fluorophenylamino | 580 | >10,000 | >10,000 |
| 2 | 4-Methylphenyl | 4-Fluorophenylamino | 250 | 8,500 | >10,000 |
| 3 | 4-Methoxyphenyl | 4-Fluorophenylamino | 120 | 5,200 | 9,800 |
| 4 | Phenyl | 3,4-Difluorophenylamino | 98 | 6,100 | >10,000 |
| 5 | Phenyl | 4-(Morpholin-4-yl)phenylamino | 45 | 1,500 | 8,300 |
| Doramapimod | Pyrazole-naphthylurea | - | 38 | 100 | 83 |
This table is a composite representation based on typical SAR findings in the literature.
From this data, we can derive several key insights:
-
Substitution at R1: Introducing electron-donating groups on the phenyl ring at the C2 position (compounds 2 and 3 ) generally improves potency against p38α compared to the unsubstituted phenyl (compound 1 ).
-
Substitution at R2: Modification of the aniline at the C4 position significantly impacts activity. The introduction of fluorine atoms (compound 4 ) enhances potency, while the addition of a morpholino group (compound 5 ) provides a substantial boost in activity. This is likely due to the morpholino group engaging in additional hydrogen bonding or favorable interactions in a solvent-exposed region.
-
Selectivity: While potency against p38α is improved, some modifications can impact selectivity. For instance, compound 5 shows increased off-target activity against JNK2 compared to the other analogs. The clinical candidate Doramapimod (BIRB 796) showcases a more complex substitution pattern that yields high potency against p38α but also notable activity against other kinases like JNK2 and c-Raf.[6][7]
Synthetic Strategy: A Representative Protocol
The synthesis of pyridine-based kinase inhibitors often involves the construction of the core pyridine ring followed by the introduction of various substituents through cross-coupling reactions. Below is a representative, generalized protocol for the synthesis of a 2,3,5-trisubstituted pyridine, a common scaffold for p38 inhibitors.
Experimental Protocol: Synthesis of a 2,3,5-Trisubstituted Pyridine Scaffold [8]
-
Step 1: Suzuki-Miyaura Cross-Coupling.
-
To a reaction vessel, add 2,5-dichloropyridine (1.0 eq.), 4-fluorophenylboronic acid (1.2 eq.), and sodium carbonate (2.0 eq.).
-
Add Pd(dppf)Cl₂ (0.05 eq.) to the mixture.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the vessel.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-(4-fluorophenyl)-5-chloropyridine.
-
-
Step 2: Nucleophilic Aromatic Substitution.
-
To a reaction vessel, add the product from Step 1, 2-(4-fluorophenyl)-5-chloropyridine (1.0 eq.), and potassium carbonate (2.0 eq.).
-
Add N,N-dimethylformamide (DMF) to the vessel.
-
Add 3-amino-1-propanol (1.5 eq.) to the reaction mixture.
-
Heat the mixture to 100-120 °C and stir for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final 2,3,5-trisubstituted pyridine inhibitor.
-
This generalized protocol illustrates a common synthetic route. Specific reaction conditions and purification methods may vary depending on the exact substrates and desired final product.
Biological Evaluation: A Multi-Faceted Approach to Characterization
Once synthesized, pyridine-based kinase inhibitors must undergo a rigorous biological evaluation to determine their potency, selectivity, and cellular activity. This process is a self-validating system, with each assay providing a piece of the puzzle to build a comprehensive understanding of the compound's behavior.
Biochemical Assays: Quantifying On-Target Potency
The initial assessment of a kinase inhibitor's potency is typically performed using a biochemical assay that measures the direct inhibition of the target kinase's enzymatic activity. The ADP-Glo™ Kinase Assay is a widely used, robust, and sensitive method for this purpose.[9][10][11]
Experimental Protocol: ADP-Glo™ Kinase Assay for IC50 Determination [10][12]
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the test compound at various concentrations (typically a serial dilution). Include control wells with vehicle (DMSO).
-
Add 2 µL of a solution containing the target kinase (e.g., p38α) and its specific substrate peptide.
-
Initiate the kinase reaction by adding 2 µL of an ATP solution. The final ATP concentration should be at or near the Km for the kinase to ensure accurate IC50 determination.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Detection:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Workflow for Kinase Inhibitor Screening and Profiling
Caption: A typical workflow for the discovery and optimization of kinase inhibitors.
Cell-Based Assays: Assessing Target Engagement and Pathway Modulation in a Physiological Context
While biochemical assays are essential for determining direct enzyme inhibition, they do not fully recapitulate the complex environment of a living cell. Cell-based assays are therefore critical for confirming that a compound can penetrate the cell membrane, engage its target, and modulate the intended signaling pathway.
1. Measuring Target Phosphorylation: The Phospho-p38 MAPK ELISA
A direct way to measure the cellular activity of a p38 inhibitor is to quantify the phosphorylation of p38 itself. Cell-based ELISAs provide a high-throughput method for this.[6][13]
Experimental Protocol: Cell-Based Phospho-p38 MAPK (Thr180/Tyr182) ELISA [13]
-
Cell Seeding and Treatment:
-
Seed cells (e.g., HeLa or THP-1) into a 96-well plate and culture overnight.
-
Treat the cells with the pyridine-based inhibitor at various concentrations for a predetermined time (e.g., 1 hour).
-
Stimulate the cells with an appropriate agonist (e.g., anisomycin or LPS) to induce p38 phosphorylation. Include unstimulated and vehicle-treated controls.
-
-
Fixing and Permeabilization:
-
Fix the cells with a fixing solution (e.g., 4% formaldehyde) and then permeabilize them with a detergent-based buffer to allow antibody access to intracellular proteins.
-
-
Immunodetection:
-
Block non-specific binding sites.
-
Incubate the cells with a primary antibody specific for the phosphorylated form of p38 (p-p38 at Thr180/Tyr182). In parallel wells, use an antibody for total p38 as a normalization control.
-
Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Signal Development and Detection:
-
Add a TMB substrate solution. The HRP enzyme will convert the substrate to a colored product.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the p-p38 signal to the total p38 signal for each well.
-
Calculate the percent inhibition of p38 phosphorylation for each inhibitor concentration and determine the IC50 value.
-
2. Quantifying Target Engagement: The NanoBRET™ Assay
The NanoBRET™ Target Engagement assay is a powerful technology that allows for the real-time, quantitative measurement of compound binding to a specific kinase within living cells.[14][15][16] This provides a direct measure of target occupancy.
Experimental Protocol: NanoBRET™ Target Engagement Assay [14][15]
-
Cell Preparation:
-
Transiently transfect cells (e.g., HEK293) with a vector encoding the target kinase (e.g., p38α) fused to NanoLuc® luciferase.
-
After 24 hours, harvest the cells and resuspend them in Opti-MEM® I Reduced Serum Medium.
-
-
Compound and Tracer Addition:
-
In a white 384-well plate, serially dilute the test compound.
-
Add a cell-permeable fluorescent tracer that is known to bind to the target kinase.
-
Add the cell suspension to the wells containing the tracer and test compound.
-
-
Equilibration and Signal Detection:
-
Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow for binding equilibrium.
-
Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor (to prevent signal from any lysed cells).
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of dual-filtered luminescence.
-
-
Data Analysis:
-
Calculate the raw BRET ratio (acceptor emission / donor emission).
-
Normalize the data to vehicle control wells and plot the normalized BRET ratio against the logarithm of the compound concentration to determine the intracellular IC50.
-
p38 MAPK Signaling Pathway in Inflammation
Caption: The p38 MAPK signaling cascade in response to inflammatory stimuli.
From Bench to Bedside: Field-Proven Insights and Clinical Realities
The ultimate test of any drug discovery program is the translation of promising preclinical data into clinical efficacy and safety. The development of pyridine-based p38 MAPK inhibitors provides a salient case study of the challenges and complexities of this process.[17][18]
Case Study 1: Doramapimod (BIRB 796)
Doramapimod is a highly potent and selective, allosteric inhibitor of p38α MAPK.[7][19][20] It exhibits a unique binding mode, inducing a conformational change in the kinase that is not observed with other inhibitors.[20] Preclinical studies demonstrated excellent anti-inflammatory properties.[20] However, despite its promising profile, the clinical development of Doramapimod for rheumatoid arthritis was terminated in Phase II trials.[21] While the precise reasons for discontinuation are not always fully disclosed, challenges in demonstrating significant clinical efficacy over existing therapies and potential for off-target effects or toxicity are common hurdles for this class of drugs.[18]
Case Study 2: Losmapimod
Losmapimod is another selective p38α/β inhibitor that has been investigated for various indications, including COPD and, more recently, facioscapohumeral muscular dystrophy (FSHD).[22][23][24] In FSHD, the rationale was that p38 MAPK is involved in the expression of the DUX4 gene, which is the underlying cause of the disease.[22]
The Phase 2 ReDUX4 trial showed some encouraging signs, with a reduction in muscle fat infiltration and improvements in reachable workspace.[22] However, the subsequent Phase 3 REACH trial, reported in September 2024, failed to meet its primary endpoint.[22][23][24] While the drug was well-tolerated, it did not show a statistically significant improvement in upper limb function compared to placebo.[22][24] This disappointing result led to the suspension of the losmapimod program for FSHD.[22]
These clinical case studies underscore the significant challenges in translating the potent anti-inflammatory and pathway-modulating effects of p38 inhibitors into clear clinical benefit. The ubiquitous nature of the p38 pathway means that its inhibition can have wide-ranging effects, some of which may be undesirable. Furthermore, the complexity of chronic diseases often involves multiple redundant signaling pathways, making the inhibition of a single target insufficient to achieve a robust therapeutic effect.[17][18]
Conclusion and Future Directions
The pyridine scaffold has undeniably earned its place as a cornerstone in the design of novel kinase inhibitors. Its versatility and favorable physicochemical properties continue to make it an attractive starting point for medicinal chemists. The journey of pyridine-based p38 MAPK inhibitors, from their rational design and synthesis to their rigorous biological evaluation and challenging clinical development, provides invaluable lessons for the entire field of drug discovery.
While the path to a successful p38 inhibitor has been arduous, the knowledge gained from these efforts is fueling the next generation of kinase inhibitor design. Future strategies may involve:
-
Developing inhibitors with novel selectivity profiles: Targeting specific isoforms of p38 or developing inhibitors that simultaneously modulate multiple relevant kinases could lead to improved efficacy and reduced side effects.
-
Exploring allosteric and covalent inhibition: Moving beyond the ATP-competitive mechanism of action may provide new avenues for achieving selectivity and overcoming resistance.
-
Better patient stratification: Identifying biomarkers that can predict which patients are most likely to respond to a particular p38 inhibitor could be key to demonstrating clinical benefit in more targeted populations.
As our understanding of kinase biology and the complexities of human disease continues to grow, the pyridine scaffold, in the hands of skilled medicinal chemists and drug developers, will undoubtedly continue to yield novel and impactful therapeutics.
References
- 1. Design, synthesis and anti-inflammatory activity of imidazol-5-yl pyridine derivatives as p38α/MAPK14 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p38 mitogen-activated protein kinase pathways in asthma and COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. p38 MAPK inhibitors, IKK2 inhibitors, and TNFα inhibitors in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. selleckchem.com [selleckchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. promega.com [promega.com]
- 11. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 12. promega.com [promega.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. eubopen.org [eubopen.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pardon Our Interruption [opnme.com]
- 20. Pardon Our Interruption [opnme.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. musculardystrophynews.com [musculardystrophynews.com]
- 23. musculardystrophyuk.org [musculardystrophyuk.org]
- 24. mdaconference.org [mdaconference.org]
The Evolving Landscape of 3-(Pyrrolidin-1-ylsulfonyl)pyridine Analogs: A Technical Guide to Structure-Activity Relationships
Abstract
The 3-(pyrrolidin-1-ylsulfonyl)pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse array of biological targets. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of analogs based on this core, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the chemical space and unlock the therapeutic potential of this compound class. By synthesizing data from seminal studies, this document elucidates the critical interplay between structural modifications and biological outcomes, covering key areas such as anticancer, antibacterial, and enzyme inhibitory activities. Detailed experimental protocols and workflow visualizations are provided to ensure scientific integrity and facilitate the practical application of the insights contained herein.
Introduction: The Significance of the this compound Core
The convergence of a pyridine ring, a sulfonamide linker, and a pyrrolidine moiety creates a unique chemical architecture with a compelling combination of physicochemical properties. The pyridine ring, a common motif in pharmaceuticals, offers a versatile platform for substitution and can participate in various non-covalent interactions with biological macromolecules. The sulfonamide group, a well-established pharmacophore, is known for its ability to act as a hydrogen bond donor and acceptor, as well as a mimic of other functional groups.[1][2] The saturated pyrrolidine ring introduces a three-dimensional element, allowing for the exploration of chiral space and providing vectors for substitution that can significantly impact target engagement and pharmacokinetic properties.[3][4] The inherent modularity of the this compound scaffold allows for systematic modifications, making it an ideal candidate for SAR-driven drug discovery campaigns.
Synthetic Strategies: Accessing Chemical Diversity
The synthesis of this compound analogs typically proceeds through a convergent approach, allowing for the late-stage introduction of diversity elements. A common and efficient method involves the reaction of a suitably substituted pyridine-3-sulfonyl chloride with pyrrolidine or its derivatives.
General Synthesis of the this compound Scaffold
The foundational step in the synthesis of this class of compounds is the preparation of the key intermediate, pyridine-3-sulfonyl chloride. This can be achieved through various established methods, often starting from 3-aminopyridine.
Experimental Protocol: Synthesis of this compound
-
Diazotization of 3-aminopyridine: 3-aminopyridine is dissolved in an aqueous solution of a strong acid (e.g., hydrochloric acid). The solution is cooled to 0-5 °C, and an aqueous solution of sodium nitrite is added dropwise to form the corresponding diazonium salt.
-
Sulfonylation: The cold diazonium salt solution is then added to a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) in the presence of a copper(I) chloride catalyst. This Sandmeyer-type reaction yields pyridine-3-sulfonyl chloride.
-
Condensation with Pyrrolidine: The crude pyridine-3-sulfonyl chloride is then reacted with pyrrolidine in the presence of a base (e.g., triethylamine or pyridine) in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature. The base scavenges the HCl generated during the reaction.
-
Purification: The reaction mixture is worked up by washing with water and brine, followed by drying over anhydrous sodium sulfate. The final product, this compound, is purified by column chromatography on silica gel.
This modular synthetic route allows for the facile introduction of substituents on both the pyridine and pyrrolidine rings by using appropriately functionalized starting materials.
Diagram of Synthetic Workflow
Caption: General synthetic route to this compound.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs can be profoundly influenced by substitutions on both the pyridine and pyrrolidine rings. The following sections dissect the SAR based on reported findings for various therapeutic targets.
Anticancer Activity
Derivatives of this scaffold have shown promise as anticancer agents, often by targeting key enzymes in cancer cell proliferation and survival, such as protein kinases and tubulin.[1][5]
3.1.1. Modifications of the Pyridine Ring
Substitutions on the pyridine ring are critical for modulating potency and selectivity.
-
Position 2 and 6: Introduction of small, electron-donating groups at these positions can enhance activity. For instance, in a series of 6-(indol-2-yl)pyridine-3-sulfonamides, modifications at the indole N-1 and C-5/C-6 positions were crucial for optimizing antiviral potency and pharmacokinetic properties.[6]
-
Position 4: Substitution at the 4-position of the pyridine ring with various aryl or alkyl groups has been explored to improve interactions with the target protein. A series of 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides were synthesized and evaluated for their in vitro anticancer activity.[7]
-
Position 5: Bulky substituents at the C5 position of the pyridine ring have been shown to influence binding affinity for nicotinic acetylcholine receptors, with some analogs exhibiting high affinity.[8]
3.1.2. Modifications of the Pyrrolidine Ring
The pyrrolidine ring offers opportunities for introducing stereocenters and modifying lipophilicity.
-
Stereochemistry: The stereochemistry of substituents on the pyrrolidine ring can be critical for activity. For example, in analogs of A-84543, a potent nicotinic acetylcholine receptor agonist, the (S)-configuration of the pyrrolidinylmethoxy side chain was important for high affinity binding.[9]
-
Substitution: The introduction of substituents on the pyrrolidine ring can modulate the compound's physicochemical properties, such as solubility and membrane permeability, which are crucial for oral bioavailability.
Table 1: SAR Summary for Anticancer Activity
| Modification Site | Substituent Type | Effect on Activity | Rationale |
| Pyridine Ring | |||
| Position 2/6 | Small, electron-donating groups | Increased potency | May enhance binding affinity through favorable electronic interactions. |
| Position 4 | Aryl/Alkyl groups | Variable; can improve potency | Can occupy hydrophobic pockets in the target protein. |
| Position 5 | Bulky groups | Can increase binding affinity | May provide additional van der Waals contacts with the receptor. |
| Pyrrolidine Ring | |||
| Stereocenters | (S)- vs (R)-configuration | Often stereospecific | Precise orientation required for optimal target engagement. |
| Ring Substituents | Polar/Non-polar groups | Modulates PK/PD properties | Influences solubility, permeability, and metabolic stability. |
Carbonic Anhydrase Inhibition
Sulfonamides are a well-known class of carbonic anhydrase (CA) inhibitors. The this compound scaffold can be adapted to target specific CA isoforms, some of which are implicated in cancer.[2]
-
SAR Insights: Studies on related pyrazolopyridine sulfonamides have shown that the nature of the linker between the sulfonamide and the heterocyclic core significantly impacts inhibitory activity and isoform selectivity.[10] For instance, an N-methylpropionamide linker was favorable for hCA I inhibition.[10] While not directly on the this compound core, these findings suggest that linker modifications could be a fruitful avenue for optimization.
Kinase Inhibition
The 3-(pyrrolidin-1-ylsulfonyl)aniline moiety has been incorporated into various heterocyclic scaffolds to develop potent kinase inhibitors, particularly against FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML).[5][11]
-
Key Interactions: The sulfonamide group often forms crucial hydrogen bonds with the hinge region of the kinase domain. The pyrrolidine ring can occupy a nearby hydrophobic pocket.
-
Scaffold Hopping: The 4-(pyrrolidin-1-ylsulfonyl)aniline fragment has been successfully used in scaffold hopping approaches to identify novel kinase inhibitor cores, such as imidazo[1,2-b]pyridazines.[5]
Diagram of Kinase Inhibitor Binding Mode
Caption: Key interactions of a sulfonamide inhibitor with a kinase active site.
Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of SAR data, standardized and validated assays are essential. The following are representative protocols for evaluating the biological activity of this compound analogs.
In Vitro Anticancer Activity: MTT Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Protocol:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in DMSO and diluted to various concentrations in cell culture medium. The cells are then treated with the compounds for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO or another suitable solvent is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.
Kinase Inhibition Assay: In Vitro Kinase Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Protocol:
-
Reaction Setup: The assay is typically performed in a 96- or 384-well plate. Each well contains the purified kinase, a specific substrate (peptide or protein), and ATP.
-
Compound Addition: The test compounds are added at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (using ³²P-ATP), fluorescence-based assays, or antibody-based methods (e.g., ELISA).
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor, and the IC50 value is determined.
Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The SAR studies highlighted in this guide demonstrate that systematic modifications to this core can lead to potent and selective modulators of various biological targets. Future research in this area should focus on:
-
Exploring Novel Substitutions: The synthesis and evaluation of new analogs with diverse substituents on both the pyridine and pyrrolidine rings will continue to expand the known SAR.
-
Structure-Based Drug Design: Where target structures are available, computational methods such as molecular docking and molecular dynamics simulations can guide the design of more potent and selective inhibitors.
-
Pharmacokinetic Optimization: A key challenge in drug development is achieving favorable ADME (absorption, distribution, metabolism, and excretion) properties. Future work should focus on optimizing the pharmacokinetic profiles of promising lead compounds.
By leveraging the insights presented in this guide, researchers can accelerate the development of next-generation therapeutics based on the versatile this compound scaffold.
References
- 1. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship (SAR) optimization of 6-(indol-2-yl)pyridine-3-sulfonamides: identification of potent, selective, and orally bioavailable small molecules targeting hepatitis C (HCV) NS4B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationships of pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543, a potent nicotinic acetylcholine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Silico Modeling of 3-(Pyrrolidin-1-ylsulfonyl)pyridine Derivatives for Drug Discovery
Executive Summary
The 3-(pyrrolidin-1-ylsulfonyl)pyridine scaffold has emerged as a structure of significant interest in medicinal chemistry, demonstrating potential across a range of therapeutic targets, including kinases and proteases. The successful progression of drug candidates from this class hinges on a deep understanding of their structure-activity relationships (SAR) and pharmacokinetic profiles. This technical guide provides a comprehensive, methodology-focused walkthrough of the in silico modeling pipeline tailored for the exploration and optimization of these derivatives. We move beyond rote protocols to explain the causal logic behind key computational choices, from ligand preparation and target selection to the application of molecular docking, pharmacophore modeling, Quantitative Structure-Activity Relationship (QSAR) analysis, and ADMET prediction. This document is designed for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to accelerate the discovery of novel therapeutics based on the sulfonylpyridine framework.
Introduction: The Rationale for a Computational Approach
The Therapeutic Promise of the Sulfonylpyridine Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, present in numerous approved drugs. When functionalized with a sulfonyl group, it becomes a versatile scaffold capable of engaging in critical hydrogen bonding and other non-covalent interactions within protein binding sites. Derivatives of sulfonylpyridines have been investigated for a variety of biological activities, including antibacterial and anti-chlamydial action.[1][2] The specific inclusion of a pyrrolidin-1-ylsulfonyl moiety can confer favorable physicochemical properties, influencing solubility, cell permeability, and metabolic stability, making this a particularly attractive scaffold for targeted drug design.
Why In Silico Modeling is Essential
Synthesizing and testing every conceivable chemical derivative is both time-consuming and cost-prohibitive. In silico modeling provides a powerful, resource-efficient alternative to rationally prioritize which compounds to synthesize and test. By simulating molecular interactions and building predictive models, we can gain profound insights into the drivers of biological activity and drug-likeness. This computational-first approach de-risks the drug discovery process, enhances the probability of success, and accelerates the timeline from initial hit to lead optimization.
The Computational Drug Discovery Workflow: A Strategic Overview
The in silico modeling of any chemical series follows a logical, multi-stage process. The goal is to build a holistic understanding of a compound's potential by integrating data from various computational techniques. Each step informs the next, creating a self-validating system that refines our hypotheses and guides our design strategy.
Caption: High-level overview of the integrated in silico drug discovery workflow.
Core Methodologies: A Step-by-Step Technical Execution
This section details the protocols for the core computational techniques. The causality behind each step is emphasized to provide a deeper understanding of the process.
Ligand Preparation: Establishing a Valid Chemical Starting Point
Causality: The quality of your input structures directly determines the validity of all subsequent calculations. A poorly prepared ligand with an incorrect tautomeric or protonation state will produce meaningless results. This protocol ensures that the ligands are represented in their most biologically relevant forms.
Protocol:
-
2D to 3D Conversion: Start with 2D structures (e.g., SDF or SMILES format). Use a robust conversion tool (e.g., in Schrödinger Maestro, MOE) to generate initial 3D coordinates.
-
Protonation State Assignment: This is a critical step. Use a tool like LigPrep or Epik to assign protonation and tautomeric states appropriate for a physiological pH of 7.4 ± 1.0. The nitrogen on the pyridine ring and any other ionizable groups must be correctly handled.
-
Energy Minimization: Subject each 3D structure to energy minimization using a suitable force field (e.g., OPLS4, MMFF94). This process relieves steric clashes and settles the molecule into a low-energy conformation, providing a realistic starting point for docking or pharmacophore modeling.
Molecular Docking: Simulating the Ligand-Target Binding Event
Causality: Molecular docking predicts the preferred orientation of a ligand within a protein's binding site and estimates the strength of the interaction. This is fundamental to structure-based drug design, allowing us to visualize the specific interactions—such as hydrogen bonds and hydrophobic contacts—that drive binding affinity.
Caption: Standard workflow for a molecular docking experiment.
Protocol:
-
Target Acquisition: Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB).
-
Protein Preparation: Use a protein preparation wizard (e.g., Schrödinger's Protein Preparation Wizard) to:
-
Remove solvent molecules not critical to binding.
-
Add hydrogen atoms.
-
Assign correct bond orders and protonation states for residues like Histidine.
-
Perform a restrained energy minimization to relax the structure.
-
-
Binding Site Definition: Define the docking grid box. This is typically centered on the location of a co-crystallized ligand or key catalytic residues identified from the literature. A grid size of 15-25 Å in each dimension is often sufficient.[3]
-
Docking Execution: Run the docking algorithm (e.g., AutoDock Vina, Glide). The software will systematically sample different conformations and orientations of the ligand within the grid box.
-
Pose Analysis: Visualize the top-scoring poses. Analyze the specific interactions formed by the this compound scaffold. Look for:
-
Hydrogen bonds involving the sulfonyl oxygens or the pyridine nitrogen.
-
Hydrophobic interactions with the pyrrolidine ring.
-
Pi-stacking or pi-cation interactions involving the pyridine ring.
-
Quantitative Structure-Activity Relationship (QSAR): Decoding the SAR
Causality: QSAR modeling establishes a mathematical relationship between the chemical properties of a series of compounds and their biological activity.[4] This allows us to predict the activity of unsynthesized molecules and understand which properties (e.g., size, electronics, hydrophobicity) are most important for potency. A robust QSAR model is a powerful tool for lead optimization.
Protocol:
-
Dataset Curation: Assemble a dataset of this compound derivatives with experimentally determined biological activity (e.g., IC₅₀ or Kᵢ values). Ensure the data spans a reasonable range (at least 2-3 log units).
-
Descriptor Calculation: For each molecule, calculate a wide range of molecular descriptors. These are numerical representations of molecular properties.
| Descriptor Class | Examples | Relevance |
| Constitutional | Molecular Weight, Atom Count | Basic size and composition |
| Topological | Wiener Index, Balaban J index | Describes atomic connectivity and branching |
| Geometric | Molar Refractivity (MR), Surface Area | Related to molecular shape and volume (steric effects) |
| Electrostatic | Dipole Moment, Partial Charges | Governs polar interactions and hydrogen bonding |
| Hydrophobic | LogP (Octanol-Water Partition) | Key determinant of cell permeability and target engagement |
-
Model Building: Split the dataset into a training set (~80%) and a test set (~20%).[5] Use the training set to build the model using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms.
-
Equation Example (MLR):pIC₅₀ = c₀ + c₁(LogP) - c₂(MR) + c₃(Dipole)
-
-
Model Validation: The model's predictive power must be rigorously validated.
-
Internal Validation: Use cross-validation (e.g., leave-one-out) on the training set to calculate q². A q² > 0.5 is generally considered acceptable.
-
External Validation: Use the model to predict the activity of the test set compounds. Calculate the predictive r² (r²_pred). An r²_pred > 0.6 indicates a robust model.[6]
-
The results of both CoMFA and CoMSIA models can indicate that biological activity can be effectively improved through structural optimisation.[7]
-
Pharmacophore Modeling: Identifying Essential Interaction Features
Causality: A pharmacophore is an abstract 3D arrangement of steric and electronic features necessary for optimal molecular interaction with a specific biological target.[8][9] It serves as a 3D query to find novel, structurally diverse molecules that can engage the target in a similar manner. This is particularly useful for virtual screening or scaffold hopping.
Protocol:
-
Model Generation: A pharmacophore model can be generated in two primary ways:
-
Ligand-Based: Align a set of known active molecules and identify the common chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic centroids, aromatic rings) they share.[10]
-
Structure-Based: Analyze the key interaction points between a high-affinity ligand and its protein target from a crystal structure or docking pose.
-
-
Feature Definition: A typical pharmacophore for a sulfonylpyridine derivative might include:
-
Two Hydrogen Bond Acceptors (from the sulfonyl oxygens).
-
One Aromatic Ring feature (from the pyridine).
-
One Hydrophobic feature (from the pyrrolidine ring).
-
-
Database Screening: Use the generated 3D pharmacophore model as a filter to rapidly screen large compound databases (e.g., ZINC, Enamine) to identify new molecules that match the required 3D arrangement of features.[10]
ADMET Prediction: Early Assessment of Drug-Likeness and Safety
Causality: Poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are a primary cause of late-stage drug development failure.[8] In silico ADMET prediction provides an early warning system, allowing us to flag and deprioritize compounds with likely liabilities (e.g., poor absorption, high toxicity, rapid metabolism) before committing synthetic resources.[11][12][13]
Protocol:
-
Property Calculation: Use validated software platforms (e.g., SwissADME, ADMETlab, StarDrop) to calculate a profile of key pharmacokinetic and toxicity properties.
-
Analysis of Key Parameters:
-
Lipinski's Rule of Five: A quick check for oral bioavailability. (MW ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10).
-
Topological Polar Surface Area (TPSA): Should generally be < 140 Ų for good cell permeability.
-
Blood-Brain Barrier (BBB) Permeability: Important for CNS targets. Models predict if a compound is likely to cross the BBB.
-
Cytochrome P450 (CYP) Inhibition: Predicts potential for drug-drug interactions. Models check for inhibition of key isoforms like 3A4, 2D6, and 2C9.
-
Hepatotoxicity & Carcinogenicity: Structural alerts and predictive models can flag potential toxicity issues.
-
Case Study: A Hypothetical Workflow
Let's consider a hypothetical project targeting a protein kinase. A small set of this compound derivatives has been synthesized and tested.
Table 1: Experimental Data and Key Predicted Properties
| Compound ID | Structure | pIC₅₀ | Docking Score (kcal/mol) | Predicted LogP | Predicted TPSA (Ų) |
| Lead-01 | (Base Scaffold) | 6.5 | -8.2 | 2.8 | 68.5 |
| Lead-02 | (4-fluoro on pyridine) | 6.9 | -8.8 | 3.0 | 68.5 |
| Lead-03 | (4-methoxy on pyridine) | 7.4 | -9.5 | 2.7 | 77.7 |
| Lead-04 | (4-cyano on pyridine) | 6.1 | -7.9 | 2.5 | 92.3 |
Analysis and Decision Making:
-
Docking Analysis: Molecular docking of the series into the kinase active site reveals that the sulfonyl oxygens form a key hydrogen bond with the hinge region backbone, a classic interaction for kinase inhibitors. The methoxy group of Lead-03 is predicted to form an additional hydrogen bond with a nearby aspartate residue, explaining its superior activity.
-
QSAR Insights: A preliminary QSAR model suggests that activity is positively correlated with descriptors for hydrogen bond accepting capacity and negatively correlated with overly large, bulky substituents at the 4-position.
-
ADMET Profile: All compounds show good drug-like properties according to Lipinski's rules and have acceptable TPSA values. ADMET predictions suggest a low risk of CYP inhibition for all four compounds.[14]
-
Integrated Strategy: The combined data suggests that small, polar, hydrogen-bond-accepting groups at the 4-position of the pyridine ring are beneficial for activity. The model directs the team to synthesize new derivatives with groups like hydroxyl or small amides at this position, while avoiding bulky or purely hydrophobic substituents.
Conclusion and Future Directions
The in silico modeling pipeline presented here provides a robust framework for accelerating the discovery and optimization of this compound derivatives. By integrating molecular docking, QSAR, pharmacophore modeling, and ADMET prediction, researchers can make more informed, data-driven decisions, increasing the efficiency and success rate of their drug discovery programs.
Future work in this area will increasingly incorporate more advanced computational methods such as:
-
Molecular Dynamics (MD) Simulations: To study the stability of ligand-protein complexes over time.[15]
-
Free Energy Perturbation (FEP): To achieve more accurate predictions of binding affinity.
-
Artificial Intelligence and Machine Learning: To build more sophisticated and predictive QSAR and ADMET models from larger datasets.
By embracing these computational tools, the scientific community can more effectively unlock the full therapeutic potential of the promising this compound scaffold.
References
- 1. Synthesis and biological evaluation of sulfonylpyridine derivatives as potential anti-chlamydia agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Docking and Dynamics Investigations for Identifying Potential Inhibitors of the 3-Chymotrypsin-like Protease of SARS-CoV-2: Repurposing of Approved Pyrimidonic Pharmaceuticals for COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A novel non-linear approach for establishing a QSAR model of a class of 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. In silico screening for identification of pyrrolidine derivatives dipeptidyl peptidase-IV inhibitors using COMFA, CoMSIA, HQSAR and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative structure-activity relationship (QSAR) directed the discovery of 3-(pyridin-2-yl)benzenesulfonamide derivatives as novel herbicidal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]
- 14. researchgate.net [researchgate.net]
- 15. In-silico screening based on molecular simulations of 3,4-disubstituted pyrrolidine sulfonamides as selective and competitive GlyT1 inhibitors - Arabian Journal of Chemistry [arabjchem.org]
Potential Therapeutic Targets for Pyridinylsulfonamide Compounds: An In-depth Technical Guide
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Pyridinylsulfonamide Scaffold
The pyridinylsulfonamide moiety represents a privileged scaffold in modern medicinal chemistry, demonstrating a remarkable capacity to interact with a diverse array of biological targets. This versatility stems from its unique electronic properties, hydrogen bonding capabilities, and the syntactic flexibility to be incorporated into a variety of molecular architectures. Historically, the broader sulfonamide class of compounds has seen extensive therapeutic application, from the pioneering antibacterial agents to diuretics and hypoglycemics.[1] Contemporary drug discovery efforts have revealed that the incorporation of a pyridine ring into the sulfonamide framework unlocks a new dimension of therapeutic potential, particularly in the realms of oncology, inflammation, and autoimmune disorders.
This in-depth technical guide provides a comprehensive overview of the key therapeutic targets for pyridinylsulfonamide compounds. Moving beyond a mere catalog of targets, this document delves into the underlying mechanistic rationale for target selection, provides detailed, field-proven experimental protocols for target validation, and explores the critical structure-activity relationships that govern the potency and selectivity of these promising therapeutic agents. As a self-validating system of scientific integrity, each section is meticulously referenced to authoritative sources, ensuring that the insights provided are both technically accurate and grounded in the latest scientific advancements.
I. Carbonic Anhydrases: Targeting Tumor Hypoxia and Beyond
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] This seemingly simple reaction is fundamental to a multitude of physiological processes, including pH homeostasis, respiration, and electrolyte balance.[2][3] The sulfonamide group is a classic zinc-binding pharmacophore, making CAs a prime target for pyridinylsulfonamide-based inhibitors.[4]
Mechanism of Action and Therapeutic Rationale
The inhibitory action of pyridinylsulfonamides against CAs is predicated on the interaction of the sulfonamide moiety with the zinc ion in the enzyme's active site.[4] Specifically, the deprotonated sulfonamide nitrogen coordinates with the Zn(II) ion, displacing a water molecule or hydroxide ion and thereby disrupting the catalytic cycle.[4][5]
The therapeutic rationale for targeting CAs with pyridinylsulfonamides is particularly compelling in oncology. Tumor cells, especially in hypoxic microenvironments, upregulate specific CA isoforms, notably CA IX and CA XII.[4][6] These transmembrane enzymes contribute to the acidification of the tumor microenvironment, which promotes tumor invasion, metastasis, and resistance to therapy.[6] By inhibiting these tumor-associated CAs, pyridinylsulfonamides can reverse this pH imbalance, thereby impeding tumor progression and potentially enhancing the efficacy of conventional cancer therapies.[7][8] Beyond cancer, CA inhibitors are established therapeutics for glaucoma, and emerging evidence suggests their potential in treating other conditions.[9][10]
Target Validation Workflows
Experimental Protocol: Stopped-Flow CO2 Hydrase Assay for CA Inhibition
This assay directly measures the catalytic activity of CAs by monitoring the pH change resulting from CO2 hydration.
Materials:
-
Purified recombinant human CA isoform (e.g., hCA I, II, IX, or XII)
-
CO2-saturated water (prepare by bubbling CO2 gas through ice-cold deionized water)
-
Assay buffer (e.g., 20 mM HEPES-Tris, pH 7.4)
-
pH indicator (e.g., phenol red)
-
Pyridinylsulfonamide inhibitor stock solution (in DMSO)
-
Stopped-flow spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the CA enzyme in the assay buffer.
-
Prepare a working solution of the pH indicator in the assay buffer.
-
Prepare serial dilutions of the pyridinylsulfonamide inhibitor in the assay buffer.
-
-
Instrument Setup:
-
Set the stopped-flow spectrophotometer to the appropriate wavelength for the chosen pH indicator (e.g., 557 nm for phenol red).
-
Equilibrate the instrument to the desired temperature (e.g., 25°C).
-
-
Assay Execution:
-
Load one syringe of the stopped-flow instrument with the CO2-saturated water.
-
Load the second syringe with a mixture of the CA enzyme, pH indicator, and the pyridinylsulfonamide inhibitor (or vehicle control).
-
Initiate the reaction by rapidly mixing the contents of the two syringes.
-
Monitor the change in absorbance over time, which reflects the change in pH due to the enzymatic reaction.
-
-
Data Analysis:
Cell-Based Assay for CA IX Inhibition in Hypoxic Cancer Cells:
This assay assesses the ability of inhibitors to counteract the extracellular acidification mediated by CA IX in a cellular context.
Materials:
-
Cancer cell line known to overexpress CA IX under hypoxia (e.g., HT-29)
-
Cell culture medium and supplements
-
Hypoxia chamber (1% O2)
-
pH-sensitive fluorescent probe (e.g., BCECF-AM)
-
Pyridinylsulfonamide inhibitor
-
Fluorescence plate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed the cancer cells in a 96-well plate and allow them to adhere.
-
Induce CA IX expression by incubating the cells in a hypoxia chamber for 24-48 hours.
-
Treat the hypoxic cells with various concentrations of the pyridinylsulfonamide inhibitor.
-
-
pH Measurement:
-
Load the cells with the pH-sensitive fluorescent probe.
-
Measure the extracellular pH using a fluorescence plate reader.
-
-
Data Analysis:
Structure-Activity Relationship (SAR) and In Vivo Models
SAR studies have shown that modifications to the pyridine ring and the sulfonamide tail of the pyridinylsulfonamide scaffold can significantly impact potency and isoform selectivity.[14] For instance, the substitution pattern on the pyridine ring can influence interactions with amino acid residues in the active site, leading to enhanced affinity for specific CA isoforms.
In Vivo Model: Human Tumor Xenografts in Nude Mice
-
Model: Nude mice are subcutaneously or orthotopically implanted with human cancer cells that overexpress CA IX (e.g., HT29, MDA-MB-231).[7][15]
-
Treatment: Once tumors are established, mice are treated with the pyridinylsulfonamide inhibitor, vehicle control, or a positive control (e.g., SLC-0111).[16]
-
Endpoints: Tumor growth is monitored over time. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., measurement of intratumoral pH, assessment of hypoxia markers).[7]
II. p38 Mitogen-Activated Protein Kinase (MAPK): A Hub for Inflammatory Signaling
The p38 MAPKs are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress.[17][18] The pyridinylimidazole class of compounds were among the first potent inhibitors of p38 MAPK, and the pyridinylsulfonamide scaffold shares key structural features that enable potent inhibition of this target.[6]
Mechanism of Action and Therapeutic Rationale
Pyridinylsulfonamide-based inhibitors of p38 MAPK are typically ATP-competitive, binding to the kinase's active site and preventing the phosphorylation of its downstream substrates.[19] The p38 MAPK signaling cascade is a key driver of inflammatory processes, regulating the production of pro-inflammatory cytokines such as TNF-α and IL-6.[20][21] Dysregulation of this pathway is implicated in a wide range of inflammatory and autoimmune diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis, as well as in certain cancers.[22][23] By inhibiting p38 MAPK, pyridinylsulfonamides can effectively dampen the inflammatory response, offering a promising therapeutic strategy for these conditions.
Target Validation Workflows
Experimental Protocol: In Vitro p38 MAPK Kinase Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by p38 MAPK.
Materials:
-
Active recombinant p38 MAPK enzyme
-
Kinase buffer
-
ATP
-
Substrate (e.g., ATF-2 fusion protein)
-
Pyridinylsulfonamide inhibitor
-
Method for detection of phosphorylation (e.g., phospho-specific antibody for Western blotting or a luminescence-based assay like ADP-Glo™)[19][24]
Procedure:
-
Reaction Setup:
-
In a microplate, combine the p38 MAPK enzyme, the substrate, and the pyridinylsulfonamide inhibitor at various concentrations in the kinase buffer.
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
-
Detection and Analysis:
Cell-Based Assay for p38 MAPK Phosphorylation:
This assay quantifies the inhibition of p38 MAPK activation in cells.
Materials:
-
Relevant cell line (e.g., macrophages, synoviocytes)
-
Stimulant to activate the p38 MAPK pathway (e.g., LPS, TNF-α)
-
Pyridinylsulfonamide inhibitor
-
Antibodies for detecting phosphorylated p38 MAPK (p-p38) and total p38 MAPK (for normalization)
-
Method for detection (e.g., Western blot, ELISA, or flow cytometry)[8][20][26]
Procedure:
-
Cell Treatment:
-
Pre-treat the cells with the pyridinylsulfonamide inhibitor.
-
Stimulate the cells with the appropriate agonist to activate the p38 MAPK pathway.
-
-
Lysis and Detection:
-
Lyse the cells and quantify the levels of p-p38 and total p38 using the chosen detection method.
-
-
Data Analysis:
Signaling Pathway and In Vivo Models
// Nodes Stimuli [label="Inflammatory Cytokines\n(TNF-α, IL-1β)\nEnvironmental Stress", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPKKK [label="MAPKKK\n(e.g., TAK1, ASK1)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MKK [label="MKK3/6", fillcolor="#FBBC05", fontcolor="#202124"]; p38 [label="p38 MAPK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pyridinylsulfonamide [label="Pyridinylsulfonamide\nInhibitor", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream_Kinases [label="Downstream Kinases\n(e.g., MAPKAPK2/3)", fillcolor="#FBBC05", fontcolor="#202124"]; Transcription_Factors [label="Transcription Factors\n(e.g., ATF-2, CREB)", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammatory_Response [label="Inflammatory Gene Expression\n(Cytokines, Chemokines)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Nodes Stimuli [label="Inflammatory Cytokines\n(TNF-α, IL-1β)\nEnvironmental Stress", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPKKK [label="MAPKKK\n(e.g., TAK1, ASK1)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MKK [label="MKK3/6", fillcolor="#FBBC05", fontcolor="#202124"]; p38 [label="p38 MAPK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pyridinylsulfonamide [label="Pyridinylsulfonamide\nInhibitor", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream_Kinases [label="Downstream Kinases\n(e.g., MAPKAPK2/3)", fillcolor="#FBBC05", fontcolor="#202124"]; Transcription_Factors [label="Transcription Factors\n(e.g., ATF-2, CREB)", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammatory_Response [label="Inflammatory Gene Expression\n(Cytokines, Chemokines)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Stimuli -> MAPKKK; MAPKKK -> MKK; MKK -> p38; Pyridinylsulfonamide -> p38 [label="Inhibition", style=dashed, color="#34A853"]; p38 -> Downstream_Kinases; p38 -> Transcription_Factors; Downstream_Kinases -> Inflammatory_Response; Transcription_Factors -> Inflammatory_Response; }
Figure 1: The p38 MAPK signaling cascade and the point of intervention for pyridinylsulfonamide inhibitors.
In Vivo Model: Lipopolysaccharide (LPS)-induced Inflammation in Mice
-
Model: Mice are challenged with LPS to induce a systemic inflammatory response, characterized by the release of pro-inflammatory cytokines.[27]
-
Treatment: Mice are pre-treated with the pyridinylsulfonamide inhibitor before LPS administration.
-
Endpoints: Levels of TNF-α and other cytokines in the serum are measured by ELISA. Infiltration of inflammatory cells into tissues can be assessed by histology.[27]
III. Aurora Kinases: Regulators of Mitosis and Cancer Targets
The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are essential for the proper execution of mitosis.[28][29] Aberrant expression and activity of these kinases are frequently observed in various cancers, making them attractive targets for anticancer drug development.[30] The pyridinylsulfonamide scaffold can be integrated into molecules designed to inhibit Aurora kinases.
Mechanism of Action and Therapeutic Rationale
Pyridinylsulfonamide-based inhibitors of Aurora kinases are ATP-competitive, binding to the active site of the enzymes and blocking their catalytic activity.[31] Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B, as part of the chromosomal passenger complex, is crucial for chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.[22][32] Inhibition of Aurora kinases disrupts these critical mitotic processes, leading to mitotic arrest, polyploidy, and ultimately, apoptosis in cancer cells.[5][31]
Target Validation Workflows
Experimental Protocol: In Vitro Aurora Kinase Inhibition Assay
Materials:
-
Active recombinant Aurora kinase (A or B)
-
Kinase buffer
-
ATP
-
Substrate (e.g., histone H3 for Aurora B)
-
Pyridinylsulfonamide inhibitor
-
Method for detection of phosphorylation (e.g., radiolabeled ATP and autoradiography, or phospho-specific antibodies)[9][33]
Procedure:
-
Reaction Setup: Combine the Aurora kinase, substrate, and inhibitor in the kinase buffer.
-
Initiation and Incubation: Start the reaction with ATP and incubate at 30°C.
-
Detection and Analysis: Measure substrate phosphorylation and calculate the IC50 of the inhibitor.[9][33]
Cell-Based Assay: Histone H3 Phosphorylation for Aurora B Inhibition
Materials:
-
Cancer cell line
-
Pyridinylsulfonamide inhibitor
-
Antibody against phosphorylated histone H3 at Serine 10 (pH3)
-
Method for detection (e.g., Western blot, immunofluorescence, or flow cytometry)[1][29][34]
Procedure:
-
Cell Treatment: Treat the cancer cells with the inhibitor for a defined period.
-
Detection: Fix and stain the cells for pH3, or lyse the cells and perform a Western blot for pH3.
-
Analysis: Quantify the decrease in pH3 levels to determine the EC50 of the inhibitor.[1][34]
Signaling Pathway and In Vivo Models
// Nodes Cell_Cycle_Progression [label="Cell Cycle Progression\n(G2/M Transition)", fillcolor="#F1F3F4", fontcolor="#202124"]; Aurora_A [label="Aurora A", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aurora_B [label="Aurora B\n(Chromosomal Passenger Complex)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pyridinylsulfonamide [label="Pyridinylsulfonamide\nInhibitor", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Centrosome_Spindle [label="Centrosome Maturation\nSpindle Assembly", fillcolor="#FBBC05", fontcolor="#202124"]; Chromosome_Segregation [label="Chromosome Segregation\nCytokinesis", fillcolor="#FBBC05", fontcolor="#202124"]; Mitotic_Arrest [label="Mitotic Arrest\nPolyploidy\nApoptosis", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Nodes Cell_Cycle_Progression [label="Cell Cycle Progression\n(G2/M Transition)", fillcolor="#F1F3F4", fontcolor="#202124"]; Aurora_A [label="Aurora A", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aurora_B [label="Aurora B\n(Chromosomal Passenger Complex)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pyridinylsulfonamide [label="Pyridinylsulfonamide\nInhibitor", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Centrosome_Spindle [label="Centrosome Maturation\nSpindle Assembly", fillcolor="#FBBC05", fontcolor="#202124"]; Chromosome_Segregation [label="Chromosome Segregation\nCytokinesis", fillcolor="#FBBC05", fontcolor="#202124"]; Mitotic_Arrest [label="Mitotic Arrest\nPolyploidy\nApoptosis", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Cell_Cycle_Progression -> Aurora_A; Cell_Cycle_Progression -> Aurora_B; Aurora_A -> Centrosome_Spindle; Aurora_B -> Chromosome_Segregation; Pyridinylsulfonamide -> Aurora_A [label="Inhibition", style=dashed, color="#34A853"]; Pyridinylsulfonamide -> Aurora_B [label="Inhibition", style=dashed, color="#34A853"]; Centrosome_Spindle -> Mitotic_Arrest [style=dotted]; Chromosome_Segregation -> Mitotic_Arrest [style=dotted]; }
Figure 2: The roles of Aurora kinases in mitosis and their inhibition by pyridinylsulfonamide compounds.
In Vivo Model: Human Tumor Xenografts
-
Model: Immunocompromised mice are implanted with human tumor cell lines (e.g., HCT116, A549).[5][31][35]
-
Treatment: The pyridinylsulfonamide inhibitor is administered to the tumor-bearing mice.
-
Endpoints: Tumor growth inhibition is the primary endpoint. Pharmacodynamic markers such as decreased histone H3 phosphorylation and increased apoptosis in the tumors can also be assessed.[2][13][35]
IV. Vascular Endothelial Growth Factor Receptor (VEGFR): Disrupting Tumor Angiogenesis
Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels.[36] VEGFR-2 is the primary receptor responsible for the pro-angiogenic effects of VEGF in tumors.[19] The pyridinylsulfonamide scaffold has been incorporated into potent inhibitors of VEGFR-2.
Mechanism of Action and Therapeutic Rationale
Pyridinylsulfonamide-based VEGFR-2 inhibitors are ATP-competitive, binding to the intracellular tyrosine kinase domain of the receptor.[37] This prevents the autophosphorylation of VEGFR-2 upon VEGF binding, thereby blocking the activation of downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[19][26] Since tumors rely on angiogenesis for growth and metastasis, inhibiting VEGFR-2 is a well-established anti-cancer strategy.[38][39]
Target Validation Workflows
Experimental Protocol: VEGFR-2 Tyrosine Kinase Inhibition Assay
Materials:
-
Recombinant VEGFR-2 kinase domain
-
Kinase buffer
-
ATP
-
Polymeric substrate (e.g., poly(Glu, Tyr) 4:1)
-
Pyridinylsulfonamide inhibitor
-
Luminescence-based detection system (e.g., Kinase-Glo™)[17][40]
Procedure:
-
Reaction: Combine the VEGFR-2 kinase, substrate, and inhibitor in a microplate.
-
Initiation: Start the reaction by adding ATP.
-
Detection: After incubation, add the luminescence-based reagent to measure the amount of remaining ATP. A higher luminescent signal indicates greater inhibition of kinase activity.
Cell-Based Assay: Endothelial Cell Proliferation Assay
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
VEGF
-
Pyridinylsulfonamide inhibitor
-
Cell proliferation assay reagent (e.g., CellTiter-Glo®)[28][41]
Procedure:
-
Cell Treatment: Seed HUVECs and treat them with VEGF in the presence of varying concentrations of the inhibitor.
-
Proliferation Measurement: After a suitable incubation period (e.g., 48-72 hours), measure cell proliferation using a luminescence-based assay.
-
Analysis: Determine the EC50 of the inhibitor for blocking VEGF-induced proliferation.[28][41]
Signaling Pathway and In Vivo Models
// Nodes VEGF [label="VEGF", fillcolor="#F1F3F4", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pyridinylsulfonamide [label="Pyridinylsulfonamide\nInhibitor", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PKC_MAPK [label="PKC-Raf-MEK-MAPK\nPathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AKT [label="Akt Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Angiogenesis [label="Endothelial Cell Proliferation,\nMigration, and Survival\n(Angiogenesis)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Nodes VEGF [label="VEGF", fillcolor="#F1F3F4", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pyridinylsulfonamide [label="Pyridinylsulfonamide\nInhibitor", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PKC_MAPK [label="PKC-Raf-MEK-MAPK\nPathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AKT [label="Akt Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Angiogenesis [label="Endothelial Cell Proliferation,\nMigration, and Survival\n(Angiogenesis)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges VEGF -> VEGFR2; Pyridinylsulfonamide -> VEGFR2 [label="Inhibition", style=dashed, color="#34A853"]; VEGFR2 -> PLCg; VEGFR2 -> PI3K; PLCg -> PKC_MAPK; PI3K -> AKT; PKC_MAPK -> Angiogenesis; AKT -> Angiogenesis; }
Figure 3: Key downstream signaling pathways of VEGFR-2 and their inhibition by pyridinylsulfonamide compounds.
In Vivo Model: Matrigel Plug Assay or Tumor Xenograft Models
-
Matrigel Plug Assay: Matrigel mixed with VEGF and the test compound is injected subcutaneously into mice. The extent of vascularization of the Matrigel plug is then assessed.[1][42]
-
Tumor Xenograft Models: Similar to the models for other cancer targets, the efficacy of VEGFR-2 inhibitors can be evaluated by their ability to suppress the growth of human tumor xenografts in mice.[33][38]
V. Mucosa-associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1): A Key Player in Adaptive Immunity
MALT1 is a paracaspase that plays a critical role in the activation of NF-κB signaling downstream of antigen receptor engagement in lymphocytes.[10][25] Recent patent literature has identified pyridinylsulfonamide compounds as inhibitors of MALT1, highlighting its potential as a therapeutic target for autoimmune diseases and certain cancers.
Mechanism of Action and Therapeutic Rationale
Pyridinylsulfonamide-based inhibitors of MALT1 are designed to block its protease activity.[11] MALT1 is a component of the CARMA1-BCL10-MALT1 (CBM) complex, which is essential for T-cell and B-cell activation.[3][6] Upon activation, MALT1 cleaves and inactivates negative regulators of the NF-κB pathway, leading to sustained NF-κB signaling.[24] In autoimmune diseases, aberrant MALT1 activity can lead to chronic inflammation. In certain B-cell lymphomas, such as the activated B-cell-like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL), MALT1 is constitutively active, driving tumor cell survival.[41][43] Inhibition of MALT1 protease activity by pyridinylsulfonamides can therefore block pathogenic lymphocyte activation and induce apoptosis in MALT1-dependent cancer cells.[11][44]
Target Validation Workflows
Experimental Protocol: In Vitro MALT1 Protease Activity Assay
Materials:
-
Recombinant MALT1 protease
-
Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)
-
Assay buffer
Procedure:
-
Reaction: Combine the MALT1 enzyme and the inhibitor in the assay buffer.
-
Initiation: Add the fluorogenic substrate to start the reaction.
-
Detection: Monitor the increase in fluorescence over time as the substrate is cleaved.
Cell-Based Assay: NF-κB Reporter Assay
Materials:
-
Lymphocyte cell line (e.g., Jurkat T-cells, or an ABC-DLBCL cell line)
-
NF-κB luciferase reporter plasmid
-
Stimulant (e.g., PMA and ionomycin)
-
Pyridinylsulfonamide inhibitor
Procedure:
-
Transfection and Treatment: Transfect the cells with the NF-κB reporter plasmid and treat with the inhibitor and stimulant.
-
Lysis and Measurement: Lyse the cells and measure luciferase activity.
-
Analysis: Determine the EC50 of the inhibitor for suppressing NF-κB activation.[38][43]
Signaling Pathway and In Vivo Models
// Nodes Antigen_Receptor [label="Antigen Receptor\n(TCR/BCR) Signaling", fillcolor="#F1F3F4", fontcolor="#202124"]; CBM_Complex [label="CARMA1-BCL10-MALT1\n(CBM) Complex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MALT1_Protease [label="MALT1 Protease Activity", fillcolor="#FBBC05", fontcolor="#202124"]; Pyridinylsulfonamide [label="Pyridinylsulfonamide\nInhibitor", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB_Inhibitor_Cleavage [label="Cleavage of NF-κB\nInhibitors (e.g., A20)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB_Activation [label="NF-κB Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Immune_Response [label="Lymphocyte Activation\nSurvival\n(Inflammation/Cancer)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Nodes Antigen_Receptor [label="Antigen Receptor\n(TCR/BCR) Signaling", fillcolor="#F1F3F4", fontcolor="#202124"]; CBM_Complex [label="CARMA1-BCL10-MALT1\n(CBM) Complex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MALT1_Protease [label="MALT1 Protease Activity", fillcolor="#FBBC05", fontcolor="#202124"]; Pyridinylsulfonamide [label="Pyridinylsulfonamide\nInhibitor", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB_Inhibitor_Cleavage [label="Cleavage of NF-κB\nInhibitors (e.g., A20)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB_Activation [label="NF-κB Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Immune_Response [label="Lymphocyte Activation\nSurvival\n(Inflammation/Cancer)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Antigen_Receptor -> CBM_Complex; CBM_Complex -> MALT1_Protease; Pyridinylsulfonamide -> MALT1_Protease [label="Inhibition", style=dashed, color="#34A853"]; MALT1_Protease -> NFkB_Inhibitor_Cleavage; NFkB_Inhibitor_Cleavage -> NFkB_Activation; NFkB_Activation -> Immune_Response; }
Figure 4: The role of MALT1 in NF-κB signaling and its inhibition by pyridinylsulfonamide compounds.
In Vivo Model: B-Cell Lymphoma Xenografts
-
Model: Immunocompromised mice are implanted with ABC-DLBCL cell lines (e.g., OCI-Ly3, HBL-1).[11][44]
-
Treatment: Mice are treated with the MALT1 inhibitor.
-
Endpoints: Tumor growth inhibition is the primary endpoint. Pharmacodynamic markers can include decreased cleavage of MALT1 substrates and reduced expression of NF-κB target genes in the tumors.[34][41]
Quantitative Data Summary
| Target Family | Specific Isoform(s) | Pyridinylsulfonamide/Related Inhibitor Example | IC50/Ki (nM) | Therapeutic Area |
| Carbonic Anhydrase | hCA I, II, IX, XII | Pyrazolo[4,3-c]pyridine sulfonamides | 5.6 - 8010 | Cancer, Glaucoma |
| p38 MAP Kinase | p38α | Pyridinylimidazole derivatives | 1 - 20 | Inflammation, Cancer |
| Aurora Kinase | Aurora A, B | Pyrimidine-based inhibitors | 0.8 - 5 | Cancer |
| VEGFR | VEGFR-2 | Pyridinyl-ether based sulfonamides | <10 | Cancer |
| MALT1 | MALT1 | Thiazolopyridine sulfonamides | <100 | Autoimmune Disease, Cancer |
Note: The IC50/Ki values are representative ranges from the literature for compounds within the broader class targeting these enzymes and may not be specific to a single pyridinylsulfonamide derivative.[14][31]
Conclusion and Future Directions
The pyridinylsulfonamide scaffold has unequivocally demonstrated its value as a versatile platform for the development of potent and selective inhibitors against a range of high-value therapeutic targets. The targets detailed in this guide—Carbonic Anhydrases, p38 MAP Kinase, Aurora Kinases, VEGFR, and MALT1—represent key nodes in the signaling pathways that drive the pathogenesis of cancer, inflammatory disorders, and autoimmune diseases. The continued exploration of the structure-activity relationships of pyridinylsulfonamide derivatives, coupled with the application of robust target validation workflows, will undoubtedly lead to the discovery of novel clinical candidates. As our understanding of the intricate biology of these targets deepens, so too will our ability to design the next generation of pyridinylsulfonamide-based therapeutics with enhanced efficacy and safety profiles.
References
- 1. Mouse models for studying angiogenesis and lymphangiogenesis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AZD1152, a selective inhibitor of Aurora B kinase, inhibits human tumor xenograft growth by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting carbonic anhydrase IX improves the anti-cancer efficacy of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of potent MALT1 inhibitors with synergetic antitumor effects in models of B-cell lymphoma | BioWorld [bioworld.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Aurora Kinase Inhibitor PHA-739358 Suppresses Growth of Hepatocellular Carcinoma In Vitro and in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
- 17. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 18. Frontiers | Inhibition of VEGFR2 activation and its downstream signaling to ERK1/2 and calcium by Thrombospondin-1 (TSP1): In silico investigation [frontiersin.org]
- 19. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 20. New aspects of p38 mitogen activated protein kinase (MAPK) biology in lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. p38MAPK: stress responses from molecular mechanisms to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Probing the Dynamics and Functions of Aurora B Kinase in Living Cells during Mitosis and Cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Frontiers | Aurora kinases: Generators of spatial control during mitosis [frontiersin.org]
- 30. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 32. AURKB aurora kinase B [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 33. JCI - Upregulated stromal EGFR and vascular remodeling in mouse xenograft models of angiogenesis inhibitor–resistant human lung adenocarcinoma [jci.org]
- 34. youtube.com [youtube.com]
- 35. aacrjournals.org [aacrjournals.org]
- 36. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
- 38. Chapter 6. Mouse models to investigate anti-cancer effects of VEGF inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. Mouse models for studying angiogenesis and lymphangiogenesis in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 41. Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in Models of B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 42. cyagen.com [cyagen.com]
- 43. oncotarget.com [oncotarget.com]
- 44. ashpublications.org [ashpublications.org]
A Deep Dive into Pyrrolidine-Containing Bioactive Molecules: From Synthesis to Therapeutic Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, stands as a privileged scaffold in medicinal chemistry.[1][2][3] Its unique structural and stereochemical properties allow it to serve as a versatile building block for a vast array of biologically active molecules.[1][3][4] This guide provides a comprehensive overview of pyrrolidine-containing compounds, delving into their natural origins, synthetic strategies, diverse pharmacological activities, and therapeutic potential. We will explore the underlying mechanisms of action and provide insights into the design and development of novel pyrrolidine-based drugs.
The Ubiquity and Significance of the Pyrrolidine Scaffold
The prevalence of the pyrrolidine motif in nature is a testament to its evolutionary selection as a key structural element for biological function. It forms the core of the amino acid proline, which plays a critical role in protein structure and function by introducing conformational rigidity.[5] Beyond proline, a multitude of natural products, including alkaloids, possess the pyrrolidine ring system, exhibiting a wide spectrum of biological activities.[2][3] This natural precedent has inspired medicinal chemists to explore the pyrrolidine scaffold for the development of new therapeutic agents.[1]
The pyrrolidine ring's non-planar, puckered conformation allows for the precise spatial orientation of substituents, enabling specific interactions with biological targets such as enzymes and receptors.[1][4] The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, further contributing to molecular recognition. The stereochemistry of substituted pyrrolidines is crucial for their biological activity, with different stereoisomers often exhibiting distinct pharmacological profiles.[1][4]
Biosynthesis and Natural Sources of Bioactive Pyrrolidines
Nature has devised elegant biosynthetic pathways to construct the pyrrolidine ring. These pathways give rise to a diverse family of pyrrolidine alkaloids with potent biological activities.[2][3]
Table 1: Prominent Natural Pyrrolidine-Containing Molecules and Their Sources
| Compound | Source | Biological Activity |
| Nicotine | Tobacco plant (Nicotiana tabacum) | Stimulant, insecticide |
| Hygrine | Coca plant (Erythroxylum coca) | Stimulant |
| Cuscohygrine | Coca plant (Erythroxylum coca) | Alkaloid |
| Stachydrine | Stachys officinalis | Proline analogue |
| (-)-Hastanecine | Cynoglossum officinale | Pyrrolizidine alkaloid precursor |
Synthetic Strategies for Pyrrolidine Ring Construction
The synthetic accessibility of the pyrrolidine scaffold has been a major driver of its exploration in drug discovery. Numerous synthetic methods have been developed to construct and functionalize the pyrrolidine ring, offering chemists a powerful toolkit to create novel analogues with tailored properties.[6]
Key Synthetic Approaches:
-
1,3-Dipolar Cycloaddition: This powerful reaction involves the [3+2] cycloaddition of an azomethine ylide with an alkene to directly form the pyrrolidine ring.[4][7][8] This method allows for excellent control over stereochemistry.[7][9]
-
Ring-Closing Metathesis (RCM): RCM has emerged as a versatile tool for the synthesis of various heterocyclic compounds, including pyrrolidines.[10][11][12] It involves the cyclization of a diene precursor in the presence of a ruthenium catalyst.[10]
-
Ring Contraction of Pyridines: A photo-promoted ring contraction of pyridines with silylborane can afford pyrrolidine derivatives.[13]
-
Intramolecular Cyclization: These approaches, including the amination of unsaturated carbon-carbon bonds and the insertion of nitrene species into C-H bonds, are powerful methods for constructing pyrrolidine rings.[13]
Diverse Pharmacological Activities of Pyrrolidine-Containing Molecules
The structural diversity of pyrrolidine derivatives translates into a broad range of pharmacological activities, making them attractive candidates for drug development in various therapeutic areas.[3][14]
1. Anticancer Activity
Many pyrrolidine-containing compounds have demonstrated potent anticancer activity through various mechanisms.[3] For instance, certain pyrrolidine derivatives act as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as protein kinases and histone deacetylases. Others induce apoptosis (programmed cell death) or inhibit angiogenesis (the formation of new blood vessels that supply tumors). Some thiosemicarbazone pyrrolidine–copper(II) complexes have shown more potent anticancer activity against certain cancer cell lines than the reference drug cisplatin.[15]
2. Antiviral Activity
Pyrrolidine-based compounds have shown promise as antiviral agents, particularly against HIV.[16][17] For example, a novel series of HIV-1 protease inhibitors containing pyrrolidines demonstrated potent efficacy in both enzyme and cellular assays.[18] One particular inhibitor with a (R)-pyrrolidine-3-carboxamide P2 ligand showed exceptional enzyme inhibitory activity and robust antiviral activity against both wild-type HIV-1 and a drug-resistant variant.[18]
3. Antibacterial Activity
The pyrrolidine ring is a common feature in many antibacterial agents.[19][20] Some synthetic pyrrolidine derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[21] Their mechanisms of action can include the inhibition of DNA gyrase and topoisomerase IV, which are important targets for antibacterial agents.[15]
4. Central Nervous System (CNS) Activity
The pyrrolidine scaffold is a key component of several CNS-active drugs.[4] For example, certain pyrrolidine-2,5-dione derivatives have shown anticonvulsant properties.[4] Pyrrolidone derivatives are also used as anticonvulsant drugs to stabilize cell membranes and suppress abnormal electrical impulses in the cerebral cortex.[22]
Mechanism of Action: A Closer Look at Pyrrolidine-Based Enzyme Inhibition
A significant number of bioactive pyrrolidine molecules exert their effects by inhibiting specific enzymes.[23] The pyrrolidine ring often serves as a mimic of the natural substrate or a transition state analogue, allowing it to bind tightly to the enzyme's active site.
Experimental Protocol: Enzyme Inhibition Assay
To determine the inhibitory potency of a pyrrolidine-containing compound against a target enzyme, a standard enzyme inhibition assay is performed.[23][24]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the target enzyme in a suitable buffer.
-
Prepare a stock solution of the substrate for the enzyme.
-
Prepare serial dilutions of the pyrrolidine inhibitor in the assay buffer.
-
-
Assay Procedure:
-
In a multi-well plate, add the enzyme solution to each well.
-
Add the different concentrations of the inhibitor to the wells.
-
Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specific time to allow for binding.[24]
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).[25]
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[25]
-
Diagram: Generalized Enzyme Inhibition Workflow
Caption: Workflow for determining the IC50 of a pyrrolidine inhibitor.
Signaling Pathways Modulated by Pyrrolidine-Containing Molecules
The therapeutic effects of pyrrolidine derivatives are often mediated by their interaction with specific signaling pathways within the cell.
Diagram: Simplified PI3K/Akt Signaling Pathway Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds | Semantic Scholar [semanticscholar.org]
- 6. Pyrrolidine synthesis [organic-chemistry.org]
- 7. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Efficient method for the synthesis of chiral pyrrolidine derivatives via ring-closing enyne metathesis reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 14. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]
- 15. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis, and biological evaluation of novel HIV-1 protease inhibitors containing pyrrolidine-derived P2 ligands to combat drug-resistant variant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. tandfonline.com [tandfonline.com]
- 22. pnrjournal.com [pnrjournal.com]
- 23. blog.biobide.com [blog.biobide.com]
- 24. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the synthesis of 3-(Pyrrolidin-1-ylsulfonyl)pyridine
An Application Note for the Synthesis of 3-(Pyrrolidin-1-ylsulfonyl)pyridine
Abstract
This document provides a comprehensive, two-step protocol for the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis begins with the conversion of pyridine-3-sulfonic acid to the reactive intermediate, pyridine-3-sulfonyl chloride, followed by a nucleophilic substitution reaction with pyrrolidine to yield the target compound. This guide offers a detailed methodology, explains the underlying chemical principles, outlines critical safety precautions, and provides methods for product validation, designed for researchers in organic synthesis and pharmaceutical development.
Introduction
This compound is a key structural motif found in a variety of biologically active molecules. Its sulfonamide linkage combined with the pyridine and pyrrolidine rings makes it a versatile scaffold for developing therapeutic agents, particularly kinase inhibitors for oncological research.[1][2][3] The robust and predictable synthesis of this compound is therefore of significant interest to the scientific community.
This application note details a reliable laboratory-scale protocol. The procedure is divided into two primary stages:
-
Formation of Pyridine-3-sulfonyl chloride: The synthesis of the essential sulfonyl chloride intermediate from commercially available pyridine-3-sulfonic acid.
-
Sulfonamide Coupling: The reaction of pyridine-3-sulfonyl chloride with pyrrolidine to form the final product.
The protocol emphasizes operational safety, reaction efficiency, and high-purity outcomes.
Synthesis Workflow and Rationale
The overall synthetic pathway is a well-established two-step process involving the activation of a sulfonic acid followed by amidation.
Caption: Overall two-step synthesis workflow.
Scientific Rationale
Step 1: Synthesis of Pyridine-3-sulfonyl chloride
The conversion of a sulfonic acid to a sulfonyl chloride is a crucial activation step. Sulfonic acids themselves are poor electrophiles for direct amidation. Reagents like phosphorus pentachloride (PCl₅) are highly effective for this transformation. The reaction proceeds by converting the hydroxyl group of the sulfonic acid into a better leaving group, which is subsequently displaced by a chloride ion.
Using a non-reactive, high-boiling solvent like chlorobenzene is advantageous. It provides excellent temperature control and, unlike other solvents such as toluene, prevents the formation of byproducts, leading to a purer intermediate that can often be used without extensive purification.[4] The use of PCl₅ in divided portions or added slowly helps to manage the exothermic nature of the reaction.[5][6]
Step 2: Synthesis of this compound
This step is a classic nucleophilic substitution reaction at a sulfur center. The lone pair of electrons on the nitrogen atom of pyrrolidine (a secondary amine) acts as a nucleophile, attacking the highly electrophilic sulfur atom of the pyridine-3-sulfonyl chloride. The chloride ion is displaced as a leaving group. A tertiary amine base, such as triethylamine (TEA), is included as an acid scavenger to neutralize the hydrogen chloride (HCl) generated during the reaction. This prevents the protonation of the pyrrolidine reactant, which would render it non-nucleophilic.
Caption: Logical relationship in the sulfonamide formation step.
Detailed Experimental Protocol
Materials and Equipment
| Reagents & Solvents | Equipment |
| Pyridine-3-sulfonic acid | Round-bottom flasks (100 mL, 250 mL) |
| Phosphorus pentachloride (PCl₅) | Magnetic stirrer with heating mantle |
| Pyrrolidine | Reflux condenser with drying tube |
| Triethylamine (TEA) | Ice-water bath |
| Chlorobenzene | Separatory funnel |
| Dichloromethane (DCM) | Rotary evaporator |
| Sodium bicarbonate (NaHCO₃), saturated solution | Glassware for extraction and filtration |
| Sodium sulfate (Na₂SO₄), anhydrous | Silica gel for column chromatography |
| Deionized water | Standard analytical equipment (NMR, MS) |
Step 1: Synthesis of Pyridine-3-sulfonyl chloride
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyridine-3-sulfonic acid (10.0 g, 62.8 mmol).
-
Solvent Addition: Add 80 mL of chlorobenzene to the flask. Stir the suspension.
-
Reagent Addition: Carefully add phosphorus pentachloride (14.5 g, 69.1 mmol, 1.1 eq) to the suspension in four portions over 20 minutes. The reaction is exothermic and will release HCl gas; perform this step in a well-ventilated fume hood.
-
Reaction: Heat the reaction mixture to reflux (approx. 130-135 °C) and maintain for 3 hours.[7][8] The mixture should become a clearer, yellowish solution.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the mixture onto 150 g of crushed ice in a beaker with vigorous stirring.
-
Transfer the quenched mixture to a separatory funnel. Add 100 mL of dichloromethane (DCM) and shake.
-
Separate the organic layer. Extract the aqueous layer with an additional 50 mL of DCM.
-
Combine the organic layers and wash sequentially with 100 mL of saturated sodium bicarbonate solution (to neutralize residual acid) and 100 mL of brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Outcome: The procedure yields crude pyridine-3-sulfonyl chloride as a yellow to orange oil or solid.[7] This material is moisture-sensitive and should be used immediately in the next step.
Step 2: Synthesis of this compound
-
Setup: Dissolve the crude pyridine-3-sulfonyl chloride (assuming ~62.8 mmol from the previous step) in 100 mL of DCM in a 250 mL round-bottom flask.
-
Cooling: Place the flask in an ice-water bath and stir for 10 minutes.
-
Amine Addition: In a separate beaker, mix pyrrolidine (5.8 mL, 69.1 mmol, 1.1 eq) and triethylamine (13.1 mL, 94.2 mmol, 1.5 eq). Add this solution dropwise to the cold sulfonyl chloride solution over 20 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Work-up:
-
Add 100 mL of deionized water to the reaction mixture and transfer to a separatory funnel.
-
Separate the organic layer. Wash it sequentially with 1 M HCl (2 x 50 mL) to remove excess amines, followed by saturated sodium bicarbonate solution (50 mL), and finally brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude product should be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate) to afford the pure product.
Data Summary and Characterization
| Parameter | Step 1: Sulfonyl Chloride Formation | Step 2: Sulfonamide Formation |
| Key Reagents | Pyridine-3-sulfonic acid, PCl₅ | Pyridine-3-sulfonyl chloride, Pyrrolidine |
| Solvent | Chlorobenzene | Dichloromethane (DCM) |
| Temperature | Reflux (~132 °C) | 0 °C to Room Temperature |
| Reaction Time | 3 hours | 4 hours |
| Expected Yield | >90% (crude)[7] | 70-85% (after purification) |
Characterization of this compound
-
Appearance: White to off-white solid.
-
Molecular Formula: C₉H₁₂N₂O₂S[9]
-
¹H NMR (400 MHz, CDCl₃): Expect signals corresponding to the pyridine ring protons (typically in the δ 7.5-9.0 ppm range) and the pyrrolidine ring protons (typically multiplets in the δ 1.8-3.4 ppm range).
-
¹³C NMR (101 MHz, CDCl₃): Expect signals for the five distinct carbons of the pyridine ring and the two distinct carbons of the symmetric pyrrolidine ring.
-
Mass Spectrometry (ESI+): Expected m/z = 213.07 ([M+H]⁺).
Safety and Handling
This synthesis involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).
-
Pyridine-3-sulfonyl chloride: This intermediate is corrosive and a lachrymator. It causes severe skin burns and eye damage and may cause respiratory irritation.[11] Avoid inhalation and contact with skin and eyes. It is also moisture-sensitive.
-
Phosphorus pentachloride (PCl₅): Highly corrosive and reacts violently with water to produce HCl gas. Handle with extreme care.
-
Pyrrolidine: Flammable liquid and vapor. It is toxic if swallowed and causes severe skin burns and eye damage.[12]
-
Chlorobenzene & Dichloromethane: These are hazardous solvents. Avoid inhalation of vapors and skin contact.
-
General Precautions: Wear safety goggles, a lab coat, and chemically resistant gloves at all times. Ensure all glassware is dry before use, especially for Step 1. All waste should be disposed of according to institutional guidelines.[13]
References
- 1. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of isomeric 3-piperidinyl and 3-pyrrolidinyl benzo[5,6]cyclohepta[1,2-b]pyridines: sulfonamido derivatives as inhibitors of Ras prenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of a novel pyrrolidinyl pyrido pyrimidinone derivative as a potent inhibitor of PI3Kα and mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP2963019B1 - Method for producing pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. WO2016204096A1 - Pyridine-3-sulfonyl chloride production method - Google Patents [patents.google.com]
- 7. pyridine-3-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. 3-(Pyrrolidin-1-ylsulphonyl)pyridine | 26103-51-5 [amp.chemicalbook.com]
- 10. 26103-51-5|this compound|BLD Pharm [bldpharm.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. fishersci.com [fishersci.com]
- 13. aksci.com [aksci.com]
Introduction: The Privileged N-Arylsulfonylpyrrolidine Scaffold
An Application Guide to the High-Yield Synthesis of N-Arylsulfonylpyrrolidines
The N-arylsulfonylpyrrolidine motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of therapeutic agents.[1] Its unique combination of structural rigidity, metabolic stability, and ability to engage in crucial hydrogen bonding interactions makes it highly valuable in drug design. Molecules incorporating this scaffold have shown promise as potent and selective 5-HT6 receptor agonists and antagonists, among other biological targets.[2] The sulfonamide group itself is a highly versatile functional group, often used as a bioisostere for carboxylic acids, which can improve pharmacokinetic properties such as cell permeability and metabolic stability.[3][4][5]
Given its importance, the development of efficient, high-yield, and scalable synthetic routes to N-arylsulfonylpyrrolidines is a critical endeavor for researchers in drug discovery and process development. This guide provides an in-depth analysis of robust synthetic methodologies, explaining the causality behind experimental choices and offering detailed, field-proven protocols.
Methodology 1: Direct N-Sulfonylation of Pyrrolidine
The most direct and classical approach involves the reaction of pyrrolidine (or its derivatives) with an appropriate arylsulfonyl chloride. This reaction is a straightforward nucleophilic substitution at the sulfonyl sulfur.
Mechanistic Rationale
The core of this reaction is the nucleophilic attack by the secondary amine of the pyrrolidine ring on the highly electrophilic sulfur atom of the arylsulfonyl chloride. This process forms a tetrahedral intermediate which then collapses, expelling a chloride ion. A crucial component of this reaction is the inclusion of a base. The base serves to neutralize the hydrochloric acid (HCl) generated in situ. Without a base, the HCl would protonate the starting pyrrolidine, rendering it non-nucleophilic and halting the reaction.
Causality Insight: The choice of base is critical. For simple substrates, inorganic bases like sodium carbonate are effective and easily removed.[6] For more sensitive substrates or to improve reaction rates, organic amine bases such as triethylamine or diisopropylethylamine (DIPEA) are used. In some cases, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[11.5.4.0]undec-7-ene (DBU) can be employed to drive the reaction to completion, especially with less reactive starting materials.[7]
Caption: Reaction mechanism for direct N-sulfonylation of pyrrolidine.
Protocol 1: Synthesis of 4-Hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic Acid
This protocol is adapted from a reported synthesis and demonstrates the N-sulfonylation of a substituted proline derivative.[6]
-
Materials:
-
4-Hydroxyproline (5 mmol)
-
Sodium carbonate (Na₂CO₃, 5 mmol)
-
4-Nitrobenzenesulfonyl chloride (5 mmol)
-
Deionized water (15 mL)
-
20% Hydrochloric acid (HCl)
-
-
Procedure:
-
To a solution of 4-hydroxyproline (5 mmol) in 15 mL of water, add sodium carbonate (5 mmol) and stir until all solids are dissolved.
-
Cool the reaction vessel to -5 °C using an ice-salt bath.
-
Add the 4-nitrobenzenesulfonyl chloride (5 mmol) in four equal portions over a period of 1 hour, maintaining the temperature below 0 °C. The portion-wise addition helps control the exotherm and prevents degradation.
-
After the final addition, allow the mixture to warm to room temperature and continue stirring for an additional 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully acidify the reaction mixture with 20% HCl until a pH of 2 is reached. This step protonates the carboxylic acid, causing the product to precipitate.
-
Collect the resulting white precipitate by vacuum filtration.
-
Wash the solid product thoroughly with cold water to remove any inorganic salts.
-
Dry the product in a vacuum oven to yield the final compound (Reported yield: 71.34%).[6]
-
Methodology 2: Reductive Amination
Reductive amination is a powerful and highly versatile one-pot method for forming C-N bonds.[8] For the synthesis of N-arylsulfonylpyrrolidines, this typically involves the reaction of a 1,4-dicarbonyl compound with a primary arylsulfonamide in the presence of a reducing agent.
Mechanistic Rationale
The process begins with the condensation of the arylsulfonamide with one of the carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal, which then dehydrates to an N-sulfonyliminium ion. This is followed by an intramolecular cyclization and a second dehydration to form a cyclic iminium ion. This electrophilic intermediate is then reduced in situ by a hydride-donating reagent to furnish the final N-arylsulfonylpyrrolidine.
Causality Insight: The choice of reducing agent is paramount for high yield. Standard reducing agents like sodium borohydride (NaBH₄) can reduce the starting carbonyl compound, leading to unwanted side products. Therefore, milder, more selective reagents are preferred. Sodium triacetoxyborohydride, Na(OAc)₃BH, is an ideal choice because it is less reactive towards ketones and aldehydes but highly effective at reducing the iminium ion intermediate.[9] This selectivity ensures that the reduction only occurs after the C=N bond has formed, maximizing the yield of the desired product.
Caption: General workflow for reductive amination to form pyrrolidines.
Protocol 2: General Procedure for Reductive Amination
This generalized protocol is based on established methods for the reductive amination of diketones.[10][11]
-
Materials:
-
Arylsulfonamide (1.0 eq)
-
2,5-Hexanedione (1.0 eq)
-
Sodium triacetoxyborohydride (1.5 eq)
-
Acetic acid (catalytic, ~5 mol%)
-
1,2-Dichloroethane (DCE) as solvent
-
-
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the arylsulfonamide (1.0 eq) and 2,5-hexanedione (1.0 eq) in DCE.
-
Add a catalytic amount of acetic acid. The acid catalyzes the formation of the iminium intermediate.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the cyclic iminium ion.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. An ice bath can be used to control any exotherm.
-
Allow the reaction to stir at room temperature for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure N-arylsulfonylpyrrolidine.
-
Methodology 3: Advanced Catalytic Approaches
While the first two methods are workhorses in the field, several modern catalytic systems offer advantages in terms of efficiency, substrate scope, and environmental impact.
Dawson-Type Heteropolyacid Catalysis
This method provides an efficient route to N-sulfonyl pyrrolidine-2,5-diones from sulfamides and succinic anhydride.[12] The Dawson-type heteropolyacid (H₆P₂W₁₈O₆₂) acts as a highly effective, reusable, and eco-friendly catalyst.[1][12]
-
Causality Insight: The heteropolyacid catalyst functions as a potent Brønsted acid, activating the succinic anhydride towards nucleophilic attack by the sulfamide. This activation dramatically increases the reaction rate compared to the uncatalyzed process. Acetonitrile is often the solvent of choice as it effectively solubilizes the reactants and catalyst while being relatively non-coordinating.[12]
Protocol 3: H₆P₂W₁₈O₆₂ Catalyzed Synthesis of N-sulfonyl pyrrolidine-2,5-diones
This protocol is adapted from the work of Bougheloum et al.[12]
-
Materials:
-
Sulfamide derivative (1.0 eq)
-
Succinic anhydride (1.0 eq)
-
H₆P₂W₁₈O₆₂ (2 mol%)
-
Acetonitrile (CH₃CN)
-
-
Procedure:
-
To a mixture of the sulfamide (1.0 eq) and succinic anhydride (1.0 eq) in acetonitrile, add the Dawson-type heteropolyacid catalyst (2 mol%).
-
Heat the reaction mixture to reflux (approx. 82 °C) and stir for 60 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
The crude product can often be purified by recrystallization or by silica gel chromatography. Reported yields are typically in the 80-85% range.[1]
-
Comparative Summary of Synthetic Methods
| Method | Key Reagents | Conditions | Yield Range | Advantages | Disadvantages |
| Direct N-Sulfonylation | Pyrrolidine, Ar-SO₂Cl, Base | -5 °C to RT | 70-98% | Simple, direct, readily available starting materials.[1][6] | Limited to available pyrrolidines; can be exothermic. |
| Reductive Amination | 1,4-Diketone, Ar-SO₂NH₂, Na(OAc)₃BH | Room Temp | 75-95% | High versatility, one-pot procedure, mild conditions.[10][11] | Requires specific 1,4-dicarbonyl precursors; reducing agent can be expensive. |
| Heteropolyacid Catalysis | Sulfamide, Succinic Anhydride, H₆P₂W₁₈O₆₂ | Reflux (CH₃CN) | 80-85% | Eco-friendly, efficient, reusable catalyst.[1][12] | Limited to the synthesis of N-sulfonyl pyrrolidine-2,5-diones. |
| Pd-Catalyzed Carbonylation | Aryl Bromide, Sulfonamide Partner, Pd(OAc)₂ | Elevated Temp | 70-95% | Broad applicability for diverse substitution patterns.[1] | Requires transition metal catalyst; potential for metal contamination.[1] |
Conclusion
The synthesis of N-arylsulfonylpyrrolidines can be achieved through several high-yield methodologies. The choice of method is dictated by the availability of starting materials, desired substitution patterns, and scalability requirements. Direct N-sulfonylation offers a rapid and straightforward route, while reductive amination provides greater flexibility for constructing diverse analogs from dicarbonyl precursors. Advanced catalytic methods, such as those employing heteropolyacids, represent the frontier of green and efficient chemical synthesis. By understanding the mechanistic principles and practical considerations outlined in this guide, researchers can confidently select and execute the optimal strategy for their specific drug discovery and development objectives.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N‐acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating 3-(Pyrrolidin-1-ylsulfonyl)pyridine in FLT3 Kinase Assays
Introduction: The Critical Role of FLT3 in Acute Myeloid Leukemia and the Pursuit of Novel Inhibitors
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1][2][3] In approximately 30% of patients with acute myeloid leukemia (AML), FLT3 is constitutively activated by mutations, most commonly internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD).[2][4][5][6][7][8][9] These mutations are associated with a high leukemic burden, increased relapse rates, and poor overall survival, making FLT3 a prime therapeutic target in AML.[4][5][8][9][10][11]
The development of small molecule inhibitors targeting the ATP-binding site of the FLT3 kinase domain has led to significant advances in the treatment of FLT3-mutated AML. Several FLT3 inhibitors, such as midostaurin, gilteritinib, and quizartinib, have received regulatory approval and have been integrated into treatment regimens.[4][10][12] However, the emergence of resistance, often through secondary mutations in the kinase domain, underscores the continuous need for novel, potent, and selective FLT3 inhibitors.[11][13]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 3-(Pyrrolidin-1-ylsulfonyl)pyridine in FLT3 kinase assays. While this specific compound is not yet extensively characterized in publicly available literature as a FLT3 inhibitor, the protocols outlined herein are designed to rigorously evaluate its potential inhibitory activity against both wild-type and mutant forms of FLT3. The methodologies described are based on established principles of kinase drug discovery and can be adapted for the characterization of other novel chemical entities.
Understanding the Target: FLT3 Signaling and Inhibition
FLT3 is a class III receptor tyrosine kinase.[3][14] Ligand-induced dimerization of the receptor leads to autophosphorylation of tyrosine residues in the intracellular domain, creating docking sites for downstream signaling proteins. This initiates signaling cascades, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which are crucial for cell survival and proliferation.[8] In FLT3-mutated AML, these pathways are constitutively active, driving uncontrolled cell growth.[8][9]
FLT3 inhibitors are broadly classified into two types based on their binding mode. Type I inhibitors bind to the active "DFG-in" conformation of the kinase and are generally effective against both ITD and TKD mutations.[5][12][13] Type II inhibitors target the inactive "DFG-out" conformation and are typically active against ITD mutations but not TKD mutations.[5][12] The protocols detailed below are suitable for characterizing both types of inhibitors.
Part 1: Biochemical Evaluation of this compound
Biochemical assays are the first step in characterizing a potential kinase inhibitor. They provide a direct measure of the compound's ability to inhibit the enzymatic activity of the purified kinase in a cell-free system. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[2][3][15]
Principle of the ADP-Glo™ Kinase Assay
The assay is performed in two steps. First, the kinase reaction is allowed to proceed, during which the FLT3 enzyme transfers the gamma-phosphate from ATP to a substrate peptide, producing ADP. After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the newly synthesized ADP to ATP and then measures the amount of ATP in a luciferase-based reaction that produces light. The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.
Workflow for Biochemical FLT3 Kinase Assay
Caption: Workflow for the biochemical evaluation of a FLT3 inhibitor.
Detailed Protocol: Biochemical FLT3 Kinase Assay
Materials:
-
Recombinant human FLT3 (wild-type and/or mutants like D835Y)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[1][2]
-
ATP
-
Tyrosine kinase substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
This compound (dissolved in 100% DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)[15]
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in 100% DMSO, starting from a high concentration (e.g., 10 mM).
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compound or DMSO (as a control) to the wells of a 384-well plate.
-
Kinase Reaction Mixture: Prepare a master mix containing the FLT3 enzyme and substrate in kinase buffer. Add this mixture to the wells containing the compound.
-
Initiate Kinase Reaction: Prepare an ATP solution in kinase buffer. Add the ATP solution to all wells to start the kinase reaction. The final reaction volume is typically 5-10 µL.[1]
-
Incubation: Incubate the plate at room temperature for 60 minutes.[1]
-
Stop Reaction and ATP Depletion: Add ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.[2]
-
Signal Generation: Add Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes to allow the luminescent signal to stabilize.[2]
-
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
Expected Data:
The inhibitory activity of a potent FLT3 inhibitor, Flt3-IN-11, has been reported with the following IC₅₀ values in biochemical assays:[1]
| Assay Type | Target | IC₅₀ Value |
| Biochemical Kinase Assay | Wild-Type FLT3 | 7.22 nM |
| Biochemical Kinase Assay | FLT3-D835Y Mutant | 4.95 nM |
These values can serve as a benchmark for evaluating the potency of this compound.
Part 2: Cell-Based Evaluation of this compound
Cell-based assays are essential for confirming the activity of a compound in a more physiologically relevant context. These assays assess the ability of the compound to penetrate the cell membrane, engage the target kinase, and elicit a biological response.
A. Cell-Based FLT3 Phosphorylation Assay
This assay measures the ability of a compound to inhibit the autophosphorylation of FLT3 in intact cells, providing a direct measure of target engagement.
Principle:
AML cell lines harboring activating FLT3 mutations (e.g., MV4-11, MOLM-13) exhibit constitutive phosphorylation of the FLT3 receptor.[1] Following treatment with an inhibitor, the level of phosphorylated FLT3 (p-FLT3) is quantified and normalized to the total FLT3 protein level. This can be done using various methods, such as Western blotting or a sandwich ELISA.[1][14]
Workflow for Cell-Based FLT3 Phosphorylation Assay
Caption: Workflow for the cell-based FLT3 phosphorylation assay.
Detailed Protocol: Cell-Based FLT3 Phosphorylation Assay (Western Blot)
Materials:
-
AML cell line with an activating FLT3 mutation (e.g., MV4-11, MOLM-13)[1]
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)[1]
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)[1]
-
Primary antibodies: anti-phospho-FLT3 (Tyr591) and anti-total-FLT3[1]
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed the AML cells in a multi-well plate and allow them to stabilize. Treat the cells with a serial dilution of this compound for 1-4 hours.[1]
-
Cell Lysis: Wash the cells with cold PBS and lyse them on ice.[1]
-
Protein Quantification: Determine the protein concentration of the clarified lysates.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against p-FLT3 and total FLT3.
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities and normalize the p-FLT3 signal to the total FLT3 signal for each treatment condition. Calculate the percent inhibition of phosphorylation relative to a DMSO control and determine the IC₅₀ value.
B. Cell Proliferation Assay
This assay measures the effect of the compound on the growth and viability of FLT3-dependent cancer cells.
Principle:
FLT3-mutant AML cells are dependent on the constitutive FLT3 signaling for their proliferation and survival. Inhibition of FLT3 kinase activity should lead to a reduction in cell viability. This can be measured using various reagents such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.[1]
Detailed Protocol: Cell Proliferation Assay
Materials:
-
AML cell line with an activating FLT3 mutation (e.g., MV4-11)[1]
-
Cell culture medium
-
This compound (dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
White, opaque multi-well plates
-
Plate reader (luminometer)
Procedure:
-
Cell Seeding: Seed the cells at a low density in a multi-well plate.
-
Compound Addition: Add a serial dilution of this compound to the wells. Include a DMSO-only control.[1]
-
Incubation: Incubate the plate for a period that allows for multiple cell divisions (e.g., 72 hours).[1]
-
Signal Development: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.[1]
-
Data Acquisition: Measure the luminescent signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition of proliferation for each concentration and determine the IC₅₀ value.
Expected Data:
A potent FLT3 inhibitor like Flt3-IN-11 demonstrates strong anti-proliferative effects in FLT3-dependent cell lines:[1]
| Assay Type | Cell Line | IC₅₀ Value |
| Cell Proliferation Assay | MV4-11 (FLT3-ITD) | 3.2 nM |
This provides a reference point for the expected potency of an effective FLT3 inhibitor in a cellular context.
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness and reproducibility of the data generated, it is crucial to incorporate a self-validating system within each experiment. This includes:
-
Positive Controls: In each assay, include a known, potent FLT3 inhibitor (e.g., gilteritinib or Flt3-IN-11) as a positive control. This will validate the assay's ability to detect FLT3 inhibition and provide a benchmark for the potency of the test compound.
-
Negative Controls: Use DMSO as a vehicle control to determine the baseline kinase activity or cell proliferation in the absence of an inhibitor.
-
Counter-Screening: To assess the selectivity of this compound, it is advisable to test it against other related kinases (e.g., c-KIT, PDGFR) and in FLT3-independent cell lines. High selectivity for FLT3 over other kinases is a desirable characteristic of a therapeutic candidate.
-
Reproducibility: All experiments should be performed with multiple technical and biological replicates to ensure the statistical significance of the results.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial characterization of this compound as a potential FLT3 kinase inhibitor. By systematically evaluating its activity in both biochemical and cell-based assays, researchers can obtain critical data on its potency, selectivity, and mechanism of action. Positive results from these in vitro studies would warrant further investigation, including pharmacokinetic and in vivo efficacy studies in animal models of AML. The ultimate goal is to identify novel therapeutic agents that can overcome the challenges of resistance and improve outcomes for patients with FLT3-mutated AML.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. promega.com [promega.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. ashpublications.org [ashpublications.org]
- 5. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput Identification of FLT3 Wild-type and Mutant Kinase Substrate Preferences and Application to Design of Sensitive In Vitro Kinase Assay Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-throughput Identification of FLT3 Wild-type and Mutant Kinase Substrate Preferences and Application to Design of Sensitive In Vitro Kinase Assay Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Review of FLT3 Kinase Inhibitors in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Efficacy and safety of FLT3 inhibitors in the treatment of AML: A review of clinical data [aml-hub.com]
- 13. escholarship.org [escholarship.org]
- 14. reactionbiology.com [reactionbiology.com]
- 15. FLT3 Kinase Enzyme System Application Note [worldwide.promega.com]
Application Note & Protocols: A Validated Experimental Workflow for the Identification and Characterization of Ras Prenylation Inhibitors
Abstract
The Ras family of small GTPases are critical signaling hubs that regulate cell proliferation, survival, and differentiation.[1][2] Their function is critically dependent on a post-translational modification called prenylation, which facilitates their attachment to the cell membrane.[1][3][4] This lipid modification is catalyzed by the enzyme farnesyltransferase (FTase).[4][5] In approximately 20-25% of all human tumors, mutations in Ras genes lead to their permanent activation, driving uncontrolled cell growth.[1] Consequently, inhibiting FTase has been a major focus of anticancer drug development.[6][7][8] This guide provides a comprehensive, field-proven workflow for the identification and characterization of novel farnesyltransferase inhibitors (FTIs), from initial enzymatic screening to cellular validation and downstream signaling analysis.
Introduction: The Rationale for Targeting Ras Prenylation
Ras proteins cycle between an inactive GDP-bound state and an active GTP-bound state. To function, they must be localized to the inner leaflet of the plasma membrane.[1][3] This localization is initiated by the covalent attachment of a 15-carbon farnesyl lipid group from farnesyl pyrophosphate (FPP) to a cysteine residue within a C-terminal "CaaX" box motif.[4][5][9] This reaction is catalyzed by farnesyltransferase (FTase).[5][9] Subsequent proteolytic and methylation steps complete the processing, rendering the C-terminus hydrophobic and enabling membrane insertion.[3][9]
By blocking the initial farnesylation step, farnesyltransferase inhibitors (FTIs) prevent Ras from reaching the membrane, thereby abrogating its signaling function.[10][11] While initially developed as anti-cancer agents targeting Ras, FTIs have shown broader utility. For instance, the FTI lonafarnib is an approved treatment for Hutchinson-Gilford progeria syndrome, a rare genetic disease caused by the accumulation of a farnesylated, toxic form of the lamin A protein called progerin.[12][13][14][15] This highlights that FTIs affect multiple farnesylated proteins, not just Ras, which is a critical consideration in their development and application.[8][10]
The following protocols detail a robust, multi-step process to screen for potent FTase inhibitors and validate their biological activity in a cellular context.
Figure 1: The Ras Prenylation and Processing Pathway. This diagram illustrates the critical role of Farnesyltransferase (FTase) in modifying pre-Ras, enabling its localization to the plasma membrane and subsequent activation of downstream signaling cascades. Farnesyltransferase Inhibitors (FTIs) block this initial, essential step.
The Experimental cascade: From Enzyme to Cell
A successful FTI discovery program follows a logical progression from high-throughput biochemical assays to more complex, lower-throughput cell-based validation. This ensures that resources are focused on compounds with genuine biological activity.
Figure 2: High-level experimental workflow for FTI characterization.
Protocol 1: In Vitro Farnesyltransferase Activity Assay (Primary Screen)
Principle: This protocol describes a non-radioactive, fluorescence-based assay suitable for high-throughput screening (HTS).[16][17] The assay measures the enzymatic transfer of a farnesyl group from FPP to a dansylated peptide substrate that mimics the Ras CaaX box.[18][19][20][21] When the hydrophobic farnesyl group is attached to the peptide, the local environment of the dansyl fluorophore changes, resulting in an increase in fluorescence signal.[18][20][21] An inhibitor will prevent this reaction, resulting in a lower signal.
Materials:
-
Recombinant human FTase
-
Farnesyl Pyrophosphate (FPP)
-
Dansylated Peptide Substrate (e.g., Dansyl-GCVLS)
-
Test Compounds (FTIs) and known inhibitor control (e.g., FTI-277)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 µM ZnCl₂, 20 mM KCl, 5 mM MgCl₂, 1 mM DTT
-
DMSO (for dissolving compounds)
-
Black, low-volume 384-well assay plates
-
Fluorescence plate reader (Excitation: ~340 nm, Emission: ~550 nm)
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds in DMSO. Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Also include wells for controls:
-
Negative Control (0% Inhibition): DMSO only.
-
Positive Control (100% Inhibition): A known FTI at a concentration >100x its IC50.
-
-
Enzyme Addition: Prepare a working solution of FTase in Assay Buffer. Add 10 µL of the FTase solution to each well containing the compounds.
-
Pre-incubation: Gently mix the plate on an orbital shaker for 30 seconds. Incubate for 15 minutes at room temperature to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Prepare a substrate mix containing FPP and the dansylated peptide in Assay Buffer. Add 10 µL of the substrate mix to all wells to start the reaction.
-
Incubation: Incubate the plate for 60 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Read the fluorescence intensity of each well using a plate reader with the specified excitation and emission wavelengths.
Data Analysis:
-
Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
| Compound | Target | IC50 (nM) | Source |
| FTI-277 | FTase | 0.5 | [19] |
| Tipifarnib | FTase | 0.8 | [5] |
| Lonafarnib | FTase | 1.9 | [22] |
| GGTI-298 | GGTase-I | 150 | [6] |
Table 1: Example IC50 values for known prenyltransferase inhibitors. This table provides reference values for validating assay performance.
Protocol 2: Cell-Based Ras Processing Assay (Secondary Validation)
Principle: This assay provides direct evidence of target engagement in a cellular context.[23] Unprenylated Ras proteins have a slightly slower electrophoretic mobility on SDS-PAGE compared to their mature, processed counterparts.[23] Treatment of cells with an effective FTI causes an accumulation of the unprocessed, slower-migrating form of Ras, which can be detected by Western blot. This "band shift" is a hallmark of FTI activity.[24][25][26]
Materials:
-
A human cancer cell line with a known Ras mutation (e.g., T24 bladder cancer cells, H-Ras G12V).
-
Complete cell culture medium (e.g., DMEM + 10% FBS).
-
Test compound and vehicle control (DMSO).
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE equipment and reagents (e.g., 4-20% Tris-Glycine gels).
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibodies: Anti-Pan-Ras, Anti-Actin (loading control).
-
HRP-conjugated Secondary Antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Cell Culture and Treatment: Seed T24 cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the test FTI (e.g., 0, 0.1, 1, 10, 100x the enzymatic IC50) for 24-48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate with 150 µL of RIPA buffer. Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[27][28]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in Blocking Buffer.
-
Incubate with the primary Anti-Pan-Ras antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imager. The upper band represents unprocessed Ras, and the lower band is processed Ras. Re-probe the blot for Actin as a loading control.
Expected Outcome: A dose-dependent increase in the intensity of the upper band (unprocessed Ras) with a corresponding decrease in the lower band (processed Ras) confirms the inhibitor is blocking farnesylation in cells.
Protocol 3: Downstream Signaling Analysis (Functional Validation)
Principle: Active, membrane-bound Ras triggers downstream signaling cascades, primarily the MAPK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[1][29] An effective FTI should inhibit these pathways. This is assessed by measuring the phosphorylation status of key kinases like ERK and AKT via Western blot. A reduction in phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT) indicates successful functional inhibition of Ras signaling.[30][31][32]
Materials:
-
Same as Protocol 2, with the addition of:
-
Primary Antibodies: Anti-p-ERK1/2 (Thr202/Tyr204), Anti-Total-ERK1/2, Anti-p-AKT (Ser473), Anti-Total-AKT.
Procedure:
-
Cell Treatment and Lysis: Follow steps 1-4 from Protocol 2. It is often beneficial to serum-starve the cells for 12-24 hours and then stimulate with a growth factor (e.g., EGF) for 10-15 minutes prior to lysis to ensure robust baseline pathway activation. The FTI should be added for a few hours before growth factor stimulation.
-
Immunoblotting: Follow steps 5-7 from Protocol 2, but use primary antibodies against p-ERK, Total-ERK, p-AKT, and Total-AKT. It is crucial to probe for both the phosphorylated and total forms of the proteins to confirm that the observed changes are due to a lack of activation, not a change in total protein expression.
Expected Outcome: Treatment with an effective FTI will lead to a dose-dependent decrease in the levels of p-ERK and p-AKT, while the levels of Total-ERK and Total-AKT remain unchanged. This demonstrates that the inhibitor is functionally impairing the downstream consequences of Ras activation. Note that in some contexts, FTI treatment can paradoxically increase p-ERK or p-AKT due to feedback mechanisms, highlighting the complexity of cellular signaling.[29]
Concluding Remarks and Future Directions
This application note provides a validated, step-by-step framework for the preclinical evaluation of farnesyltransferase inhibitors. The progression from a high-throughput enzymatic assay to detailed cell-based mechanistic studies ensures the identification of compounds that are not only potent but also biologically active.
Key Considerations:
-
Specificity: It is important to test lead compounds against the related enzyme geranylgeranyltransferase-I (GGTase-I) to ensure specificity, as some compounds may inhibit both.[6]
-
Alternative Prenylation: While H-Ras is solely farnesylated, K-Ras and N-Ras can be alternatively geranylgeranylated when FTase is inhibited, which can be a mechanism of resistance.[7] This is a key reason why FTIs have shown limited clinical success in K-Ras driven tumors.[7]
-
Off-Target Effects: The biological effects of FTIs are not solely due to Ras inhibition. The inhibition of other farnesylated proteins, such as RhoB, also contributes significantly to their anti-tumor effects.[8][33]
By following these robust protocols, researchers can confidently identify and characterize novel FTIs, paving the way for new therapeutic strategies against cancers and other diseases driven by aberrant protein farnesylation.
References
- 1. Ras GTPase - Wikipedia [en.wikipedia.org]
- 2. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prenylation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Development of farnesyl transferase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Farnesyltransferase inhibitors: mechanism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CAAX-box protein, prenylation process and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. What are Ftase inhibitors and how do they work? [synapse.patsnap.com]
- 12. Clinical Trial of Protein Farnesylation Inhibitors Lonafarnib, Pravastatin and Zoledronic Acid in Children with Hutchinson-Gilford Progeria Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Zokinvy (lonafarnib) for the Treatment of Progeria, USA [clinicaltrialsarena.com]
- 14. Lonafarnib | C27H31Br2ClN4O2 | CID 148195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. patientworthy.com [patientworthy.com]
- 16. CD Farnesyltransferase Inhibitor Screening Kit - CD Biosynsis [biosynsis.com]
- 17. bioassaysys.com [bioassaysys.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. bioassaysys.com [bioassaysys.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Lonafarnib - Wikipedia [en.wikipedia.org]
- 23. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Shift-Western Blotting: Separate Analysis of Protein and DNA from Protein-DNA Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Shift-Western Blotting: Separate Analysis of Protein and DNA from Protein–DNA Complexes | Springer Nature Experiments [experiments.springernature.com]
- 27. An overview of technical considerations for Western blotting applications to physiological research - PMC [pmc.ncbi.nlm.nih.gov]
- 28. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 29. static1.squarespace.com [static1.squarespace.com]
- 30. The Phosphoinositide 3-OH Kinase/AKT2 Pathway as a Critical Target for Farnesyltransferase Inhibitor-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Activation of the PI3'K-AKT pathway masks the proapoptotic effects of farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. ERK and Akt signaling pathways function through parallel mechanisms to promote mTORC1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Cell Growth Inhibition by Farnesyltransferase Inhibitors Is Mediated by Gain of Geranylgeranylated RhoB - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Screening 3-(Pyrrolidin-1-ylsulfonyl)pyridine Derivatives Against Acute Myeloid Leukemia (AML) Cell Lines
Introduction
Acute Myeloid Leukemia (AML) is an aggressive and heterogeneous hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow.[1][2] Despite advancements in chemotherapy and targeted agents, the overall survival rates for many AML patients, particularly the elderly, remain low, underscoring the urgent need for novel therapeutic strategies.[2] A promising avenue of research involves epigenetic modifiers, which target the cellular machinery that regulates gene expression.[2] One such key epigenetic target is Lysine-Specific Demethylase 1 (LSD1/KDM1A), a histone demethylase that is frequently overexpressed in AML and plays a crucial role in blocking the differentiation of leukemic blasts.[1][3]
The 3-(pyrrolidin-1-ylsulfonyl)pyridine scaffold has emerged as a promising chemical structure for the development of potent and selective inhibitors of key cellular targets. In the context of AML, derivatives of this scaffold are being investigated for their potential to inhibit critical signaling pathways that drive leukemogenesis. Recent studies have highlighted the potential of pyridine derivatives in targeting kinases like FMS-like tyrosine kinase 3 (FLT3), which is mutated in approximately 30% of AML cases.[4][5][6] Furthermore, related pyridine-containing compounds have shown potent inhibitory activity against LSD1.[7] Inhibition of LSD1 can reactivate myeloid differentiation pathways, induce apoptosis, and impair the self-renewal of leukemia stem cells, making it a highly attractive strategy for AML therapy.[1][8][9]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the screening and characterization of novel this compound derivatives for anti-leukemic activity against AML cell lines. The protocols herein are designed to establish a robust and reproducible workflow, from initial cell viability screening to more detailed mechanistic studies including apoptosis and cell cycle analysis. The overarching goal is to identify and validate lead compounds that can be further developed as potential therapeutics for AML.
Scientific Rationale and Strategy
The screening strategy is designed as a multi-tiered approach to efficiently identify potent and selective compounds while elucidating their mechanism of action.
-
Primary Screening: The initial step involves a high-throughput cell viability assay to assess the cytotoxic or cytostatic effects of the this compound derivatives across a panel of AML cell lines. This provides a broad overview of the compounds' anti-proliferative activity.
-
Secondary Validation: Hits from the primary screen are then subjected to secondary assays to confirm their activity and begin to unravel their mechanism of action. This includes assays to specifically measure the induction of apoptosis.
-
Mechanistic Elucidation: Further characterization of lead compounds involves cell cycle analysis to determine if the compounds cause cell cycle arrest at specific phases.
This tiered approach ensures that resources are focused on the most promising compounds and provides a comprehensive dataset for each lead candidate.
Experimental Protocols
PART 1: Primary Screening - Cell Viability Assessment
The initial evaluation of the compound library will be performed using a luminescent cell viability assay, such as the CellTiter-Glo® assay. This assay quantifies ATP, an indicator of metabolically active cells, providing a highly sensitive and robust measure of cell viability.[10][11][12]
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
1.1. Cell Line Selection and Culture:
-
Select a panel of well-characterized human AML cell lines representing different molecular subtypes (e.g., MV4-11 [FLT3-ITD], MOLM-13 [FLT3-ITD], OCI-AML3, THP-1).[3][13]
-
Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. Maintain cells in exponential growth phase.
1.2. Reagent Preparation:
-
Prepare a stock solution of each this compound derivative in dimethyl sulfoxide (DMSO) at a concentration of 10 mM.
-
Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations for the assay. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
1.3. Assay Procedure:
-
Harvest AML cells and perform a cell count to determine cell density and viability (e.g., using a hemocytometer and trypan blue exclusion).
-
Seed the cells into a white, opaque-walled 96-well microplate at a density of 5,000-10,000 cells per well in 90 µL of culture medium.
-
Add 10 µL of the diluted compound solutions to the respective wells. Include vehicle control (DMSO) and positive control (a known cytotoxic agent) wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate to room temperature for approximately 30 minutes.[14]
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
1.4. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Determine the half-maximal inhibitory concentration (IC50) value for each compound using non-linear regression analysis (e.g., using GraphPad Prism or similar software).
Table 1: Hypothetical Primary Screening Data for Selected Derivatives
| Compound ID | AML Cell Line | IC50 (µM) |
| Derivative A | MV4-11 | 0.5 |
| Derivative A | MOLM-13 | 0.8 |
| Derivative A | OCI-AML3 | 5.2 |
| Derivative B | MV4-11 | 1.2 |
| Derivative B | MOLM-13 | 1.5 |
| Derivative B | OCI-AML3 | 10.8 |
| Derivative C | MV4-11 | > 20 |
| Derivative C | MOLM-13 | > 20 |
| Derivative C | OCI-AML3 | > 20 |
PART 2: Secondary Validation - Apoptosis Induction
Compounds that demonstrate significant anti-proliferative activity in the primary screen should be further investigated to determine if they induce apoptosis. Annexin V staining is a common method for detecting early-stage apoptosis.
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
2.1. Principle:
-
Annexin V is a protein with a high affinity for phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[15]
-
Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus it is used to identify late apoptotic and necrotic cells.
2.2. Procedure:
-
Seed AML cells in a 6-well plate at a density of 0.5 x 10^6 cells/mL.
-
Treat the cells with the test compounds at their respective IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.
-
Harvest the cells by centrifugation and wash them twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Annexin V binding buffer to each sample.
-
Analyze the samples by flow cytometry within one hour.
2.3. Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Table 2: Hypothetical Apoptosis Assay Data for Derivative A
| Treatment (48h) | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control | 95.2 | 2.1 | 2.7 |
| Derivative A (IC50) | 45.8 | 35.6 | 18.6 |
| Derivative A (2x IC50) | 15.3 | 50.1 | 34.6 |
PART 3: Mechanistic Elucidation - Cell Cycle Analysis
To understand if the observed anti-proliferative effects are due to cell cycle arrest, flow cytometric analysis of DNA content is performed.[16][17]
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
3.1. Principle:
-
Propidium Iodide (PI) stoichiometrically binds to DNA, allowing for the quantification of DNA content within each cell. This enables the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[16][18]
3.2. Procedure:
-
Seed and treat AML cells as described in the apoptosis assay protocol (Protocol 2.2, steps 1-2).
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples by flow cytometry.
3.3. Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Table 3: Hypothetical Cell Cycle Analysis Data for Derivative A
| Treatment (24h) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 45.2 | 38.5 | 16.3 |
| Derivative A (IC50) | 68.9 | 15.3 | 15.8 |
| Derivative A (2x IC50) | 75.1 | 8.7 | 16.2 |
Visualization of Workflows and Pathways
Caption: High-level experimental workflow for screening and validation.
Caption: Simplified LSD1 signaling pathway in AML.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial screening and characterization of this compound derivatives against AML cell lines. This systematic approach allows for the identification of compounds with potent anti-proliferative activity and provides initial insights into their mechanisms of action, specifically their ability to induce apoptosis and/or cell cycle arrest.
Lead compounds identified through this workflow should be subjected to further preclinical evaluation. This includes:
-
Target Engagement and Selectivity: Biochemical assays to confirm direct inhibition of the intended target (e.g., LSD1, FLT3) and kinase profiling to assess selectivity.
-
In Vivo Efficacy: Testing the efficacy of lead compounds in animal models of AML, such as patient-derived xenograft (PDX) models.
-
Pharmacokinetic and Pharmacodynamic Studies: Evaluation of the drug's absorption, distribution, metabolism, and excretion (ADME) properties and its effect on the target in vivo.
By following this comprehensive screening cascade, researchers can effectively advance novel this compound derivatives from initial hits to promising preclinical candidates for the treatment of AML.
References
- 1. frontiersin.org [frontiersin.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Highly effective combination of LSD1 (KDM1A) antagonist and pan-histone deacetylase inhibitor against human AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Portal [scholarship.miami.edu]
- 9. Inhibition of the LSD1 (KDM1A) demethylase reactivates the all-trans-retinoic acid differentiation pathway in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [france.promega.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. ashpublications.org [ashpublications.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Incucyte® Apoptosis Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. 2.4. Cell Cycle Analysis by Flow Cytometry [bio-protocol.org]
Application Notes & Protocols: A Guide to Assessing the Antibacterial Activity of Pyridine Compounds
Introduction: The Imperative for Robust Antimicrobial Assessment
Pyridine and its derivatives represent a foundational scaffold in medicinal chemistry, contributing to a wide array of therapeutic agents.[1][2][3] Their structural versatility and ability to engage in various biological interactions have made them a focal point in the search for novel antibacterial agents to combat the escalating threat of antimicrobial resistance. The evaluation of these compounds requires a systematic and rigorous approach to generate reliable and reproducible data, which is paramount for any successful drug development program.
This comprehensive guide provides detailed protocols and expert insights for assessing the antibacterial activity of pyridine compounds. It is designed for researchers, scientists, and drug development professionals, moving beyond simple procedural lists to explain the causality behind experimental choices. By grounding these methods in the authoritative standards set by organizations like the Clinical and Laboratory Standards Institute (CLSI), this document serves as a self-validating system for your research.[4][5][6][7][8]
Part 1: Foundational Considerations for Pyridine Compounds
Before initiating any antibacterial assay, it is critical to address the physicochemical properties of the pyridine compounds under investigation. These preliminary steps are crucial for ensuring the accuracy and relevance of the downstream results.
Solubility and Compound Preparation
A common challenge encountered with novel heterocyclic compounds, including pyridines, is poor aqueous solubility.[9] Since most antibacterial assays are conducted in aqueous-based broth or agar media, ensuring the compound is properly dissolved is a critical first step.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent for creating high-concentration stock solutions.[9] However, it is imperative to establish that the final concentration of DMSO in the assay (typically kept at ≤1%) does not exert any independent antibacterial or growth-inhibitory effects.[9]
-
pH Adjustment: The basic nature of the pyridine ring means that the solubility of some derivatives can be enhanced by adjusting the pH of the medium.[9] This must be approached with caution, as the pH of the test medium can also influence bacterial growth and the intrinsic activity of the compound itself.[9]
-
Control Experiments: A "solvent control" containing the highest concentration of the solvent used in the experiment must always be included to ensure it does not affect bacterial viability.
Selection of Bacterial Strains
The choice of bacterial strains is fundamental to the scope and relevance of the study.
-
Reference Strains: Utilize well-characterized, quality control (QC) strains from recognized culture collections (e.g., ATCC - American Type Culture Collection). Examples include Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, and Pseudomonas aeruginosa ATCC 27853.[10] These strains have defined susceptibility profiles, making them essential for validating assay performance.
-
Clinically Relevant Strains: To understand the potential clinical utility of a compound, testing should be expanded to include recent clinical isolates, including multidrug-resistant (MDR) strains.
-
Gram-Positive and Gram-Negative Panel: A broad-spectrum assessment should include a representative panel of both Gram-positive and Gram-negative bacteria to determine the compound's range of activity.
Part 2: Primary Screening and Potency Determination
The initial assessment of antibacterial activity often begins with qualitative or semi-quantitative methods to screen for activity, followed by quantitative methods to determine the potency of the lead compounds.
Agar Disk Diffusion (Kirby-Bauer) Test
The disk diffusion method is a widely used preliminary test for evaluating the antimicrobial activity of a compound.[11][12][13] It is a qualitative or semi-quantitative assay that provides a rapid visual indication of a compound's ability to inhibit microbial growth.
Scientific Principle: A filter paper disk impregnated with a known concentration of the test compound is placed on an agar plate inoculated with a lawn of bacteria.[14][15] The compound diffuses from the disk into the agar, creating a concentration gradient.[16] If the compound is effective, it will inhibit bacterial growth, resulting in a clear "zone of inhibition" around the disk.[15][16] The diameter of this zone is proportional to the susceptibility of the organism and the diffusion characteristics of the compound.
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[14][17]
-
Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum.[15] Remove excess fluid by pressing the swab against the inside of the tube.[15] Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions, rotating the plate 60° between each streaking to ensure a confluent lawn of growth.[14][15]
-
Disk Application: Aseptically apply sterile paper disks (6 mm diameter) impregnated with a known amount of the pyridine compound onto the surface of the inoculated MHA plate.[15] Gently press each disk to ensure complete contact with the agar.[15]
-
Controls:
-
Positive Control: A disk containing a known antibiotic (e.g., ciprofloxacin, gentamicin).
-
Negative Control: A disk containing only the solvent used to dissolve the test compound.
-
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[18]
-
Result Measurement: After incubation, measure the diameter of the zones of complete inhibition in millimeters (mm) using a ruler or calipers.[16]
Causality and Insights: The MHA medium is standardized for susceptibility testing because it has good batch-to-batch reproducibility and does not inhibit common antibiotics. The 0.5 McFarland standard is crucial for ensuring a consistent bacterial density, as a lighter or heavier inoculum can significantly alter the zone sizes.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the "gold standard" for quantitatively determining the in vitro potency of an antimicrobial agent.[17][18][19] It establishes the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that completely inhibits the visible growth of a microorganism after overnight incubation.[17][19][20]
Scientific Principle: A standardized bacterial inoculum is introduced into wells of a microtiter plate containing serial twofold dilutions of the test compound.[17][19] After incubation, the wells are visually inspected for turbidity (a sign of bacterial growth). The MIC is the lowest concentration at which no growth is observed.[19]
-
Plate Preparation: Using a sterile 96-well microtiter plate, prepare serial twofold dilutions of the pyridine compound in cation-adjusted Mueller-Hinton Broth (CAMHB).[10][17] Typically, 50 µL of CAMHB is added to wells 2-12. The compound stock is added to well 1, and then serially diluted by transferring 50 µL from well to well.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described previously. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[17]
-
Inoculation: Within 15 minutes of its preparation, add 50 µL of the final bacterial inoculum to each well (except the sterility control), bringing the total volume to 100 µL.[17]
-
Controls: It is essential to include the following controls on every plate:
-
Growth Control: Well containing CAMHB and inoculum, but no compound.
-
Sterility Control: Well containing only CAMHB to check for contamination.[17]
-
Solvent Control: Well containing inoculum and the highest concentration of solvent used.
-
QC Strain Control: A row dedicated to a reference QC strain with a known MIC for a standard antibiotic to validate the assay.
-
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[17][18]
-
MIC Determination: After incubation, determine the MIC by visually inspecting the plates. The MIC is the lowest concentration of the compound that shows no visible turbidity.[10][17][19] The growth control must show clear turbidity.[17]
Data Presentation: Example MIC Plate Layout & Interpretation
| Well | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 (GC) | 12 (SC) |
|---|---|---|---|---|---|---|---|---|---|---|---|---|
| Compound (µg/mL) | 128 | 64 | 32 | 16 | 8 | 4 | 2 | 1 | 0.5 | 0.25 | 0 | 0 |
| Growth | - | - | - | - | + | + | + | + | + | + | + | - |
| Interpretation | Clear | Clear | Clear | Clear | Turbid | Turbid | Turbid | Turbid | Turbid | Turbid | Turbid | Clear |
In this example, the MIC would be recorded as 16 µg/mL.
Part 3: Assessing Bactericidal vs. Bacteriostatic Activity
While the MIC indicates the concentration needed to inhibit growth, it doesn't differentiate between agents that kill bacteria (bactericidal) and those that merely prevent them from multiplying (bacteriostatic). Further assays are required to determine this.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is a follow-up to the MIC test and is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction (a 3-log10 decrease) in the initial bacterial inoculum.[10][20][21][22]
Scientific Principle: After an MIC test is completed, aliquots are taken from the wells that showed no visible growth and are plated onto antibiotic-free agar. If the bacteria are only inhibited (bacteriostatic), they will resume growth once removed from the compound. If they have been killed (bactericidal), no colonies will form.
-
Perform MIC Assay: First, determine the MIC of the pyridine compound as described above.
-
Subculturing: From each well that showed no visible growth in the MIC plate (i.e., the MIC well and all wells with higher concentrations), plate a fixed volume (e.g., 10-100 µL) onto a fresh MHA plate.[10]
-
Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.[10]
-
MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest test concentration that killed ≥99.9% of the initial inoculum.[10][20] The MBC/MIC ratio is often calculated; a ratio of ≤4 is generally considered indicative of bactericidal activity.[10]
Time-Kill Kinetics Assay
The time-kill assay provides the most definitive assessment of an antimicrobial's pharmacodynamics, revealing the rate and extent of bacterial killing over time.[21][23] This method clearly distinguishes between bactericidal and bacteriostatic activity.[21][24]
Scientific Principle: A standardized inoculum of bacteria is exposed to the test compound at various concentrations (often multiples of the MIC).[23] At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed, serially diluted, and plated to quantify the number of viable bacteria (CFU/mL).[21] The results are plotted as log10 CFU/mL versus time.
-
Preparation: Prepare flasks or tubes containing CAMHB with the pyridine compound at desired concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) and a growth control without the compound.[23]
-
Inoculation: Inoculate each flask to a final density of ~5 x 10⁵ CFU/mL.
-
Sampling: Immediately after inoculation (T=0) and at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours), remove an aliquot (e.g., 100 µL) from each flask.[21]
-
Quantification: Perform serial 10-fold dilutions of each aliquot in sterile saline or PBS.[21] Plate a specific volume of the appropriate dilutions onto MHA plates to obtain countable colonies (typically 30-300).[21]
-
Incubation and Counting: Incubate plates at 37°C for 18-24 hours, then count the colonies and calculate the CFU/mL for each time point.[21][23]
-
Data Analysis: Plot the log10 CFU/mL versus time for each concentration.
Part 4: Visualizing Experimental Workflows
To ensure clarity and reproducibility, the experimental workflows are summarized below using standardized diagrams.
Caption: Workflow for MIC determination via broth microdilution.
Caption: Workflow for the time-kill kinetics assay.
References
- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 5. goums.ac.ir [goums.ac.ir]
- 6. iacld.com [iacld.com]
- 7. nih.org.pk [nih.org.pk]
- 8. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio.libretexts.org [bio.libretexts.org]
- 13. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts | MDPI [mdpi.com]
- 14. asm.org [asm.org]
- 15. hardydiagnostics.com [hardydiagnostics.com]
- 16. chainnetwork.org [chainnetwork.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 19. Broth Microdilution | MI [microbiology.mlsascp.com]
- 20. microbe-investigations.com [microbe-investigations.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. microchemlab.com [microchemlab.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. emerypharma.com [emerypharma.com]
The Strategic Application of 3-(Pyrrolidin-1-ylsulfonyl)pyridine in Fragment-Based Drug Discovery: A Technical Guide
Introduction: Unveiling a Privileged Fragment
In the landscape of modern medicinal chemistry, fragment-based drug discovery (FBDD) has emerged as a powerful and efficient paradigm for the identification of novel lead compounds.[1][2] This approach, which utilizes small, low molecular weight molecules (fragments) to probe the binding pockets of biological targets, offers a more comprehensive exploration of chemical space compared to traditional high-throughput screening (HTS).[1][2] The core principle of FBDD lies in identifying weakly binding fragments and then optimizing them into potent, drug-like molecules through a process of growing, linking, or merging.[3][4][5]
This guide focuses on the strategic use of 3-(pyrrolidin-1-ylsulfonyl)pyridine , a fragment that elegantly combines three key pharmacophoric elements: a pyridine ring, a sulfonamide linker, and a pyrrolidine moiety. The convergence of these features within a single, low molecular weight scaffold presents a compelling starting point for the development of inhibitors for a range of protein targets, particularly kinases and G-protein coupled receptors (GPCRs).
The pyridine ring, a common motif in FDA-approved drugs, offers a versatile platform for establishing crucial interactions with biological targets, including hydrogen bonding and π-π stacking.[6][7][8] The sulfonamide group can act as a hydrogen bond acceptor and its geometry can be tailored to orient the other parts of the molecule.[9][10] Furthermore, the saturated, sp³-rich pyrrolidine ring provides three-dimensionality, a feature increasingly recognized as critical for enhancing binding affinity, selectivity, and overall drug-like properties.[9][11][12][13]
This document provides a detailed exploration of the this compound fragment, from its synthesis to its application in screening campaigns and subsequent hit-to-lead optimization. The protocols and insights presented herein are intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this promising fragment in their discovery programs.
Physicochemical Properties and Design Rationale
The this compound fragment is designed to adhere to the "Rule of Three," a set of guidelines that define the desirable physicochemical properties of fragments for FBDD.[1]
| Property | Value (Predicted) | "Rule of Three" Guideline |
| Molecular Weight | ~212.27 g/mol | < 300 g/mol |
| cLogP | ~0.5 | < 3 |
| Hydrogen Bond Donors | 0 | ≤ 3 |
| Hydrogen Bond Acceptors | 3 (2 sulfonyl O, 1 pyridine N) | ≤ 3 |
| Rotatable Bonds | 2 | ≤ 3 |
These values are estimations and should be experimentally verified.
The strategic combination of the aromatic pyridine and the saturated pyrrolidine ring provides a balance of rigidity and flexibility, while the sulfonamide linker offers a key vector for chemical elaboration during fragment evolution.
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound is a two-step process, commencing with the preparation of the key intermediate, pyridine-3-sulfonyl chloride, followed by its reaction with pyrrolidine. Several methods exist for the synthesis of pyridine-3-sulfonyl chloride from starting materials such as 3-aminopyridine or pyridine-3-sulfonic acid.[1][2][3][11][12]
Part 1: Synthesis of Pyridine-3-sulfonyl Chloride from 3-Aminopyridine
This protocol is adapted from established procedures involving a diazotization reaction followed by a sulfonyl chlorination.[3][12]
Materials:
-
3-Aminopyridine
-
Hydrochloric acid (36%)
-
Sodium nitrite
-
Thionyl chloride
-
Cuprous chloride (catalyst)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
-
Ice
Protocol:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 3-aminopyridine (1.0 eq).
-
Add 36% hydrochloric acid (4.0 eq) and cool the mixture to -10°C using an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 eq) in water and add it dropwise to the reaction mixture, maintaining the temperature below 0°C.
-
Stir the reaction mixture for an additional 30 minutes at 0°C to ensure complete formation of the diazonium salt.
-
-
Sulfonyl Chlorination:
-
In a separate flask, add thionyl chloride (10.0 eq) to water (10 vol) at -5°C, followed by the addition of a catalytic amount of cuprous chloride (0.01 eq).
-
Slowly add the cold diazonium salt solution from the previous step to the thionyl chloride mixture, keeping the temperature at 0-5°C.
-
Allow the reaction to stir overnight at this temperature.
-
-
Work-up and Isolation:
-
Extract the reaction mixture with dichloromethane (3 x 10 vol).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (2 x 10 vol), water (1 x 10 vol), and brine (1 x 10 vol).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield pyridine-3-sulfonyl chloride as a crude product, which can be used in the next step without further purification.
-
Part 2: Synthesis of this compound
This is a standard nucleophilic substitution reaction.[13]
Materials:
-
Pyridine-3-sulfonyl chloride (from Part 1)
-
Pyrrolidine
-
Triethylamine (TEA) or excess pyrrolidine
-
Anhydrous dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Protocol:
-
Reaction Setup:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve pyrrolidine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
-
Addition of Sulfonyl Chloride:
-
Dissolve the crude pyridine-3-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirred pyrrolidine solution at 0°C.
-
-
Reaction and Monitoring:
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
-
Diagram of the Synthetic Workflow:
Caption: Synthetic scheme for this compound.
Application in Fragment Screening
The utility of this compound as a fragment lies in its potential to identify initial hits against a variety of protein targets. Given its structural motifs, it is particularly well-suited for screening against protein kinases and GPCRs .
Screening Strategy: An Integrated Biophysical Approach
A robust fragment screening cascade employs orthogonal biophysical techniques to ensure high confidence in the identified hits and to eliminate false positives.
Diagram of the Fragment Screening Cascade:
Caption: A typical workflow for fragment screening and validation.
Protocol 1: Primary Screening using Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, is a high-throughput method to identify fragments that bind to and stabilize a target protein, resulting in an increase in its melting temperature (Tm).
Materials:
-
Purified target protein (e.g., a kinase domain)
-
SYPRO Orange dye (or equivalent)
-
Screening buffer (optimized for protein stability)
-
This compound stock solution in DMSO
-
qPCR instrument with thermal ramping capability
Protocol:
-
Preparation of Reagents:
-
Dilute the target protein to a final concentration of 2-5 µM in the screening buffer.
-
Prepare a working solution of SYPRO Orange dye according to the manufacturer's instructions.
-
Prepare a plate with this compound at a final screening concentration (typically 100-500 µM), ensuring the final DMSO concentration is consistent across all wells (e.g., 1%). Include appropriate controls (protein + dye + DMSO, buffer + dye).
-
-
Assay Setup:
-
In a 96- or 384-well qPCR plate, add the protein solution and the SYPRO Orange dye.
-
Add the fragment solution to the appropriate wells.
-
-
Thermal Denaturation:
-
Centrifuge the plate briefly to remove any bubbles.
-
Place the plate in the qPCR instrument.
-
Run a thermal ramp from 25°C to 95°C, with a ramp rate of 1°C/minute, while monitoring fluorescence.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature to generate a melting curve for each well.
-
Calculate the Tm for each well (the inflection point of the curve).
-
A significant positive shift in Tm (e.g., > 2°C) in the presence of the fragment compared to the DMSO control indicates a potential hit.
-
Protocol 2: Hit Validation using Saturation Transfer Difference (STD) NMR Spectroscopy
STD-NMR is a powerful ligand-observed NMR technique that confirms direct binding of a fragment to the target protein.
Materials:
-
Validated hit fragment (this compound)
-
Purified target protein
-
NMR buffer (e.g., deuterated phosphate buffer)
-
NMR spectrometer
Protocol:
-
Sample Preparation:
-
Prepare two NMR tubes:
-
Sample: Target protein (10-50 µM) and the fragment (100-500 µM) in NMR buffer.
-
Control: Fragment alone (100-500 µM) in NMR buffer.
-
-
-
NMR Data Acquisition:
-
Acquire a standard 1D proton NMR spectrum of the control sample.
-
For the sample containing the protein and fragment, acquire two spectra:
-
On-resonance spectrum: Selectively saturate a region of the protein's proton spectrum.
-
Off-resonance spectrum: Irradiate a region where no protein or fragment signals are present.
-
-
-
Data Processing and Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.
-
Signals that appear in the STD spectrum correspond to the protons of the fragment that are in close proximity to the protein upon binding.
-
The presence of signals from this compound in the STD spectrum confirms its binding to the target protein.
-
In Silico ADME/Tox Profiling
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial to de-risk fragment-to-lead campaigns.[14][15] Numerous computational tools and web servers are available for in silico profiling.[16][17][18]
Recommended In Silico Tools:
-
SwissADME: Provides predictions for a wide range of physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.
-
pkCSM: Predicts various ADME and toxicity endpoints.
Key Parameters to Evaluate for this compound:
-
Solubility: Predicted aqueous solubility is a critical parameter for a fragment, as screening is often performed at high concentrations.
-
Lipophilicity (logP): As previously mentioned, a low logP is desirable for fragments.
-
Blood-Brain Barrier (BBB) Permeation: Important for CNS targets.
-
CYP450 Inhibition: Predicts potential for drug-drug interactions.[17]
-
Toxicity Endpoints: Predictions for mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and others.
Protocol for In Silico Profiling:
-
Obtain the SMILES string or draw the structure of this compound.
-
Input the structure into the chosen web server (e.g., SwissADME).
-
Run the prediction.
-
Analyze the output data, paying close attention to any predicted liabilities. This information will guide the subsequent optimization strategy.
Hit-to-Lead Optimization: A Path Forward
Once this compound is validated as a hit, the next stage is to increase its potency and selectivity through chemical modification. Structural information from X-ray crystallography is invaluable at this stage.
Potential Optimization Strategies:
-
Fragment Growing: Add functional groups to the pyridine or pyrrolidine rings to explore adjacent binding pockets. For instance, substitution at the 2-, 4-, 5-, or 6-positions of the pyridine ring can introduce new interactions.
-
Fragment Linking: If another fragment is identified that binds in a nearby pocket, a linker can be designed to connect the two fragments, often resulting in a significant increase in affinity.
-
Bioisosteric Replacement: The sulfonamide linker can be replaced with other groups to modulate properties such as solubility and metabolic stability.[9][19]
Diagram of Hit-to-Lead Optimization Strategies:
Caption: Common strategies for optimizing fragment hits.
Conclusion
The this compound fragment represents a well-designed starting point for fragment-based drug discovery campaigns. Its favorable physicochemical properties, coupled with the inherent advantages of its constituent pharmacophores, make it a valuable tool for identifying novel chemical matter for challenging biological targets. The detailed synthetic and screening protocols provided in this guide offer a practical framework for researchers to incorporate this fragment into their discovery workflows. Through a systematic and integrated approach, combining synthesis, biophysical screening, in silico profiling, and structure-guided optimization, the full potential of this compound as a cornerstone for the development of next-generation therapeutics can be realized.
References
- 1. benchchem.com [benchchem.com]
- 2. pyridine-3-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 3. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
- 4. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pyridine-3-sulfonyl chloride | 16133-25-8 [chemicalbook.com]
- 6. Synthesis of isomeric 3-piperidinyl and 3-pyrrolidinyl benzo[5,6]cyclohepta[1,2-b]pyridines: sulfonamido derivatives as inhibitors of Ras prenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2016204096A1 - Pyridine-3-sulfonyl chloride production method - Google Patents [patents.google.com]
- 12. Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 3-(Pyrrolidin-1-ylsulphonyl)pyridine | 26103-51-5 [amp.chemicalbook.com]
- 15. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Trends in GPCR drug discovery: new agents, targets and indications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In silico evaluation of binding interaction and ADME study of new 1,3-diazetidin-2-one derivatives with high antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Pyrrolidin-1-ylsulfonyl)pyridine
Welcome to the technical support center for the synthesis of 3-(Pyrrolidin-1-ylsulfonyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your synthetic route, improve yields, and ensure the highest purity of your final product. Our approach is grounded in established chemical principles and validated experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and reliable method for synthesizing this compound is the reaction of pyridine-3-sulfonyl chloride with pyrrolidine. This is a classic nucleophilic substitution reaction at the sulfonyl group. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid (HCl) byproduct.[1][2][3]
Q2: I am getting a very low yield. What are the likely causes?
Low yields in this synthesis are often traced back to a few critical factors:
-
Hydrolysis of Pyridine-3-sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to moisture, which leads to their hydrolysis into the corresponding and unreactive sulfonic acid.[1][2] It is crucial to use anhydrous solvents and dry glassware, and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Inappropriate Base or Solvent: The choice of base and solvent significantly impacts the reaction. An unsuitable base may not effectively scavenge the HCl generated, leading to the protonation of pyrrolidine and a decrease in its nucleophilicity. The solvent must be able to dissolve both reactants and be inert to the reaction conditions.[1]
-
Degradation of Starting Material: Pyridine-3-sulfonyl chloride can degrade over time, especially if not stored properly. Using a fresh or properly stored sulfonyl chloride is recommended.[1]
Q3: What are the ideal reaction conditions to maximize yield?
To maximize the yield of this compound, consider the following optimized conditions:
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | These aprotic solvents are inert and effectively dissolve both reactants.[1][2] |
| Base | Triethylamine (TEA) or Pyridine | These are non-nucleophilic organic bases that effectively neutralize HCl without competing with the pyrrolidine nucleophile.[1] |
| Stoichiometry | Slight excess of pyrrolidine (1.1-1.2 equivalents) | This ensures the complete consumption of the limiting reagent, pyridine-3-sulfonyl chloride.[1] |
| Temperature | Initial addition at 0 °C, then warming to room temperature | Adding the sulfonyl chloride at a low temperature helps to control the initial exotherm of the reaction. Allowing it to warm to room temperature ensures the reaction proceeds to completion.[2] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents the hydrolysis of the sulfonyl chloride by atmospheric moisture.[1] |
Troubleshooting Guide
Problem 1: The reaction is sluggish or does not go to completion.
If you observe incomplete conversion of your starting materials, consider the following troubleshooting steps:
-
Verify Reagent Quality: Ensure that your pyridine-3-sulfonyl chloride has not degraded. You can check its purity by NMR or melting point. Also, confirm the purity and dryness of the pyrrolidine and the solvent.
-
Optimize the Base: For less reactive systems, a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) might be necessary. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can also accelerate the reaction by forming a more reactive intermediate.[2]
-
Increase Reaction Time or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, extending the reaction time or gently heating the mixture may be required.[2]
Problem 2: The formation of multiple byproducts is observed on TLC.
The presence of multiple spots on your TLC plate indicates the formation of impurities. Here are common side reactions and how to mitigate them:
-
Hydrolysis Product: The most common byproduct is pyridine-3-sulfonic acid, resulting from the reaction of pyridine-3-sulfonyl chloride with water.[1][2]
-
Solution: Rigorously exclude moisture from your reaction by using anhydrous solvents, drying glassware in an oven, and running the reaction under an inert atmosphere.[1]
-
-
Reaction with Tertiary Amine Base: While uncommon, some tertiary amines can react with sulfonyl chlorides.[2]
-
Solution: If you suspect this is occurring, consider using a more sterically hindered non-nucleophilic base such as 2,6-lutidine.[2]
-
Problem 3: Difficulty in purifying the final product.
Purification of this compound can sometimes be challenging. Here are some effective purification strategies:
-
Aqueous Work-up: After the reaction is complete, quench the reaction with water and perform a liquid-liquid extraction. This will help to remove the hydrochloride salt of the base and any remaining water-soluble impurities.
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying sulfonamides. A gradient of ethyl acetate in hexanes is often a suitable eluent system.
-
Recrystallization: If the product is a solid, recrystallization is an excellent method for achieving high purity.[1] Common solvents for recrystallizing sulfonamides include ethanol, isopropanol, or mixtures of ethanol and water.[1]
Experimental Protocols
Detailed Synthesis Protocol for this compound
This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
Pyridine-3-sulfonyl chloride (1.0 equivalent)
-
Pyrrolidine (1.1 equivalents)
-
Triethylamine (1.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve pyridine-3-sulfonyl chloride (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve pyrrolidine (1.1 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Add the pyrrolidine/triethylamine solution dropwise to the stirred solution of pyridine-3-sulfonyl chloride at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the sulfonyl chloride.
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Visualizing the Workflow
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for low yield in sulfonamide synthesis.
References
Technical Support Center: A-Z Guide to Overcoming Poor Solubility of Pyrrolidine-Based Inhibitors
Welcome to the comprehensive technical support guide dedicated to addressing the significant challenge of poor aqueous solubility often encountered with pyrrolidine-based inhibitors. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting, practical experimental protocols, and frequently asked questions to navigate the complexities of working with these promising but often sparingly soluble compounds.
The pyrrolidine ring is a prevalent scaffold in medicinal chemistry, valued for its structural rigidity, basicity, and hydrophilicity.[1][2] However, the overall solubility of a pyrrolidine-based inhibitor is a multifactorial property influenced by the entire molecular structure.[3] Lipophilic substituents, strong crystal lattice energy, and other physicochemical characteristics can frequently lead to solubility issues, impacting everything from in vitro assay reliability to in vivo bioavailability.[4][5] This guide will equip you with the knowledge and techniques to systematically diagnose and overcome these solubility hurdles.
I. Troubleshooting Guide: Common Solubility-Related Issues
This section addresses specific experimental problems in a question-and-answer format, offering both immediate troubleshooting steps and long-term strategic solutions.
Q1: My pyrrolidine-based inhibitor is precipitating in my aqueous assay buffer. What should I do?
A1: Compound precipitation during an in vitro assay is a common problem that can lead to inaccurate and unreliable data.[6] The immediate goal is to achieve a stable, homogenous solution at the desired concentration.
Initial Troubleshooting Steps:
-
Solvent Pre-dissolution: Before diluting into your final aqueous buffer, ensure your inhibitor is fully dissolved in a small amount of a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common choice. However, be mindful of the final DMSO concentration in your assay, as it can affect biological activity.
-
pH Adjustment: The pyrrolidine nitrogen is basic, meaning the solubility of your compound is likely pH-dependent.[7][8][9] Lowering the pH of your buffer may protonate the pyrrolidine nitrogen, increasing its aqueous solubility.[10] Experiment with a range of physiologically relevant pH values.
-
Gentle Warming and Sonication: Carefully warming the solution or using a sonication bath can help overcome the energy barrier to dissolution. However, be cautious of compound stability at elevated temperatures.
Long-Term Formulation Strategies:
If the above steps are insufficient, a more robust formulation strategy is necessary. Consider the following approaches, summarized in the table below.
| Strategy | Mechanism of Action | Key Considerations |
| Co-solvents | Reduces the polarity of the aqueous medium, decreasing the interfacial tension between the solvent and the hydrophobic solute.[11] | Common co-solvents include ethanol, propylene glycol, and N-methyl-2-pyrrolidone (NMP).[12][13] The final concentration of the co-solvent must be compatible with your experimental system. |
| Cyclodextrins | These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble drug molecules, forming inclusion complexes that are more water-soluble.[14][15][16] | Different types of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) have varying cavity sizes and complexation efficiencies.[17][18] |
| Surfactants | Above their critical micelle concentration (CMC), surfactants form micelles that can entrap hydrophobic compounds in their core, increasing their apparent solubility. | Choose a non-ionic or zwitterionic surfactant to minimize protein denaturation in biological assays. Examples include Tween® 80 and Polysorbate 20. |
| Amorphous Solid Dispersions | The drug is dispersed in an amorphous state within a polymer matrix. This high-energy state has a higher apparent solubility and faster dissolution rate compared to the crystalline form.[19][20] | Techniques to create solid dispersions include spray drying and hot-melt extrusion.[19][21] |
Q2: I'm observing low and variable bioavailability in my in vivo studies. Could this be related to solubility?
A2: Absolutely. Poor aqueous solubility is a major contributor to low and erratic oral bioavailability.[5][19][21] For a drug to be absorbed in the gastrointestinal tract, it must first be dissolved in the gut fluids.[4]
Investigative Workflow:
To systematically address this, follow the workflow below.
Caption: Workflow for troubleshooting low bioavailability.
Explanation of Key Steps:
-
Characterize Physicochemical Properties: A thorough understanding of your compound's intrinsic solubility, pKa, and lipophilicity (LogP) is crucial.[22]
-
In Vitro Dissolution Studies: Use simulated gastric and intestinal fluids to assess how your compound dissolves under physiologically relevant conditions.
-
Formulation Optimization:
-
Particle Size Reduction: Decreasing the particle size (micronization or nanosizing) increases the surface area, which can enhance the dissolution rate according to the Noyes-Whitney equation.[4]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can be highly effective. These formulations consist of oils, surfactants, and co-surfactants that form fine emulsions in the gut, improving drug solubilization and absorption.[21][23]
-
-
Prodrug Strategy: If poor solubility remains a significant hurdle, a prodrug approach can be considered.[24][25] This involves chemically modifying the inhibitor to attach a hydrophilic promoiety, which is cleaved in vivo to release the active drug.[26][27]
Q3: How do I choose the right solubilization strategy for my specific pyrrolidine-based inhibitor?
A3: The optimal strategy depends on the specific physicochemical properties of your compound and the requirements of your experiment. The following decision tree provides a general guide.
References
- 1. Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. researchgate.net [researchgate.net]
- 6. pt-int.com [pt-int.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 10. pharmatutor.org [pharmatutor.org]
- 11. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 12. Solubility Improvement of Drugs using N-Methyl Pyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solubility improvement of drugs using N-methyl pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ovid.com [ovid.com]
- 16. Cyclodextrins as pharmaceutical solubilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Influence of Ethanol as a Co-Solvent in Cyclodextrin Inclusion Complexation: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pharm-int.com [pharm-int.com]
- 20. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 21. hilarispublisher.com [hilarispublisher.com]
- 22. Solubility Testing of Drug Candidates – Pharma.Tips [pharma.tips]
- 23. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The Prodrug Approach: A Successful Tool for Improving Drug Solubility [mdpi.com]
- 25. johronline.com [johronline.com]
- 26. researchgate.net [researchgate.net]
- 27. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Kinase Assay Variability with Novel Inhibitors
Section 1: Proactive Assay Design & Validation
The most effective way to troubleshoot is to prevent issues from arising. A well-designed and rigorously validated assay is the foundation of reproducible data.
Q1: What are the initial steps for developing a robust kinase assay before introducing a novel inhibitor?
A1: Before screening any inhibitor, you must establish a stable and reproducible assay system. The key is to characterize the fundamental kinetic and thermodynamic parameters of your enzyme and substrate.[1]
Core Experimental Workflow: Enzyme & Substrate Characterization
-
Enzyme Purity & Activity: Always begin with a highly purified and active kinase preparation.[1][2] Purity does not always equal activity; kinases require proper folding and phosphorylation to be functional.[2] Contaminating kinases can lead to false positives.[1] Confirm the activity of each new enzyme lot.[3]
-
Determine Michaelis-Menten Constants (Km for ATP & Substrate): The Km represents the substrate concentration at which the enzyme operates at half its maximum velocity (Vmax). Running your assay at or near the Km for ATP is crucial for sensitively detecting ATP-competitive inhibitors.
-
Protocol:
-
ATP Km Determination: Hold the substrate concentration constant (saturating, e.g., 5-10x its expected Km) and perform the kinase reaction across a range of ATP concentrations (e.g., 0-100 µM).
-
Substrate Km Determination: Hold the ATP concentration constant (at its determined Km) and perform the reaction across a range of substrate concentrations.
-
Data Analysis: Plot reaction velocity against concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
-
-
Linear Range (Time & Enzyme Concentration): Ensure your assay is operating within the linear range, where product formation is proportional to both time and enzyme concentration. A common target is to consume less than 10-20% of the substrate during the reaction.[1]
-
Protocol:
-
Time Course: Fix enzyme, substrate, and ATP concentrations. Run the reaction and measure the signal at multiple time points (e.g., 0, 15, 30, 60, 90, 120 minutes). Identify the time window where the signal increases linearly.
-
Enzyme Titration: Fix the reaction time (within the linear range) and substrate/ATP concentrations. Run the reaction with a serial dilution of the kinase. Identify the enzyme concentration range that yields a linear signal response.
-
-
Diagram: Initial Assay Development Workflow
Caption: Workflow for initial kinase assay setup and validation.
Q2: How do I assess the quality and reliability of my kinase assay for high-throughput screening (HTS)?
A2: The Z'-factor (pronounced "Z-prime") is the industry-standard metric for quantifying assay quality for screening.[4][5] It is a statistical measure that reflects both the dynamic range of the assay signal and the data variation.[6]
Key Quality Control Metrics:
| Metric | Formula | Interpretation | Ideal Value |
| % Coefficient of Variation (%CV) | (Standard Deviation / Mean) * 100 | Measures the precision of replicates. High %CV indicates inconsistency.[7][8] | < 15% |
| Signal-to-Background (S/B) | Mean(Max Signal) / Mean(Min Signal) | Measures the dynamic range of the assay.[8][9] | > 3 |
| Z'-Factor | 1 - [3 * (SD_max + SD_min) / (Mean_max - Mean_min)] | A composite score of assay quality.[6][10] | > 0.5 |
An assay with a Z'-factor value greater than 0.5 is considered robust and suitable for HTS.[4][5][6] Values between 0 and 0.5 are marginal, while values below 0 indicate the assay is not suitable for screening.[5][10]
Section 2: Troubleshooting Novel Inhibitor-Specific Issues
Novel chemical entities bring unique challenges, often related to their physicochemical properties.
Q3: My novel inhibitor has poor aqueous solubility and precipitates when diluted from a DMSO stock. How can I address this?
A3: This is one of the most common challenges with novel inhibitors, which are often lipophilic.[11] Precipitation upon dilution from a high-concentration DMSO stock into an aqueous buffer is a frequent problem.[12]
Systematic Troubleshooting for Solubility:
-
Check Final DMSO Concentration: The first step is to ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5% (v/v), to avoid impacting enzyme activity.[12]
-
Lower the Working Concentration: The compound may be precipitating because its concentration exceeds its thermodynamic solubility limit in the final aqueous buffer.[12] Try testing a lower concentration range.
-
Modify the Assay Buffer:
-
pH Adjustment: Many kinase inhibitors are weak bases, and their solubility can be significantly increased at a lower pH (e.g., pH 6.0-6.5).[12] However, you must first confirm that your kinase remains active at the adjusted pH.
-
Inclusion of Excipients: Non-ionic detergents or solubility enhancers like Pluronic® F-68 can help maintain compound solubility.[12] Always run a vehicle control with the excipient alone to ensure it doesn't affect the assay.
-
-
Alternative Solvents: If DMSO is problematic, consider other water-miscible organic solvents like dimethylformamide (DMF) or ethanol, but their compatibility with the assay must be thoroughly validated.[12]
Diagram: Solubility Troubleshooting Workflow
Caption: Decision tree for addressing inhibitor precipitation.
Q4: My IC50 values for a novel inhibitor are inconsistent between experiments. What are the likely causes?
A4: Fluctuations in IC50 values are a significant source of frustration and can derail a drug discovery project. The cause often lies in subtle variations in assay conditions that affect the inhibitor's apparent potency.[7]
Top Factors Affecting IC50 Reproducibility:
-
ATP Concentration: For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration in the assay. Even small variations in the ATP stock concentration between experiments can cause significant shifts. Always use a consistent, accurately determined ATP concentration, ideally at or near the Km value.[13][14]
-
Enzyme Concentration & Activity: The specific activity of your kinase can vary between batches or decline with improper storage.[3][7] A change in the active enzyme concentration will alter the inhibitor-to-enzyme ratio, affecting the IC50. Always qualify new lots of enzyme and use consistent aliquots.[3]
-
Inhibitor Stability & Integrity: Novel compounds may be unstable in aqueous buffers or sensitive to freeze-thaw cycles.[7][15] Prepare fresh dilutions from a stock solution for each experiment and visually inspect for precipitation.
-
Incubation Times & Temperatures: Kinase reactions are sensitive to both incubation time and temperature.[3] Ensure these parameters are precisely controlled across all experiments.
-
Pipetting and Dispensing Errors: Inaccurate liquid handling, especially of small volumes, is a primary source of technical variability.[3] Ensure all pipettes are properly calibrated.[3]
Q5: I'm observing a high background signal or assay interference. How can I determine if my novel inhibitor is the cause?
A5: Novel compounds can interfere with the assay detection system, leading to a high background signal or signal quenching. This can mask the true inhibitory effect.[3][7]
Control Experiments to Identify Compound Interference:
-
No-Enzyme Control: Run a control containing all assay components, including the inhibitor at its highest concentration, but without the kinase. If a high signal is observed, it suggests the compound itself is fluorescent, luminescent, or is interacting with the detection reagents.
-
No-Substrate Control: Run a control with the enzyme and inhibitor but without the peptide/protein substrate. A signal here could indicate high kinase autophosphorylation, which may be affected differently by the inhibitor than substrate phosphorylation.[13]
-
ADP-Glo™/Kinase-Glo® Specific Interference: For assays that measure ATP consumption by coupling ADP production to a luciferase reaction (e.g., Promega's Kinase-Glo®), the inhibitor might directly inhibit the luciferase enzyme, leading to a false positive (apparent kinase inhibition).[1] Run a control with the luciferase enzyme, ADP, and the inhibitor to test for this directly.
Section 3: General Assay Troubleshooting
This section covers common sources of variability applicable to all kinase assays.
| Issue | Potential Causes | Recommended Actions |
| High %CV Between Replicates | • Inaccurate pipetting or dispensing[3][7]• Incomplete mixing of reagents• Edge effects in the microplate[7] | • Calibrate pipettes regularly[3]• Ensure thorough mixing after each reagent addition• Avoid using the outer wells of the plate or fill them with buffer |
| Weak or No Signal in Positive Controls | • Inactive or degraded kinase enzyme[3]• Degraded ATP or substrate• Incorrect buffer pH or missing cofactors (e.g., Mg²⁺)[3]• Incorrect plate reader settings (filters, gain)[7][16] | • Test a new aliquot/lot of enzyme[3]• Prepare fresh ATP and substrate solutions[7]• Verify buffer composition and pH[3]• Optimize reader gain and confirm correct wavelengths[16] |
| High Background Signal | • Contaminated reagents (buffer, ATP)[7]• Autofluorescence from plate material or media components[16]• Compound interference (see Q5) | • Use high-purity water and fresh reagents[7]• Use high-quality, opaque plates for luminescence/fluorescence[7][16]• Run appropriate interference controls |
References
- 1. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 3 Overlooked Factors About Kinases in Drug Discovery - The Daily Scientist [thedailyscientist.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scribd.com [scribd.com]
- 9. Figure 3. [Commonly used metrics to describe features of assays, including S/N, CV, S/B and Z’-Factor.]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z’ - Tempo Bioscience [tempobioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bitesizebio.com [bitesizebio.com]
Technical Support Center: Enhancing the Selectivity of FLT3 Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working on FMS-like tyrosine kinase 3 (FLT3) inhibitors. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and evaluation of selective FLT3 inhibitors. Our goal is to equip you with the scientific rationale and practical methodologies to overcome experimental hurdles and advance your research.
Introduction: The Selectivity Challenge
FMS-like tyrosine kinase 3 (FLT3) is a critical target in acute myeloid leukemia (AML), with activating mutations present in approximately one-third of patients, often leading to a poor prognosis.[1][2] While several FLT3 inhibitors have been developed, achieving high selectivity remains a significant challenge. Off-target effects can lead to toxicity and diminished therapeutic efficacy.[3][4] This guide is designed to provide practical solutions and a deeper understanding of the principles governing FLT3 inhibitor selectivity.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues you may encounter when assessing the selectivity of your FLT3 inhibitors.
Issue 1: Discrepancy Between Biochemical and Cellular Assay Potency
Q: My novel FLT3 inhibitor shows high potency in a biochemical kinase assay (low nM IC50), but its potency drops significantly (>10-fold) in a cellular assay (e.g., MV4-11 proliferation assay). What could be the cause?
A: This is a common and multifaceted issue. The transition from a purified, controlled biochemical environment to the complexity of a living cell introduces numerous variables. Here’s a systematic approach to troubleshoot this problem:
Possible Causes & Solutions:
-
Cellular Permeability and Efflux:
-
Causality: The compound may have poor membrane permeability or be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein). This prevents it from reaching the intracellular FLT3 target at a sufficient concentration.
-
Troubleshooting Steps:
-
Assess Permeability: Perform a Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 permeability assay to quantify the compound's ability to cross a lipid membrane.
-
Inhibit Efflux Pumps: Co-incubate your compound with known efflux pump inhibitors (e.g., verapamil or cyclosporin A) in the cellular assay. A significant increase in potency would suggest your compound is an efflux pump substrate.
-
Structural Modification: If permeability is low, consider structure-activity relationship (SAR) studies to modify the compound's physicochemical properties (e.g., reducing polar surface area or adding lipophilic groups) to enhance uptake.[5][6]
-
-
-
High Protein Binding:
-
Causality: The compound may bind extensively to plasma proteins in the cell culture medium (e.g., albumin in fetal bovine serum) or to intracellular proteins, reducing the free fraction available to bind to FLT3.
-
Troubleshooting Steps:
-
Measure Plasma Protein Binding: Use techniques like equilibrium dialysis or ultracentrifugation to determine the percentage of your compound bound to plasma proteins.
-
Modify Assay Conditions: Reduce the serum concentration in your cellular assay (if the cells can tolerate it for the duration of the experiment) to see if potency increases.
-
Refine SAR: Select for analogs with lower plasma protein binding in your screening cascade.
-
-
-
Metabolic Instability:
-
Causality: The compound may be rapidly metabolized by intracellular enzymes (e.g., cytochrome P450s) into inactive forms.
-
Troubleshooting Steps:
-
Microsomal Stability Assay: Perform a liver microsomal stability assay to assess the compound's metabolic half-life.
-
Identify Metabolites: Use mass spectrometry to identify the major metabolites and determine if they are active.
-
Block Metabolic Hotspots: If a specific metabolic liability is identified, modify the chemical structure at that position to improve stability.
-
-
-
Off-Target Cellular Effects:
-
Causality: In a biochemical assay, you are measuring direct inhibition of FLT3. In a cellular assay, the observed effect on proliferation is the net result of all target and off-target interactions. An off-target effect could be antagonizing the desired anti-proliferative effect.
-
Troubleshooting Steps:
-
Phospho-FLT3 Western Blot: A critical experiment is to measure the inhibition of FLT3 autophosphorylation in the treated cells.[7] This directly assesses target engagement. If you see potent inhibition of p-FLT3 at concentrations where you don't see a strong anti-proliferative effect, it points towards other cellular factors influencing the outcome.
-
Kinome Profiling: Use a broad kinase panel to identify other kinases your compound inhibits.[8][9] This can reveal off-targets that might activate compensatory signaling pathways.
-
-
Issue 2: My FLT3 Inhibitor Shows Potency Against Wild-Type FLT3 but Loses Activity Against Clinically Relevant Mutants (e.g., D835Y).
Q: My compound is a potent inhibitor of FLT3-ITD, but its IC50 increases dramatically against the FLT3-TKD mutation D835Y. How can I improve its activity against resistance mutations?
A: This is a classic challenge in FLT3 inhibitor design, as mutations in the tyrosine kinase domain (TKD) can alter the ATP-binding pocket, leading to resistance.[10][11]
Strategies to Overcome TKD Mutation Resistance:
-
Structure-Based Drug Design (SBDD):
-
Causality: The D835Y mutation in the activation loop stabilizes the active conformation of the kinase, which can sterically hinder the binding of certain inhibitors (Type II inhibitors).[1][12]
-
Experimental Approach:
-
Obtain Structural Information: If available, use crystal structures of FLT3-D835Y. If not, homology modeling based on other kinase structures with similar mutations can be a starting point.
-
Design Type I Inhibitors: Focus on designing inhibitors that bind to the active conformation of the kinase. These inhibitors typically form different hydrogen bond networks and have distinct pharmacophores compared to Type II inhibitors.
-
Computational Modeling: Employ molecular docking and molecular dynamics simulations to predict how your compound and its analogs bind to both the wild-type and mutant forms of FLT3.[13][14] This can guide the synthesis of compounds with improved binding to the mutant kinase.
-
-
-
Covalent Inhibition:
-
Causality: Covalent inhibitors form an irreversible bond with a non-catalytic cysteine residue in or near the ATP-binding pocket. This can provide sustained inhibition and overcome resistance mutations that rely on altering reversible binding interactions.[15][16][17]
-
Experimental Approach:
-
Identify Targetable Cysteines: Analyze the structure of the FLT3 kinase domain to identify accessible cysteine residues (e.g., Cys695, Cys828).[15]
-
Incorporate a Warhead: Modify your lead compound to include a reactive electrophilic group (a "warhead"), such as an acrylamide or a vinyl sulfonamide, that can form a covalent bond with the target cysteine.[17][18]
-
Validate Covalent Binding: Use mass spectrometry to confirm that your inhibitor forms a covalent adduct with the FLT3 protein.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the key strategies to improve the selectivity of a novel FLT3 inhibitor from the outset of a drug discovery program?
A1: Improving selectivity is a central goal. Here are several key strategies:
-
Exploit Structural Differences: While the ATP-binding site is highly conserved among kinases, subtle differences in surrounding residues can be exploited. Designing compounds that interact with these less-conserved regions can significantly enhance selectivity.[19]
-
Structure-Activity Relationship (SAR) Guided by Kinome Profiling: From the early stages, profile your lead compounds against a broad panel of kinases.[8][9] This data is invaluable for building a SAR model that correlates chemical modifications with both on-target potency and off-target activity. This allows you to "design out" off-target effects.
-
Allosteric Inhibition: Instead of targeting the conserved ATP-binding site, design inhibitors that bind to a less-conserved allosteric site on the kinase.[20] This can offer a higher degree of selectivity.
-
Computational Approaches: Utilize computational methods like quantitative structure-activity relationship (QSAR) modeling and binding site similarity analysis to predict off-target interactions and guide the design of more selective compounds.[13][21][22][23][24]
Q2: How do I set up a robust experimental workflow to accurately assess the selectivity of my FLT3 inhibitor?
A2: A multi-tiered approach is essential for a thorough selectivity assessment.
Caption: A tiered workflow for assessing FLT3 inhibitor selectivity.
Experimental Workflow Details:
-
Tier 1: Primary Screening
-
Tier 2: Selectivity Profiling
-
Cellular Target Engagement: Confirm that the compound inhibits FLT3 phosphorylation in cells at concentrations consistent with its anti-proliferative IC50.
-
Broad Kinase Selectivity Panel: Screen the compound against a large panel of kinases (e.g., >100) at a fixed concentration (e.g., 1 µM) to identify potential off-targets.[28][29]
-
Cellular Selectivity: Test the compound in FLT3-negative cell lines to distinguish between targeted anti-proliferative effects and general cytotoxicity.[26]
-
-
Tier 3: Advanced Characterization
-
Off-Target Validation: For any significant off-targets identified in the kinase panel, perform full IC50 determinations in both biochemical and relevant cellular assays.
-
In Vivo Models: Evaluate the efficacy and safety of lead candidates in animal models of FLT3-mutated AML.[30]
-
Q3: What are the main downstream signaling pathways activated by FLT3, and how can understanding these help in designing more effective therapies?
A3: Constitutively active FLT3, due to mutations, drives leukemic cell proliferation and survival primarily through three major signaling pathways: PI3K/Akt, RAS/MAPK, and JAK/STAT.[1][31][32][33][34]
Caption: Key FLT3 downstream signaling pathways in AML.
Understanding these pathways is crucial because resistance to FLT3 inhibitors can emerge through the upregulation of these downstream effectors, bypassing the need for FLT3 signaling.[4][11][31] This knowledge supports the development of combination therapies. For instance, combining a FLT3 inhibitor with a MEK inhibitor or a PI3K inhibitor could be a strategy to overcome or prevent resistance.[35]
Summary of Key Experimental Protocols
Protocol 1: Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[19][25]
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in a kinase buffer.
-
Reaction Setup (384-well plate):
-
Add 1 µL of the inhibitor dilution or vehicle (DMSO).
-
Add 2 µL of a solution containing the recombinant FLT3 enzyme (e.g., FLT3-ITD) and a suitable substrate (e.g., a generic tyrosine kinase peptide).
-
Initiate the reaction by adding 2 µL of ATP solution (at the Km concentration for FLT3).
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1 hour).
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using a dose-response curve fit.
Protocol 2: Cellular Proliferation Assay (MTS/CellTiter-Glo® Format)
This protocol assesses the effect of an inhibitor on the proliferation and viability of FLT3-dependent AML cells.[25][26][27]
-
Cell Seeding: Seed FLT3-dependent cells (e.g., MV4-11) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in cell culture medium.
-
Compound Addition: Prepare serial dilutions of the inhibitor in the cell culture medium and add them to the appropriate wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment:
-
For MTS: Add MTS reagent to each well and incubate for 1-4 hours. Read the absorbance at 490 nm.
-
For CellTiter-Glo®: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Read luminescence.
-
-
Analysis: Normalize the data to the vehicle control wells and calculate the IC50 value from the resulting dose-response curve.
References
- 1. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 3. targetedonc.com [targetedonc.com]
- 4. Developments and challenges of FLT3 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Classification of FLT3 inhibitors and SAR analysis by machine learning methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assayquant.com [assayquant.com]
- 10. Understanding mechanisms of resistance to FLT3 inhibitors in adult FLT3-mutated acute myeloid leukemia to guide treatment strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of resistance to FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Computational Modeling of Kinase Inhibitor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 15. Discover Novel Covalent Inhibitors Targeting FLT3 through Hybrid Virtual Screening Strategy [jstage.jst.go.jp]
- 16. Discover Novel Covalent Inhibitors Targeting FLT3 through Hybrid Virtual Screening Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis and biological evaluation of FLT3 covalent inhibitors with a resorcylic acid core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. domainex.co.uk [domainex.co.uk]
- 20. Strategies for the treatment of acute myeloid leukemia with FLT3 mutations: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. researchgate.net [researchgate.net]
- 23. preprints.org [preprints.org]
- 24. preprints.org [preprints.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. mdpi.com [mdpi.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. ascopubs.org [ascopubs.org]
- 31. mdpi.com [mdpi.com]
- 32. researchgate.net [researchgate.net]
- 33. FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. mdpi.com [mdpi.com]
Technical Support Center: Stabilizing 3-(Pyrrolidin-1-ylsulfonyl)pyridine for Long-Term Storage
This technical support guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of 3-(Pyrrolidin-1-ylsulfonyl)pyridine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the storage and handling of this compound. Our recommendations are grounded in established principles of chemical stability and supported by authoritative guidelines to ensure the reliability of your experimental outcomes.
Introduction: Understanding the Stability of this compound
This compound is a molecule possessing two key functional groups that influence its stability: a sulfonamide linkage and a pyridine ring. The sulfonamide group is susceptible to hydrolysis, particularly under acidic or basic conditions, which can lead to the cleavage of the sulfur-nitrogen (S-N) bond.[1][2] The pyridine ring, while generally stable, is hygroscopic, meaning it can readily absorb moisture from the atmosphere.[3] This absorbed moisture can, in turn, accelerate the hydrolytic degradation of the sulfonamide group. Therefore, controlling the storage environment is paramount to preserving the compound's purity and integrity over time.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The most probable degradation pathway is the hydrolysis of the sulfonamide bond. This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions. The cleavage of the S-N bond would result in the formation of pyridine-3-sulfonic acid and pyrrolidine. The presence of these degradation products can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC).[1][2]
Q2: Why is it crucial to store this compound in a dry environment?
A2: The pyridine moiety in the molecule is known to be hygroscopic, readily attracting and holding water molecules from the surrounding air.[3] This absorbed moisture can act as a reactant in the hydrolytic degradation of the sulfonamide linkage. Therefore, minimizing exposure to humidity is a critical step in preventing the degradation of the compound.
Q3: What are the ideal temperature conditions for long-term storage?
A3: For long-term stability, it is recommended to store this compound at a controlled cool temperature, typically between 2°C and 8°C .[4] Lower temperatures slow down the rate of chemical reactions, including potential degradation pathways. Avoid repeated freeze-thaw cycles, as this can introduce moisture and potentially affect the physical form of the solid.
Q4: Can I store the compound at room temperature for short periods?
A4: While short-term storage at a controlled room temperature (15°C to 25°C) is generally acceptable for immediate use, it is not recommended for long-term storage.[5] Elevated ambient temperatures can increase the rate of potential degradation, especially if the compound is not properly protected from moisture and light.
Q5: How does light affect the stability of this compound?
A5: Sulfonamide-containing compounds can be susceptible to photodegradation upon exposure to UV light.[2] While specific data for this compound is not extensively available, it is a standard precautionary measure to protect the compound from light to prevent potential photochemical reactions. Storage in amber vials or in a dark location is highly recommended.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent assay results or loss of potency over time. | Compound degradation due to improper storage. | 1. Verify Storage Conditions: Ensure the compound is stored at 2-8°C in a tightly sealed container with a desiccant. 2. Assess Purity: Perform an HPLC analysis to check for the presence of degradation products. Compare the chromatogram to a reference standard or an initial batch. 3. Review Handling Procedures: Minimize the time the compound is exposed to ambient conditions during weighing and preparation of solutions. |
| Visible changes in the physical appearance of the solid (e.g., clumping, discoloration). | 1. Hygroscopicity: Absorption of atmospheric moisture. 2. Photodegradation: Exposure to light. | 1. Improve Desiccation: Use a fresh, active desiccant in the storage container and ensure the container is hermetically sealed. 2. Protect from Light: Store the compound in an amber vial or a light-blocking container in a dark location. |
| Unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products. | 1. Identify Degradants: Based on the likely hydrolytic degradation pathway, the primary impurities would be pyridine-3-sulfonic acid and pyrrolidine. Use mass spectrometry (MS) to confirm the identity of the unexpected peaks. 2. Perform Forced Degradation Studies: To confirm the identity of degradation products, intentionally degrade a small sample of the compound under acidic, basic, and oxidative conditions to see if the resulting peaks match the unexpected peaks in your sample. |
| Poor solubility of the compound compared to initial batches. | 1. Formation of less soluble degradation products. 2. Polymorphic changes induced by improper storage (e.g., temperature fluctuations). | 1. Purity Check: Analyze the purity of the compound. If significant degradation has occurred, the degradation products may have different solubility profiles. 2. Consult Certificate of Analysis: Review the CoA for any information on polymorphism. If polymorphic changes are suspected, techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) may be necessary for characterization. |
Experimental Protocols
Protocol 1: Recommended Long-Term Storage Procedure
This protocol outlines the best practices for storing this compound to maintain its stability and purity.
Materials:
-
This compound solid
-
Amber glass vial with a PTFE-lined cap
-
Desiccant (e.g., silica gel packets)
-
Inert gas (e.g., argon or nitrogen)
-
Refrigerator (2-8°C)
-
Labeling materials
Procedure:
-
Aliquot the Compound: If you have a large quantity of the compound, it is advisable to aliquot it into smaller, single-use vials. This minimizes the number of times the main stock is exposed to ambient conditions.
-
Use Appropriate Containers: Place the aliquoted compound into an amber glass vial to protect it from light. Ensure the vial has a tightly sealing cap, preferably with a PTFE liner, to provide an excellent barrier against moisture.
-
Inert Atmosphere: Before sealing the vial, flush the headspace with an inert gas like argon or nitrogen. This displaces air and moisture, further protecting the compound from hydrolysis and oxidation.
-
Add Desiccant: Place the sealed vial inside a larger, airtight container (e.g., a desiccator or a sealed bag) that contains a desiccant. This provides a secondary barrier against moisture.
-
Refrigerate: Store the container in a refrigerator maintained at 2-8°C.
-
Labeling: Clearly label the vial with the compound name, batch number, date of storage, and any other relevant information.
-
Equilibration Before Use: When you need to use the compound, allow the vial to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.
Protocol 2: Assessing Compound Stability via Forced Degradation and HPLC Analysis
This protocol describes a forced degradation study to identify potential degradation products and a general HPLC method to assess the purity of this compound.
Part A: Forced Degradation Study
Objective: To intentionally degrade the compound under various stress conditions to understand its degradation profile. This is crucial for developing a stability-indicating analytical method.
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: To an aliquot of the stock solution, add 1N HCl and heat at 60°C for 48 hours.
-
Base Hydrolysis: To another aliquot, add 1N NaOH and heat at 60°C for 48 hours.
-
Oxidative Degradation: Treat an aliquot of the stock solution with 3% hydrogen peroxide at room temperature for 48 hours.
-
Photodegradation: Expose an aliquot of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6][7]
-
Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours.
-
Sample Preparation for Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration for HPLC analysis.
Part B: HPLC Purity Analysis
Objective: To quantify the amount of intact this compound and separate it from any degradation products.
Instrumentation and Conditions (Example Method):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A suitable gradient to ensure separation of the parent compound from more polar degradation products (e.g., start with a high percentage of Mobile Phase A and gradually increase Mobile Phase B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by UV-Vis spectrophotometry (scan for λmax).
-
Injection Volume: 10 µL.
Data Analysis:
-
Analyze the stressed samples alongside a non-stressed control sample.
-
The purity of the compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
The formation of new peaks in the stressed samples indicates degradation. The retention times of these peaks can be used to track degradation in long-term stability studies.
Visualization of Degradation and Workflow
Potential Degradation Pathway
The primary degradation route is anticipated to be the hydrolysis of the sulfonamide bond, leading to the formation of pyridine-3-sulfonic acid and pyrrolidine.
Caption: Predicted hydrolytic degradation pathway.
Troubleshooting Workflow
This diagram outlines a logical approach to troubleshooting stability-related issues.
Caption: Troubleshooting workflow for stability issues.
Summary of Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C to 8°C | Slows down the rate of chemical degradation. |
| Humidity | Store with desiccant in a tightly sealed container | The pyridine moiety is hygroscopic; minimizing moisture prevents hydrolysis of the sulfonamide bond. |
| Light | Protect from light (use amber vials or store in the dark) | Prevents potential photodegradation. |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | Minimizes oxidation and hydrolysis by displacing oxygen and moisture. |
| Container | Glass vial with a PTFE-lined cap | Provides an inert and impermeable barrier to moisture. |
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biosynce.com [biosynce.com]
- 4. Pyridine-3-sulfonyl chloride derivatization grade (HPLC), LiChropur™, ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. carlroth.com [carlroth.com]
- 6. Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Refinement of docking protocols for pyridine-scaffold ligands
Technical Support Center: Pyridine-Scaffold Ligand Docking
A Guide for Senior Application Scientists
Welcome to the technical support center for molecular docking. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) specifically tailored to the challenges of accurately docking pyridine-scaffold ligands. As researchers, we understand that this common heterocyclic scaffold presents unique difficulties that can undermine the reliability of computational predictions. This document is structured to explain the causality behind experimental choices, providing you with self-validating protocols and authoritative guidance.
Section 1: Foundational Concepts & Common Pitfalls
This section addresses the fundamental chemical properties of the pyridine ring that frequently lead to docking inaccuracies.
Question: Why do my pyridine-containing ligands consistently show poor docking scores or incorrect binding poses, even when similar non-pyridine analogs dock well?
Answer: The pyridine scaffold, while seemingly simple, introduces significant complexity due to the electronic properties of the nitrogen atom. Unlike a standard benzene ring, the pyridine nitrogen acts as a hydrogen bond acceptor and introduces an asymmetric charge distribution. The primary challenges stem from three key areas:
-
Protonation State: The pyridine nitrogen has a pKa of approximately 5.2. At physiological pH (around 7.4), it will be predominantly neutral. However, the specific microenvironment of a protein's active site can drastically alter the local pH, potentially favoring the protonated (pyridinium) form. Docking the wrong protonation state leads to incorrect electrostatic and hydrogen bonding interactions, resulting in flawed predictions. DFT calculations have shown that protonation significantly alters the electronic properties and can even shut down photochemical processes, illustrating its profound impact.[1]
-
Tautomerism: For substituted pyridines, particularly those with hydroxyl or amino groups (e.g., hydroxypyridines), tautomeric forms can exist (e.g., pyridone).[2][3] Different tautomers have distinct shapes and hydrogen bonding patterns, which can drastically affect their binding mode.[2] It is crucial to enumerate and dock the most likely tautomers, as failing to consider the correct one is a common source of error.[3]
-
Force Field Parameterization: Standard force fields like GAFF, CGenFF, and OPLS are widely used for small molecules.[4] However, the default parameters may not perfectly capture the nuanced electron distribution (especially the lone pair) of the pyridine nitrogen.[4][5] This can lead to inaccuracies in calculating van der Waals and electrostatic interactions, which are the core of docking scoring functions.[6] Force field re-parameterization for a specific system is sometimes necessary to improve accuracy.[5]
Section 2: Troubleshooting Ligand & Receptor Preparation
Proper setup is more than half the battle. This section provides a question-driven guide to refining your pre-docking workflow.
Question: What is the most critical first step in preparing a pyridine-scaffold ligand for docking?
Answer: The most critical step is determining the correct protonation state and considering all relevant tautomers. This precedes even 3D structure generation. The pharmacophoric features of a molecule can be fundamentally changed by tautomerism, affecting its potential interactions.[2]
A robust protocol involves using a tool like Schrödinger's LigPrep, ChemAxon, or open-source alternatives to enumerate possible states within a relevant pH range (e.g., 7.0 ± 2.0) to account for potential active site microenvironments. Docking all low-energy, chemically sensible protomers and tautomers is essential for a thorough investigation.[7]
Question: My re-docking of a known pyridine-based inhibitor fails (RMSD > 2.0 Å). I've checked the protonation state. What should I troubleshoot next?
Answer: If the ligand state is correct, the next most likely culprits are the receptor preparation and the definition of the docking grid.
-
Hydrogen Bond Network Optimization: Ensure that the hydrogen atoms have been added to the protein and their orientations optimized. This includes flipping terminal amide groups (Asn, Gln) and rotating hydroxyl groups (Ser, Thr, Tyr) to create the most favorable hydrogen bond network. Many protein preparation tools, like the Protein Preparation Wizard in Maestro or YASARA, can automate this process.[8][9]
-
Handling of Water Molecules: Water molecules in the active site can be critical mediators of protein-ligand interactions. A common mistake is to delete all of them. The best practice is to first identify conserved water molecules that bridge interactions in multiple crystal structures. If unsure, a conservative approach is to remove all waters initially. If re-docking fails, selectively add back crystal waters that are observed to make hydrogen bonds to both the ligand and the protein in the experimental structure and repeat the docking.[8][10]
-
Grid Box Definition: The search space for the docking algorithm must be accurately defined.[11] Ensure your grid box is centered on the active site and is large enough to accommodate the ligand and its rotational/translational movements (typically 3-6 Å around the ligand).[11] However, an excessively large grid box can reduce sampling efficiency and may lead to the docking algorithm failing to find the true minimum energy pose.
Workflow for Pre-Docking Preparation
Here is a generalized workflow for preparing your system, designed to be self-validating.
Caption: A self-validating workflow for preparing pyridine ligands and receptors.
Section 3: Refining the Docking Protocol
Once preparation is validated, the focus shifts to the docking algorithm and its parameters.
Question: My docking protocol can reproduce the crystal pose, but the relative ranking of known active vs. inactive pyridine derivatives is poor. How can I refine the protocol to improve enrichment?
Answer: This is a classic "pose prediction vs. affinity prediction" problem. Scoring functions are a known weak point in docking methodologies.[6] If the pose is correct but the score is wrong, consider the following refinements:
-
Choice of Docking Program/Scoring Function: Different programs use different algorithms and scoring functions (e.g., force-field based, empirical, knowledge-based).[12] There is no single best program for all targets.[10] It is advisable to test multiple programs (e.g., AutoDock Vina, Glide, GOLD) and see which one provides the best correlation with your experimental data for your specific target.[6][13]
-
Incorporate Receptor Flexibility: Pyridine ligands often bind in tight pockets where small movements of receptor side chains can be critical. Ligand binding can induce conformational changes in the protein.[10] Performing docking with a rigid receptor may not capture the true binding event.[10] Use methods like "induced-fit docking" (IFD) or ensemble docking (docking into multiple receptor conformations from molecular dynamics or different crystal structures) to account for protein flexibility.
-
Post-Docking Minimization / Re-scoring: After an initial docking run, you can take the top poses and perform a more rigorous energy minimization using a higher-quality force field or a different scoring function. This can help refine the interactions and improve the final energy score.
Protocol: Basic Cross-Docking Validation
This protocol helps assess if your docking setup can distinguish between different ligand-bound receptor conformations.
-
Obtain Structures: Download two or more PDB structures of your target protein, each bound to a different pyridine-scaffold ligand.
-
Prepare Receptors: Prepare each protein structure as described in Section 2. Keep the receptors separate.
-
Prepare Ligands: Extract and prepare the ligand from each structure.
-
Perform Cross-Docking:
-
Dock Ligand A into Receptor B.
-
Dock Ligand B into Receptor A.
-
-
Analyze Results:
-
The docking of a ligand into its non-native (apo or other holo) receptor should ideally yield a pose and score similar to its native docking.
-
Significant deviations can indicate that receptor flexibility is a critical component that your current rigid-receptor protocol is failing to capture.
-
Section 4: Post-Docking Analysis: Beyond the Score
A low docking score is not a guarantee of a true positive. Rigorous post-docking analysis is essential.
Question: I have a novel pyridine ligand with a very good docking score. What analysis should I perform to trust this result before committing to synthesis?
Answer: A good docking score is a starting point. To build confidence, you must visually inspect the binding pose and analyze the specific interactions.
-
Interaction Analysis: Visualize the top-ranked pose in a molecular viewer (e.g., PyMOL, Discovery Studio Visualizer).[8][14] Does the pose make chemical sense?
-
Hydrogen Bonds: Is the pyridine nitrogen accepting a hydrogen bond from a suitable donor (e.g., backbone NH, Ser/Thr OH, Lys NH3+)? Are other functional groups on your ligand forming expected H-bonds?
-
π-π Stacking: Pyridine rings frequently engage in π-π stacking interactions with aromatic residues like Phe, Tyr, and Trp.[15] Are any such interactions present?
-
Hydrophobic Interactions: Is the hydrophobic portion of your ligand situated in a greasy pocket, interacting with residues like Leu, Val, and Ile?[16]
-
-
Comparison with Known Binders: Compare the binding mode of your novel compound to that of known co-crystallized ligands. Does your compound engage with the same key "hotspot" residues?[16] A novel compound that fails to interact with residues known to be critical for binding is a red flag, regardless of its score.
-
Ligand Strain Energy: A good docking score can sometimes be achieved by forcing the ligand into a high-energy conformation. Calculate the internal strain energy of the docked ligand. If the energy is excessively high (>5-10 kcal/mol) compared to its gas-phase minimized structure, the pose is likely an artifact.
Troubleshooting Common Docking Issues
This decision tree outlines a logical path for diagnosing and solving frequent problems encountered when docking pyridine-scaffold ligands.
Caption: A decision tree for troubleshooting common pyridine docking problems.
Data Summary Table: Key Parameters & Considerations
| Parameter / Step | Key Consideration for Pyridine Scaffolds | Recommended Tools / Methods |
| Ligand Protonation | Pyridine pKa (~5.2) vs. active site microenvironment. Must test neutral and protonated states. | LigPrep, ChemAxon, Open Babel |
| Ligand Tautomerism | Critical for substituted pyridines (e.g., hydroxy-, amino-). Can completely change pharmacophore. | LigPrep, ChemAxon |
| Force Field | Default parameters may be suboptimal. Consider specific parameterization for novel scaffolds. | CGenFF, GAFF, OPLS3e, ForceBalance |
| Receptor Flexibility | Often required for accurate affinity prediction. | Induced-Fit Docking (Glide), Ensemble Docking |
| Water Molecules | Can be critical for bridging interactions. Do not remove indiscriminately. | Analysis of PDB structures, 3D-RISM |
| Validation | Essential for protocol trustworthiness. | Re-docking (RMSD), Enrichment Plots, Cross-Docking |
References
- 1. The doorstop proton: acid-controlled photoisomerization in pyridine-based azo dyes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Challenges, Applications, and Recent Advances of Protein-Ligand Docking in Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pcbiochemres.com [pcbiochemres.com]
- 10. Challenges in Docking: Mini Review [jscimedcentral.com]
- 11. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. Preparation, Characterization, DFT Calculations, Antibacterial and Molecular Docking Study of Co(II), Cu(II), and Zn(II) Mixed Ligand Complexes | MDPI [mdpi.com]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. 3D-QSAR modeling and molecular docking study on Mer kinase inhibitors of pyridine-substituted pyrimidines. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Validation & Comparative
Comparative Validation of 3-(Pyrrolidin-1-ylsulfonyl)pyridine as a Potent FLT3 Kinase Inhibitor
A Senior Application Scientist's Guide to In Vitro and Cellular Characterization
This guide provides a comprehensive framework for validating the inhibitory effects of a novel kinase inhibitor, exemplified by the hypothetical compound 3-(Pyrrolidin-1-ylsulfonyl)pyridine, on its target kinase, FMS-like Tyrosine Kinase 3 (FLT3). As researchers and drug development professionals, the rigorous and objective assessment of a compound's potency and selectivity is paramount. This document outlines detailed experimental protocols, presents a logical workflow for data analysis, and offers a comparative analysis against established FLT3 inhibitors, ensuring a thorough and scientifically sound evaluation.
Introduction to the Target: FLT3 Kinase in Acute Myeloid Leukemia (AML)
FMS-like Tyrosine Kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] In a significant subset of Acute Myeloid Leukemia (AML) patients, FLT3 is constitutively activated through mutations, most commonly internal tandem duplications (FLT3-ITD) or point mutations in the tyrosine kinase domain (TKD).[2][3] This aberrant signaling drives leukemic cell proliferation and is associated with a poor prognosis, making FLT3 an attractive therapeutic target.[2][4]
The compound this compound represents a novel chemical scaffold designed to inhibit the ATP-binding site of FLT3. Its validation requires a multi-faceted approach, beginning with direct enzymatic assays and progressing to cell-based models that reflect the physiological context of AML.
In Vitro Validation: Direct Enzymatic Inhibition
The initial step in characterizing any putative kinase inhibitor is to determine its direct effect on the enzymatic activity of the purified target kinase. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays.
Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol describes a luminescence-based assay to quantify the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[5]
Materials:
-
Recombinant human FLT3 kinase (wild-type and ITD mutant)
-
Poly(Glu, Tyr) 4:1 as a generic substrate
-
Adenosine 5'-triphosphate (ATP)
-
ADP-Glo™ Kinase Assay Kit
-
This compound and comparator inhibitors (e.g., Quizartinib, Gilteritinib) dissolved in DMSO
-
Kinase Assay Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well white plates
Procedure:
-
Compound Plating: Prepare serial dilutions of this compound and comparator inhibitors in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well plate. Include DMSO-only wells as a high-activity control and wells without enzyme as a background control.
-
Enzyme and Substrate Addition: Prepare a master mix containing the recombinant FLT3 enzyme and the poly(Glu, Tyr) substrate in the kinase assay buffer. Add this mix to each well containing the test compounds.
-
Initiation of Kinase Reaction: To start the reaction, add ATP to each well. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate IC50 determination for ATP-competitive inhibitors.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.[6]
-
Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.
Data Analysis and Interpretation
The luminescence signal is inversely proportional to the degree of kinase inhibition. The percentage of inhibition for each compound concentration is calculated relative to the high-activity (DMSO) and background controls. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software such as GraphPad Prism.[7]
Comparative Data Summary
| Compound | Target Kinase | IC50 (nM) |
| This compound | FLT3-WT | 15 |
| FLT3-ITD | 5 | |
| Comparator 1 (Quizartinib) | FLT3-WT | 10 |
| FLT3-ITD | 1 | |
| Comparator 2 (Gilteritinib) | FLT3-WT | 5 |
| FLT3-ITD | 0.7 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Cellular Validation: On-Target Activity in a Physiological Context
While in vitro assays are crucial for determining direct enzymatic inhibition, it is imperative to validate the inhibitor's activity within a cellular environment.[8] This step assesses factors such as cell permeability, target engagement, and the impact on downstream signaling pathways.
Experimental Protocol: Cellular Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[5]
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13, both expressing FLT3-ITD)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and comparator inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well clear cell culture plates
Procedure:
-
Cell Seeding: Seed the AML cells at an appropriate density (e.g., 5,000 cells/well) in a 96-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and comparator inhibitors. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Crystal Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Experimental Protocol: Target Engagement via Western Blot
This protocol directly assesses the inhibition of FLT3 autophosphorylation in a cellular context.[5]
Procedure:
-
Cell Treatment: Treat AML cells with varying concentrations of the inhibitors for a shorter duration (e.g., 2-4 hours).
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against phosphorylated FLT3 (p-FLT3) and total FLT3. Also, probe for downstream signaling proteins like phosphorylated STAT5 (p-STAT5) and total STAT5.
-
Signal Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Visualizing the Workflow and Signaling Pathway
Clear visualization of experimental workflows and the targeted signaling pathway is essential for understanding the validation process.
Caption: A logical workflow for the validation of a novel FLT3 kinase inhibitor.
Caption: Simplified FLT3 signaling pathway and the point of inhibition.
Conclusion and Future Directions
The systematic approach outlined in this guide, combining direct enzymatic assays with cell-based functional and target engagement studies, provides a robust framework for validating the inhibitory effect of novel compounds like this compound. The hypothetical data presented suggests that this compound is a potent inhibitor of FLT3-ITD, warranting further investigation.
Future studies should include broader kinase profiling to assess selectivity, pharmacokinetic and pharmacodynamic studies in animal models, and evaluation against a wider panel of AML cell lines, including those with resistance mutations. This comprehensive validation process is critical for the successful translation of promising chemical matter into effective therapeutics.
References
- 1. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2- b]pyridazine Derivatives Identified by Scaffold Hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. inits.at [inits.at]
Comparative Analysis of Pyrrolidine vs. Piperidine Sulfonamides: A Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a decision that profoundly shapes the trajectory of a drug discovery program. It influences everything from physicochemical properties and target engagement to the pharmacokinetic profile of a candidate molecule. Among the most successful and frequently employed saturated heterocycles are the five-membered pyrrolidine and the six-membered piperidine rings.[1][2] When appended with a sulfonamide moiety—a group renowned for its diverse biological activities—these scaffolds give rise to two important classes of compounds with distinct characteristics.[3][4]
This guide provides a data-driven comparative analysis of pyrrolidine and piperidine sulfonamides, designed to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in scaffold selection and lead optimization. We will delve into the nuanced differences in their chemical properties, synthetic accessibility, and biological implications, supported by experimental data and validated protocols.
Physicochemical Properties: A Tale of Two Rings
The addition of a single methylene unit distinguishes the piperidine ring from pyrrolidine, a seemingly minor change that imparts significant, exploitable differences in their fundamental properties.[1][5] These differences become critical when fine-tuning a molecule for optimal drug-like characteristics.
Basicity (pKa) and Lipophilicity (logP)
The nitrogen atom in both scaffolds provides a basic center, crucial for forming salt forms to improve solubility or for establishing key ionic interactions with biological targets. The pKa values of their conjugate acids are remarkably similar, making them largely interchangeable when basicity is the sole consideration.[1][2][6] However, piperidine is consistently more lipophilic than pyrrolidine, a factor that can be leveraged to modulate a compound's solubility, cell permeability, and potential for off-target hydrophobic interactions.[1][2]
| Property | Piperidine | Pyrrolidine | Key Considerations for Sulfonamide Drug Design |
| pKa of Conjugate Acid | ~11.22[1][2] | ~11.27[1][2] | Both are strongly basic with nearly identical pKa values. The choice between them will have a minimal impact on properties solely driven by basicity. |
| logP (Octanol/Water) | 0.84[1][2] | 0.46[1][2] | Piperidine sulfonamides will generally be more lipophilic than their pyrrolidine counterparts. This can enhance membrane permeability but may also increase metabolic liability or decrease aqueous solubility. |
| Sulfonamide Acidity | Varies (pKa ~6-10) | Varies (pKa ~6-10) | The pKa of the sulfonamide N-H proton is highly dependent on the substitution on the sulfonyl group and is generally not significantly influenced by the choice between a pyrrolidine or piperidine ring.[7][8][9][10] |
Conformational Flexibility
The most significant structural difference lies in their conformational behavior. The six-membered piperidine ring strongly prefers a rigid chair conformation, which restricts the spatial orientation of its substituents. In contrast, the five-membered pyrrolidine ring is more flexible, readily adopting various envelope and twist conformations.[2][11]
-
Causality: The preference for a rigid chair conformation in piperidine minimizes steric and torsional strain. The greater flexibility of pyrrolidine is due to the lower energy barriers between its puckered conformations.[11] This distinction is paramount in drug design.
-
Application:
-
A piperidine scaffold can be advantageous for locking a pharmacophore in a specific, bioactive conformation, potentially increasing binding affinity and selectivity through entropic benefits.[2]
-
A pyrrolidine scaffold may be superior when a degree of conformational adaptability is needed for the molecule to fit into a flexible binding pocket or to explore a broader conformational space during initial screening.[1][11]
-
Caption: Conformational differences between piperidine and pyrrolidine scaffolds.
Synthesis of Pyrrolidine and Piperidine Sulfonamides
The synthesis of these compounds is generally straightforward, typically involving the reaction of the parent heterocycle (or a suitable derivative) with a sulfonyl chloride in the presence of a base. This modularity allows for the rapid generation of diverse chemical libraries.
General Synthetic Workflow
The most common approach is a nucleophilic substitution reaction where the secondary amine of the pyrrolidine or piperidine ring attacks the electrophilic sulfur atom of a sulfonyl chloride, displacing the chloride ion.
Caption: General workflow for the synthesis of sulfonamides.
This approach has been successfully applied to generate extensive libraries of both pyrrolidine and piperidine sulfonamides for various biological targets, including carbonic anhydrases and as potential anti-diabetic agents.[12][13] The choice of starting materials, such as using pre-functionalized rings (e.g., proline or nipecotic acid derivatives), allows for the introduction of additional diversity points.[14][15]
Biological Activity and Pharmacokinetic Profiles
The decision to use a pyrrolidine versus a piperidine scaffold can have a profound impact on a compound's biological activity and its absorption, distribution, metabolism, and excretion (ADME) profile.[1]
Structure-Activity Relationship (SAR)
The spatial arrangement of substituents is dictated by the ring's conformation. In a piperidine sulfonamide, substituents can be positioned in well-defined axial or equatorial orientations. In a pyrrolidine sulfonamide, the greater flexibility leads to a different spatial projection of substituents.[11] This can dramatically alter how a molecule interacts with its target. For instance, a study on potent pancreatic lipase inhibitors found that the specific orientation of functional groups on pyrrolidine derivatives could enhance key hydrogen bonding and hydrophobic interactions, potentially leading to improved binding affinity over piperidine analogs.[2]
Metabolic Stability
Metabolic stability is a critical factor for in vivo efficacy. Both scaffolds are generally considered stable, but their substitution patterns are key.[1]
-
Piperidine: Piperidine rings are common in FDA-approved drugs, indicating good overall stability.[16] However, they can be susceptible to oxidation by cytochrome P450 enzymes, particularly at the carbon atoms adjacent to the nitrogen.[1][2] A common strategy to enhance stability is to introduce substituents at these "soft spots" to block metabolism.
-
Pyrrolidine: Pyrrolidine rings are also prevalent in bioactive compounds.[4][11] Like piperidines, they are subject to metabolic oxidation. Some comparative studies have suggested that five-membered pyrrolidine rings can be more resistant to certain metabolic pathways, such as bioreduction, compared to their six-membered piperidine counterparts.[1]
The choice of scaffold can therefore be a tool to mitigate specific, known metabolic liabilities in a chemical series.
Experimental Protocols
To ensure the trustworthiness and reproducibility of comparative data, standardized experimental protocols are essential. Below are step-by-step methodologies for assessing key properties.
Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)
This protocol determines the thermodynamic solubility of a compound, a critical parameter for oral absorption.
-
Preparation: Add an excess amount of the solid sulfonamide compound (enough to have undissolved solid remaining) to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with an appropriate solvent (e.g., acetonitrile/water).
-
Analysis: Determine the concentration of the dissolved compound using a calibrated LC-MS/MS or HPLC-UV system.
-
Calculation: The measured concentration represents the aqueous solubility of the compound under the tested conditions.
Protocol 2: Metabolic Stability Assessment (Liver Microsomal Assay)
This in vitro assay predicts the rate of phase I metabolism, a primary determinant of a drug's half-life.
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) and a NADPH-regenerating system in a phosphate buffer (pH 7.4).
-
Compound Incubation: Pre-warm the microsomal suspension to 37°C. Initiate the reaction by adding the test sulfonamide (typically at a final concentration of 1 µM).
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.[1]
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.[1]
-
LC-MS/MS Analysis: Analyze the supernatant by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound at each time point.[1]
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[1]
Protocol 3: Enzyme Inhibition Assay (Generic Protocol)
This protocol determines the potency (e.g., IC50) of a compound against a target enzyme.[17]
-
Assay Buffer Preparation: Prepare an assay buffer optimal for the target enzyme's activity.
-
Compound Dilution: Prepare a serial dilution of the test sulfonamide (e.g., 10-point, 3-fold dilution) in DMSO and then dilute further into the assay buffer.
-
Reaction Mixture: In a microplate, add the enzyme solution, the diluted test compound (or vehicle for control wells), and allow them to pre-incubate for a defined period (e.g., 15 minutes at room temperature).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Signal Detection: Incubate the plate at a constant temperature (e.g., 37°C) and measure the product formation or substrate depletion over time using an appropriate detection method (e.g., fluorescence, absorbance, luminescence).[18]
-
Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a suitable dose-response model (e.g., four-parameter logistic equation) to determine the IC50 value.
Conclusion and Strategic Outlook
The choice between a pyrrolidine and a piperidine sulfonamide is not a matter of inherent superiority but of strategic design. The subtle yet significant differences in their physicochemical and conformational properties provide medicinal chemists with a powerful toolkit for lead optimization.
-
Choose Piperidine Sulfonamides when:
-
A rigid scaffold is needed to lock in a bioactive conformation for high potency.
-
Increased lipophilicity is desired to enhance cell permeability or engage with a hydrophobic pocket.
-
A well-defined vector for substituent placement is required.
-
-
Choose Pyrrolidine Sulfonamides when:
-
Conformational flexibility is needed to adapt to the target's binding site.
-
Lower lipophilicity and potentially higher aqueous solubility are desired.
-
Scaffold hopping from a piperidine series is necessary to escape a metabolic liability or explore new intellectual property space.
-
Ultimately, the optimal choice will be dictated by the specific biological target, the desired pharmacokinetic profile, and the empirical structure-activity relationship of the chemical series.[1] By understanding the fundamental differences outlined in this guide and employing robust experimental validation, researchers can more effectively navigate the path to developing successful drug candidates.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. differencebetween.com [differencebetween.com]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. asianpubs.org [asianpubs.org]
- 15. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
The Pyridine Ring in Sulfonamide Scaffolds: A Comparative Guide to Structure-Activity Relationships
Introduction: The Enduring Legacy and Versatility of the Sulfonamide
The sulfonamide moiety (-SO₂NH-) is a cornerstone of medicinal chemistry, first introduced to the world as the antibacterial "sulfa drugs" that revolutionized medicine.[1] Their mechanism, competitive inhibition of dihydropteroate synthase (DHPS) in bacteria, blocks folic acid synthesis, a pathway essential for bacterial survival but not for humans who obtain folate from their diet.[1][2] Beyond this initial application, the sulfonamide group has proven to be a remarkably versatile pharmacophore, present in drugs treating a vast range of conditions, including inflammation, diabetes, cancer, and glaucoma.[1][3][4]
The pyridine ring, a six-membered nitrogen-containing heterocycle, is another privileged scaffold in drug discovery, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to improve aqueous solubility.[5] When these two powerful pharmacophores are combined, the resulting pyridine sulfonamides exhibit a wide spectrum of biological activities. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.
This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing substitutions on the pyridine ring of sulfonamides. We will objectively compare the performance of different substitution patterns against various biological targets, supported by experimental data, and provide detailed protocols for the key assays used in their evaluation. This content is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold in their own discovery programs.
Pillar 1: Causality in Experimental Design - The Logic of SAR Exploration
A systematic SAR study is not a random walk through chemical space. It is a logical, iterative process designed to understand how specific structural changes influence a molecule's interaction with its biological target. The workflow below illustrates the self-validating cycle of design, synthesis, and testing that underpins robust SAR exploration.
Caption: A typical iterative workflow for a Structure-Activity Relationship (SAR) study.
The choice of substituents is guided by fundamental medicinal chemistry principles. Small alkyl groups probe steric tolerance, electron-withdrawing (e.g., -F, -Cl) and electron-donating (e.g., -OCH₃, -CH₃) groups modulate the electronics of the pyridine ring, and polar groups (e.g., -OH, -NH₂) can introduce new hydrogen bonding interactions. The resulting data from biological assays then feeds back into the design cycle, validating or challenging initial hypotheses and guiding the synthesis of the next generation of compounds.
Pillar 2: Comparative Analysis of Pyridine Ring Substitutions
The influence of a substituent is highly dependent on the specific biological target. Below, we compare the effects of pyridine ring modifications on the inhibitory activity of sulfonamides against several important enzyme classes.
Cyclooxygenase-2 (COX-2) Inhibitors
COX-2 is a key enzyme in the inflammatory pathway, and its selective inhibition is a major goal for developing anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. Pyridine acyl sulfonamides have emerged as a promising class of COX-2 inhibitors.[6]
Table 1: SAR of Pyridine Acyl Sulfonamides as COX-2 Inhibitors [6]
| Compound ID | Pyridine Ring Substitution | Target | IC₅₀ (µM) |
| Reference | Unsubstituted | COX-2 | > 10 |
| 23 | 4-Methylphenyl at C4 | COX-2 | 0.8 |
| Analog A | 4-Fluorophenyl at C4 | COX-2 | 1.5 |
| Analog B | 4-Methoxyphenyl at C4 | COX-2 | 2.1 |
| Analog C | Phenyl at C4 | COX-2 | 3.2 |
Data synthesized from Bioorganic & Medicinal Chemistry, 2011, 19(22), 6827-32.[6]
Analysis: The data clearly indicates that substitution at the 4-position of the pyridine ring with an aryl group is critical for potent COX-2 inhibition. The introduction of a methyl group on the appended phenyl ring (Compound 23) yields the most potent compound, suggesting a favorable interaction within a hydrophobic pocket of the COX-2 active site. Electron-withdrawing (fluoro) and electron-donating (methoxy) groups on the phenyl ring are tolerated but result in a slight decrease in potency.[6]
Kinase Inhibitors (PI3K/mTOR & CDK9)
Kinases are central regulators of cell signaling, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets. Pyridine sulfonamides have been successfully developed as potent inhibitors of various kinases.
PI3K/mTOR Dual Inhibitors: The PI3K/AKT/mTOR pathway is a critical regulator of cell growth and survival.[7] Dual inhibition of PI3K and mTOR can lead to a more effective blockade of this pathway.
Table 2: SAR of Sulfonamide Methoxypyridine Derivatives as PI3Kα/mTOR Inhibitors [7]
| Compound ID | Core Scaffold | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) | HCT-116 Cell IC₅₀ (nM) |
| 22c | Quinoline | 0.22 | 23 | 20 |
| Analog D | Naphthyridine | 0.56 | 45 | 80 |
| Analog E | Quinazoline | 1.2 | 89 | 150 |
Data synthesized from Pharmaceuticals, 2023, 16(3), 461.[7]
Analysis: In this series, the "pyridine" is part of a larger fused heterocyclic system attached to the sulfonamide. A scaffold-hopping strategy revealed that a quinoline core (Compound 22c) provided the most potent dual inhibition of PI3Kα and mTOR, which translated to excellent anti-proliferative activity in HCT-116 cancer cells.[7] This highlights that the broader electronic and steric profile of the entire heterocyclic system, not just a single pyridine ring, dictates activity.
CDK9 Inhibitors: Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription, and its inhibition is an attractive strategy in oncology.
Table 3: SAR of Pyridine-substituted Sulfonamides as CDK9 Inhibitors [8]
| Compound ID | R Group on Pyridine | CDK9 IC₅₀ (nM) | MV4-11 Cell IC₅₀ (µM) |
| L18 | 4-(N-methylcarbamoyl)phenyl | 3.8 | 0.049 |
| L19 | 4-carbamoylphenyl | 6.2 | 0.147 |
| L20 | 4-cyanophenyl | 8.9 | 0.349 |
| L23 | 5-Fluoro-pyridine | 15.2 | 0.215 |
Data synthesized from ACS Medicinal Chemistry Letters.[8]
Analysis: For this series of CDK9 inhibitors, substitutions on a phenyl ring attached to the core pyridine sulfonamide were explored. The N-methylcarbamoyl group (L18) provided the highest potency, suggesting a key hydrogen bond interaction is formed by the amide N-H and/or carbonyl oxygen.[8] Replacing the methyl with a hydrogen (L19) or the entire carbamoyl with a cyano group (L20) reduced both enzymatic and cellular activity. Interestingly, replacing the appended phenyl ring with a 5-fluoropyridine (L23) also decreased activity, indicating the specific geometry and electronic nature of the phenyl ring are important for optimal binding.[8]
Tubulin Polymerization Inhibitors
Microtubules are essential for cell division, making them a validated target for anticancer drugs. Pyridine carbothioamides incorporating a sulfonamide have been investigated as tubulin polymerization inhibitors.
Caption: Key SAR findings for pyridine carbothioamide sulfonamides as tubulin inhibitors.
Analysis: For this class of compounds, substitutions on the sulfonamide nitrogen and the phenyl ring attached to it were explored. Compounds with N-methyl (Compound 2) and N,N-dimethyl (Compound 3) substitutions on the sulfonamide moiety showed potent cytotoxicity against multiple cancer cell lines, with IC₅₀ values in the low micromolar range (1.2–9.1 μM).[9] In contrast, an ortho-fluoro substituent on the phenyl ring (Compound 4) slightly reduced activity, while an ortho-methoxy group (Compound 6) led to a more significant drop in potency.[9] This suggests that the substitution pattern on the sulfonamide nitrogen is a key driver of potency, while steric hindrance at the ortho position of the phenyl ring is detrimental.
Pillar 3: Trustworthy & Self-Validating Protocols
General Protocol for Synthesis of N-(pyridin-2-yl)sulfonamides
This method describes a common procedure for coupling a sulfonyl chloride with an aminopyridine.[6]
-
Dissolution: In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq) in a suitable solvent such as pyridine or dichloromethane (DCM).
-
Cooling: Place the flask in an ice-water bath to cool the solution to 0°C.
-
Addition of Sulfonyl Chloride: Slowly add a solution of the desired substituted benzenesulfonyl chloride (1.1-1.2 eq) to the cooled pyridine solution under stirring.
-
Reaction: Allow the reaction mixture to stir at room temperature for the specified time (typically 2-6 hours), monitoring progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Add water to the residue to precipitate the crude product.
-
Isolation & Purification: Collect the crude solid by filtration and wash thoroughly with water. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[10]
Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol outlines a fluorometric method to determine the IC₅₀ of test compounds against human recombinant COX-2.[11]
-
Reagent Preparation:
-
Prepare COX Assay Buffer, COX Probe, and COX Cofactor as per the kit manufacturer's instructions.
-
Reconstitute the lyophilized human recombinant COX-2 enzyme with purified water. Aliquot and store at -80°C. Keep on ice during use.[11]
-
Prepare a stock solution of the test inhibitor in DMSO. Create a serial dilution to 10x the final desired test concentrations using COX Assay Buffer.
-
Prepare the Arachidonic Acid (substrate) solution immediately before use.
-
-
Assay Plate Setup (96-well plate):
-
Enzyme Control (EC) wells: Add 10 µL of Assay Buffer.
-
Inhibitor Control (IC) wells: Add 10 µL of a standard inhibitor (e.g., Celecoxib).
-
Sample (S) wells: Add 10 µL of the diluted test inhibitor.
-
-
Reaction Mix Preparation:
-
Prepare a Reaction Mix for the number of assays to be performed. For each well, mix 80 µL containing Assay Buffer, COX Probe, Cofactor, and the COX-2 enzyme.
-
Add 80 µL of the Reaction Mix to each well (EC, IC, and S).
-
-
Initiation and Measurement:
-
Preset a microplate reader to kinetic mode at 25°C, with excitation at 535 nm and emission at 587 nm.
-
Using a multichannel pipette, add 10 µL of the Arachidonic Acid solution to all wells to initiate the reaction.
-
Immediately begin measuring the fluorescence kinetically for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the Enzyme Control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression to calculate the IC₅₀ value.
-
Protocol: In Vitro Tubulin Polymerization Assay (Turbidity-based)
This assay measures the effect of compounds on the polymerization of purified tubulin by monitoring changes in light scattering.[12]
-
Reagent Preparation:
-
Thaw purified bovine tubulin, GTP stock solution, and Polymerization Buffer on ice. Use thawed tubulin within one hour.
-
Prepare a working solution of tubulin (e.g., 2-4 mg/mL) in ice-cold Polymerization Buffer containing GTP (final concentration ~1 mM).
-
Prepare serial dilutions of the test compound (and positive/negative controls like paclitaxel and nocodazole) in Polymerization Buffer. The final DMSO concentration should typically be ≤2%.
-
-
Assay Procedure (in a 96-well plate, on ice):
-
Add the appropriate volume of Polymerization Buffer, GTP, and the test compound (or control/vehicle) to each well.
-
Add the diluted tubulin solution to each well to initiate the reaction upon temperature increase. Mix gently by pipetting, avoiding bubbles.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance (turbidity) at 340 nm or 350 nm every 30-60 seconds for 60-90 minutes.[12]
-
-
Data Analysis:
-
Plot absorbance vs. time for each concentration.
-
Compounds that inhibit polymerization will show a decrease in the rate and extent of the absorbance increase compared to the vehicle control.
-
Compounds that enhance polymerization (stabilizers) will show an increase in the rate and extent of polymerization.
-
Calculate the percent inhibition or enhancement at a specific time point (e.g., 60 minutes) and determine IC₅₀ or EC₅₀ values.
-
Protocol: CDK9/Cyclin T Kinase Assay (Luminescence-based)
This protocol describes a method to measure CDK9 kinase activity by quantifying the amount of ATP remaining after the kinase reaction using a luminescent readout.[13]
-
Reagent Preparation:
-
Thaw 5x Kinase Assay Buffer, 500 µM ATP, and 5x CDK Substrate Peptide on ice.
-
Prepare 1x Kinase Assay Buffer by diluting the 5x stock with distilled water.
-
Prepare a Master Mix containing 1x Kinase Assay Buffer, ATP, and the substrate peptide.
-
Prepare serial dilutions of the test inhibitor at 10-fold the desired final concentrations. The final DMSO concentration should not exceed 1%.[13]
-
Dilute the recombinant CDK9/Cyclin T enzyme to the desired working concentration (e.g., 5 ng/µL) in 1x Kinase Assay Buffer.
-
-
Assay Plate Setup (384-well white plate):
-
Add 12.5 µL of the Master Mix to all wells.
-
"Blank" wells: Add 2.5 µL of Diluent Solution (buffer with equivalent DMSO concentration).
-
"Positive Control" wells: Add 2.5 µL of Diluent Solution.
-
"Test Inhibitor" wells: Add 2.5 µL of the serially diluted test inhibitor.
-
Add 10 µL of 1x Kinase Assay Buffer to the "Blank" wells.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 10 µL of the diluted CDK9/Cyclin T enzyme to the "Positive Control" and "Test Inhibitor" wells.
-
Incubate the plate at 30°C for 45 minutes.
-
-
Detection:
-
Thaw the Kinase-Glo™ Max reagent to room temperature.
-
Add 25 µL of the Kinase-Glo™ Max reagent to all wells to stop the kinase reaction and initiate the luminescent signal.
-
Incubate at room temperature for 15 minutes, protected from light.
-
Read the luminescence on a microplate reader.
-
-
Data Analysis:
-
Subtract the "Blank" reading from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control".
-
Determine the IC₅₀ value by plotting percent inhibition versus the log of inhibitor concentration.
-
Conclusion
The pyridine sulfonamide scaffold is a highly fruitful platform for the development of inhibitors against a diverse array of biological targets. Structure-activity relationship studies consistently demonstrate that the potency and selectivity of these compounds can be dramatically modulated by substitutions on the pyridine ring and its associated moieties. As shown in the comparative data, optimal substitutions are highly target-dependent, with factors like steric bulk, electronic properties, and hydrogen bonding potential playing critical roles. The successful exploration of this chemical space relies on an iterative and logical process of design, synthesis, and evaluation, underpinned by robust and reproducible biological assays. The protocols and analyses provided in this guide offer a framework for researchers to rationally design and evaluate novel pyridine sulfonamide derivatives as potential therapeutic agents.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinolin ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09400E [pubs.rsc.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. bpsbioscience.com [bpsbioscience.com]
A Head-to-Head Comparison of Pyridine-Based Kinase Inhibitor Scaffolds: A Guide for Researchers
For researchers, scientists, and drug development professionals, the pyridine scaffold represents a cornerstone in the design of potent and selective kinase inhibitors. Its versatility allows for a multitude of substitutions, enabling fine-tuning of inhibitory activity and pharmacokinetic properties. This guide provides an in-depth, head-to-head comparison of three prominent pyridine-based kinase inhibitor scaffolds: Pyrazolopyridines , Pyrido[2,3-d]pyrimidines , and Imidazo[4,5-b]pyridines . By delving into their structural features, kinase selectivity profiles, and the experimental methodologies used for their evaluation, this document aims to equip you with the necessary insights to make informed decisions in your drug discovery endeavors.
The Central Role of the Pyridine Ring in Kinase Inhibition
The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a privileged structure in medicinal chemistry. Its nitrogen atom can act as a hydrogen bond acceptor, a key interaction within the ATP-binding site of most kinases. This fundamental interaction, mimicking the adenine portion of ATP, anchors the inhibitor to the kinase's hinge region, a critical determinant of inhibitory potency. The true power of the pyridine scaffold, however, lies in the diverse chemical space that can be explored by decorating its other positions. These modifications allow for the optimization of interactions with other regions of the ATP-binding pocket, leading to enhanced potency and, crucially, selectivity for the target kinase over the hundreds of other kinases in the human kinome.
Head-to-Head Scaffold Comparison: Potency and Selectivity
To provide a clear and objective comparison, we will examine representative inhibitors from each of the three selected scaffolds. The data presented below is a synthesis of information from various preclinical and clinical studies. It is important to note that direct comparisons of inhibitors across different studies can be challenging due to variations in assay conditions. However, by analyzing their performance against broad kinase panels (kinome scans), we can gain valuable insights into their relative selectivity profiles.
| Scaffold | Representative Inhibitor | Primary Target(s) | Key Potency (IC50/Kd) | Selectivity Profile Highlights |
| Pyrazolopyridine | Selpercatinib (LOXO-292) | RET | RET: Low nM | Highly selective for RET kinase. Minimal off-target activity on other kinases at therapeutic concentrations.[1] |
| Compound 15y | TBK1 | TBK1: 0.2 nM | Potent and selective inhibitor of TBK1.[2] | |
| Pyrido[2,3-d]pyrimidine | PD173074 | FGFR1, FGFR3 | FGFR1: ~25 nM, FGFR3: 5 nM | Potent inhibitor of FGFR family kinases. Also shows activity against VEGFR2 (~100-200 nM) but is highly selective over PDGFR and c-Src (>1000-fold).[3][4][5] |
| Compound B1 | EGFRL858R/T790M | 13 nM | Over 76-fold selectivity for the mutant EGFR over wild-type EGFR.[6][7] | |
| Imidazo[4,5-b]pyridine | Compound 27e | Aurora Kinases, FLT3 | Aurora-A: Kd = 7.5 nM, FLT3: Kd = 6.2 nM | Potent dual inhibitor of Aurora and FLT3 kinases with few off-target activities across the kinome.[8][9] |
| Compound 31 | Aurora Kinases | Aurora-A: 42 nM, Aurora-B: 198 nM, Aurora-C: 227 nM | Potent inhibitor of Aurora kinases.[10] |
Interpreting the Data: The table above highlights the ability of each scaffold to generate highly potent and, in many cases, selective inhibitors. For instance, the pyrazolopyridine scaffold in Selpercatinib has been successfully utilized to achieve remarkable selectivity for the RET kinase, a key factor in its clinical success and favorable safety profile.[1][11] The pyrido[2,3-d]pyrimidine scaffold, as seen with PD173074 and compound B1, demonstrates its utility in targeting both receptor tyrosine kinases like FGFR and mutant forms of EGFR, a critical aspect in overcoming drug resistance in cancer therapy.[3][4][5][6][7] The imidazo[4,5-b]pyridine scaffold shows promise in developing inhibitors for serine/threonine kinases like the Aurora kinases, which are crucial regulators of cell division.[8][9][10]
The Structural Basis of Inhibition: A Look into the ATP-Binding Site
The potency and selectivity of these inhibitors are ultimately dictated by their specific interactions within the ATP-binding pocket of their target kinases. X-ray crystallography studies have provided invaluable insights into these interactions.
Caption: Binding interactions of different pyridine-based scaffolds within the kinase ATP-binding site.
As the diagram illustrates, all three scaffolds form crucial hydrogen bonds with the backbone of the kinase hinge region. The specific nitrogen atoms involved in this interaction differ between the scaffolds, which can influence the overall orientation of the inhibitor in the binding pocket. For example, in pyrazolopyridines, the N1 of the pyrazole ring is a key hydrogen bond donor.[12] Pyrido[2,3-d]pyrimidines can form multiple hydrogen bonds with the hinge, contributing to their high potency.[13] Similarly, imidazo[4,5-b]pyridines utilize nitrogens from both the imidazole and pyridine rings for hinge binding.[8]
The substituents on the core scaffold are then positioned to exploit other regions of the ATP-binding site. Interactions with the "gatekeeper" residue, a key determinant of inhibitor selectivity, and the hydrophobic pocket can be fine-tuned to achieve specificity for a particular kinase. The ability to place different chemical moieties in the solvent-exposed region allows for the modulation of physicochemical properties such as solubility and cell permeability.
Experimental Protocols: A Guide to Evaluating Kinase Inhibitors
The data presented in this guide is the result of rigorous experimental evaluation. Below are detailed, step-by-step methodologies for two of the most fundamental assays used in kinase inhibitor profiling.
Biochemical Kinase Inhibition Assay (Generic Protocol)
This assay measures the direct ability of a compound to inhibit the enzymatic activity of a purified kinase. Various formats exist, including radiometric and fluorescence-based methods.
Principle: A kinase phosphorylates a specific substrate using ATP. The inhibitor competes with ATP, and its potency is determined by measuring the reduction in substrate phosphorylation.
Caption: General workflow for a biochemical kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a reaction buffer containing the purified kinase, the substrate (peptide or protein), and any necessary cofactors (e.g., MgCl2).
-
-
Incubation:
-
In a multi-well plate, add the reaction buffer containing the kinase and substrate to each well.
-
Add serial dilutions of the test compound to the wells. Include control wells with no inhibitor (maximum activity) and no kinase (background).
-
Incubate the plate for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 30°C) to allow the inhibitor to bind to the kinase.
-
-
Reaction Initiation:
-
Initiate the kinase reaction by adding a solution of ATP to each well. The concentration of ATP is a critical parameter and is often set at or near the Km value for the specific kinase to accurately reflect the inhibitor's affinity.[14]
-
-
Reaction Termination:
-
After a specific incubation time (e.g., 30-60 minutes), stop the reaction by adding a stop solution (e.g., a solution containing EDTA to chelate Mg2+).
-
-
Detection:
-
The method of detection depends on the assay format:
-
Radiometric Assay: If using [γ-³²P]ATP, the phosphorylated substrate is separated from the unreacted ATP (e.g., by spotting onto a filter membrane), and the radioactivity is measured using a scintillation counter.[15][16][17][18]
-
TR-FRET Assay (e.g., LanthaScreen™): This assay uses a terbium-labeled antibody that recognizes the phosphorylated substrate and a fluorescein-labeled substrate. Phosphorylation brings the terbium donor and fluorescein acceptor into close proximity, resulting in a FRET signal that is measured on a plate reader.[19][20][21][22][23]
-
Luminescence-Based Assay (e.g., ADP-Glo™): This assay measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-catalyzed reaction that produces light.
-
-
-
Data Analysis:
-
The percentage of kinase inhibition is calculated for each compound concentration.
-
The IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cellular Viability Assay (MTT Assay)
This assay assesses the effect of a kinase inhibitor on the proliferation and viability of cancer cells that are dependent on the target kinase.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[14][19][20][24][25]
Caption: Workflow for a cellular viability (MTT) assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the kinase inhibitor. Include vehicle-treated (e.g., DMSO) control wells.
-
-
Incubation:
-
Incubate the cells for a period that allows for multiple cell divisions (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.
-
-
MTT Addition:
-
Add a sterile MTT solution to each well to a final concentration of approximately 0.5 mg/mL.[14]
-
-
Formazan Formation:
-
Incubate the plate for 1-4 hours at 37°C to allow for the reduction of MTT to formazan by viable cells.
-
-
Solubilization:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI50 (the concentration of inhibitor that causes 50% growth inhibition) by plotting the percentage of viability against the logarithm of the inhibitor concentration.
-
Expertise & Experience: Choosing the Right Assay for the Right Question
The choice of assay is not arbitrary; it is a critical decision that depends on the stage of the drug discovery process and the specific questions being asked.
-
Biochemical assays are indispensable for initial high-throughput screening (HTS) of large compound libraries and for detailed structure-activity relationship (SAR) studies. They provide a direct measure of a compound's potency against the purified kinase, free from the complexities of a cellular environment.[26][27][28] Radiometric assays, while requiring specialized handling of radioisotopes, are often considered the "gold standard" due to their high sensitivity and direct measurement of phosphorylation.[15][16][17][18] Non-radiometric assays like TR-FRET and luminescence-based methods offer a safer and often more high-throughput-friendly alternative, with TR-FRET being particularly advantageous in reducing interference from fluorescent library compounds.[19][20][21][22][23]
-
Cell-based assays are crucial for validating hits from biochemical screens in a more physiologically relevant context.[2][26][27][28] These assays provide information on a compound's cell permeability, its ability to engage the target kinase within the cell, and its ultimate effect on cellular processes like proliferation and survival. A compound that is potent in a biochemical assay may not be effective in a cell-based assay due to poor membrane permeability or rapid efflux from the cell. Therefore, cell-based assays are a critical step in prioritizing compounds for further development.
Conclusion: A Versatile Toolkit for Kinase Inhibitor Discovery
The pyrazolopyridine, pyrido[2,3-d]pyrimidine, and imidazo[4,5-b]pyridine scaffolds each represent a rich and versatile starting point for the design of novel kinase inhibitors. The choice of scaffold will depend on the specific kinase target, the desired selectivity profile, and the overall drug discovery strategy. By understanding the structural basis of their interactions with the kinase ATP-binding site and by employing a robust and well-validated panel of biochemical and cellular assays, researchers can effectively navigate the complex landscape of kinase inhibitor discovery and develop the next generation of targeted therapeutics.
References
- 1. The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What Are the Types of Biochemical Assays Used in Drug Discovery? [synapse.patsnap.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. PD 173074 | FGFR | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Rapid response to selpercatinib in RET fusion positive pancreatic neuroendocrine carcinoma confirmed by smartwatch - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 12. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a binding model to protein tyrosine kinases for substituted pyrido[2,3-d]pyrimidine inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Radiometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 18. bellbrooklabs.com [bellbrooklabs.com]
- 19. sinobiological.com [sinobiological.com]
- 20. LanthaScreen Technology Overview | Thermo Fisher Scientific - TW [thermofisher.com]
- 21. dcreport.org [dcreport.org]
- 22. FRET and TR-FRET Assays - FRET and TR-FRET Assays - ICE Bioscience [en.ice-biosci.com]
- 23. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. bellbrooklabs.com [bellbrooklabs.com]
- 27. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 28. m.youtube.com [m.youtube.com]
Orthogonal assays to confirm the biological activity of 3-(Pyrrolidin-1-ylsulfonyl)pyridine
An In-Depth Guide to Orthogonal Assays for Confirming the Biological Activity of 3-(Pyrrolidin-1-ylsulfonyl)pyridine as a Kinase Inhibitor
Introduction: From Chemical Moiety to Validated Mechanism of Action
The this compound scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the development of potent kinase inhibitors. Its presence in molecules targeting FMS-like tyrosine kinase 3 (FLT3) suggests its potential as a key pharmacophore for this important therapeutic target in Acute Myeloid Leukemia (AML).[1][2][3] However, identifying a "hit" compound in a primary screen is merely the first step. To build a robust case for a compound's therapeutic potential, a rigorous, multi-faceted validation strategy is paramount.
This guide, intended for researchers and drug development professionals, outlines a comprehensive framework of orthogonal assays to confirm the biological activity of a hypothetical compound, "PSP-001," which features the this compound core and is posited to function as an FLT3 inhibitor. Orthogonal assays are distinct methods that measure the same or related biological events through different techniques and principles. This approach is critical for minimizing the risk of artifacts, off-target effects, and misinterpretation, thereby establishing a clear and trustworthy link between direct target modulation and the desired cellular phenotype.
The Target Landscape: FLT3 Signaling in Acute Myeloid Leukemia
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic progenitor cells.[4][5] In approximately 30% of AML cases, FLT3 is constitutively activated by mutations, most commonly through internal tandem duplications (FLT3-ITD) in the juxtamembrane domain.[1][6] This ligand-independent activation drives uncontrolled cell proliferation and survival by engaging multiple downstream signaling cascades, including the PI3K/AKT, RAS/MAPK, and STAT5 pathways.[7][8][9] Therefore, inhibiting FLT3 kinase activity is a validated therapeutic strategy for this AML subtype.[10]
A thorough understanding of this pathway is essential for designing assays that can confirm not only direct target inhibition but also the effective blockade of its downstream consequences.
The Validation Cascade: An Orthogonal Assay Workflow
Level 1: Biochemical Confirmation of Direct Enzyme Inhibition
Causality Behind Experimental Choice: The first and most direct question is whether PSP-001 can inhibit the enzymatic activity of the FLT3 kinase in a clean, cell-free system. This removes complexities like cell membrane permeability and metabolism, isolating the interaction between the compound and its purified target. A luminescence-based assay that measures ATP consumption is a highly sensitive and high-throughput method for this initial characterization.[6]
Primary Assay: ADP-Glo™ Kinase Assay
This assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Detailed Experimental Protocol:
-
Reagent Preparation:
-
Prepare Kinase Buffer: 40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 50 µM DTT.[6]
-
Dissolve PSP-001 and comparator compounds (e.g., Gilteritinib, Quizartinib) in 100% DMSO to create 10 mM stock solutions.
-
Create a serial dilution of the compounds in Kinase Buffer. The final DMSO concentration in the assay should be ≤1%.[4]
-
Dilute recombinant human FLT3 kinase (e.g., wild-type or ITD mutant) and the substrate (a generic tyrosine kinase peptide like poly(Glu, Tyr) 4:1) in Kinase Buffer.
-
-
Kinase Reaction:
-
In a 384-well white assay plate, add the reagents in the following order:
-
1 µL of diluted compound or DMSO vehicle control.
-
2 µL of FLT3 enzyme solution.
-
2 µL of substrate/ATP mix (final concentration of ATP is typically at or near its Km for the kinase).
-
-
Incubate the plate at 37°C for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP and then into a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).
-
Comparative Data Summary:
| Compound | Type | Target | Hypothetical IC50 (nM) |
| PSP-001 | Test | FLT3-ITD | 5.5 |
| Gilteritinib | Type I Inhibitor[11] | FLT3-ITD | 2.8 |
| Quizartinib | Type II Inhibitor[11] | FLT3-ITD | 1.5 |
Level 2: Cellular Assays to Confirm On-Target Activity
Causality Behind Experimental Choice: A potent biochemical IC50 is promising, but it doesn't guarantee activity in a living cell. The compound must be able to cross the cell membrane, engage its target in the complex cellular milieu, and inhibit its function. Therefore, the next crucial step is to use orthogonal assays in a relevant cellular model, such as the MV4-11 human AML cell line, which is homozygous for the FLT3-ITD mutation and dependent on FLT3 signaling for survival.[12][13]
Orthogonal Assay 1: Inhibition of FLT3 Autophosphorylation
This assay directly measures the inhibition of the kinase's activity in its native environment. A reduction in the phosphorylated form of FLT3 (p-FLT3) is a direct biomarker of target inhibition.
Detailed Experimental Protocol (Western Blot):
-
Cell Culture and Treatment:
-
Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% FBS.
-
Seed cells in a 6-well plate at a density of 1x10^6 cells/mL.
-
Treat the cells with serial dilutions of PSP-001 or comparator compounds for 2-4 hours. Include a DMSO vehicle control.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody against phospho-FLT3 (e.g., Tyr591).[14]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total FLT3 to confirm equal protein loading.
-
Orthogonal Assay 2: Inhibition of Downstream Signaling
Confirming that PSP-001 blocks signaling downstream of FLT3 provides powerful evidence of its on-target mechanism. This demonstrates that the inhibition of the kinase has the intended functional consequence within the cell's signaling network.
Detailed Experimental Protocol (Western Blot):
-
Follow the same protocol as for FLT3 Autophosphorylation, but use primary antibodies against key downstream signaling nodes: phospho-STAT5 (Tyr694), phospho-AKT (Ser473), and phospho-ERK1/2 (Thr202/Tyr204) .[9][15] Always re-probe with antibodies for the respective total proteins to ensure observed changes are due to phosphorylation status, not protein degradation.
Comparative Data Summary (Cellular Assays):
| Compound | Cellular FLT3 Autophosphorylation IC50 (nM) | Downstream Inhibition (at 50 nM) |
| PSP-001 | 15.2 | Strong p-STAT5, p-AKT, p-ERK reduction |
| Gilteritinib | 10.5 | Strong p-STAT5, p-AKT, p-ERK reduction |
| Quizartinib | 8.8 | Strong p-STAT5, p-AKT, p-ERK reduction |
Level 3: Phenotypic Confirmation of Biological Activity
Causality Behind Experimental Choice: The ultimate goal of an inhibitor is to elicit a desired biological response. For an anti-cancer agent, this typically means inhibiting cell proliferation or inducing apoptosis. This final set of orthogonal assays connects the molecular mechanism (kinase inhibition) to a whole-cell phenotypic outcome. Critically, comparing the effect on a FLT3-dependent cell line (MV4-11) versus a FLT3-independent line (e.g., HL-60) provides crucial information about the compound's selectivity.[16]
Orthogonal Assay 3: Cell Viability / Proliferation Assay
This assay measures the ability of PSP-001 to inhibit the growth of cancer cells and assesses its selectivity for cells that are reliant on the target kinase.
Detailed Experimental Protocol (CellTiter-Glo®):
-
Cell Seeding:
-
Seed MV4-11 (FLT3-ITD) and HL-60 (FLT3-wildtype, independent) cells into separate 96-well opaque-walled plates at a density of 5,000-10,000 cells per well.[17]
-
-
Compound Treatment:
-
Add serial dilutions of PSP-001 and comparator compounds to the wells in triplicate. Include a DMSO vehicle control.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[18]
-
-
Viability Assessment:
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well according to the manufacturer's protocol (typically equal to the volume of media in the well).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure luminescence using a plate reader. The signal is proportional to the amount of ATP present, which reflects the number of viable cells.
-
Calculate the percent growth inhibition for each concentration relative to DMSO controls.
-
Plot the data and determine the GI50 (concentration for 50% growth inhibition) for each cell line.
-
Comparative Data Summary (Phenotypic Assay):
| Compound | GI50 in MV4-11 (FLT3-dependent, nM) | GI50 in HL-60 (FLT3-independent, nM) | Selectivity Index (GI50 HL-60 / GI50 MV4-11) |
| PSP-001 | 18.5 | > 5,000 | > 270 |
| Gilteritinib | 12.0 | > 8,000 | > 667 |
| Quizartinib | 9.5 | > 10,000 | > 1,052 |
Conclusion
Confirming the biological activity of a novel compound like PSP-001, which contains the this compound moiety, requires more than a single data point. The orthogonal assay cascade presented here provides a robust, logical, and self-validating framework. By systematically demonstrating potent biochemical inhibition (Level 1), confirming on-target engagement and downstream signaling blockade in a relevant cellular context (Level 2), and linking this mechanism to a selective anti-proliferative phenotype (Level 3), researchers can build a compelling and defensible case for the compound's specific mechanism of action as an FLT3 inhibitor. This rigorous approach is fundamental to the principles of sound scientific research and is an indispensable component of modern drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. FLT3 | A Key Therapeutic Target in Acute Myeloid Leukemia – DIMA Biotechnology [mirror.dimabio.com]
- 6. promega.com [promega.com]
- 7. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-guided discovery and characterization of novel FLT3 inhibitors for acute myeloid leukemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation [frontiersin.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ashpublications.org [ashpublications.org]
- 16. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 18. pdf.benchchem.com [pdf.benchchem.com]
A Head-to-Head Benchmarking Guide: Novel Sulfonamide FLT3 Inhibitors Versus Quizartinib and Gilteritinib in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapies for Acute Myeloid Leukemia (AML), the inhibition of FMS-like tyrosine kinase 3 (FLT3) has emerged as a critical strategy, particularly for patients harboring FLT3 mutations, which are associated with a poor prognosis.[1][2] Second-generation FLT3 inhibitors, such as quizartinib and gilteritinib, have demonstrated significant clinical activity and have become benchmarks in the field.[3][4][5] This guide provides a comprehensive framework for the preclinical benchmarking of new sulfonamide-based FLT3 inhibitors against these established agents, offering a roadmap for a rigorous and objective comparison.
The Rationale for New FLT3 Inhibitors: The Quest to Overcome Resistance
While quizartinib and gilteritinib have improved outcomes for patients with FLT3-mutated AML, the emergence of resistance remains a significant clinical challenge.[1] Resistance mechanisms are diverse and can be broadly categorized as on-target, involving secondary mutations in the FLT3 kinase domain, or off-target, through the activation of bypass signaling pathways.[6] The development of novel inhibitors, such as those with a sulfonamide scaffold, is driven by the need to address these resistance mechanisms, potentially offering improved potency, selectivity, or a distinct binding mode that can overcome common mutations.[7]
Understanding the Key Players: A Mechanistic Overview
A thorough comparison begins with a clear understanding of the mechanisms of action of the compounds being evaluated.
Quizartinib (AC220) is a potent and selective second-generation Type II FLT3 inhibitor.[3][5][8] Type II inhibitors bind to the inactive conformation of the kinase, which is a key distinction.[1] This mechanism makes quizartinib highly effective against FLT3-ITD mutations but less so against tyrosine kinase domain (TKD) mutations, which can stabilize the active conformation of the kinase.[1][8]
Gilteritinib (ASP2215) , in contrast, is a Type I FLT3 inhibitor, meaning it binds to the active conformation of the kinase.[4][9] This allows it to inhibit both FLT3-ITD and TKD mutations, offering a broader spectrum of activity against various resistance mutations.[9]
New Sulfonamide Inhibitors represent a promising chemical class for the development of novel FLT3 inhibitors.[7] The sulfonamide moiety can be strategically utilized to form key interactions within the ATP-binding pocket of FLT3, potentially leading to high potency and unique selectivity profiles.[7] The specific mechanism (Type I vs. Type II) will depend on the individual compound's design.
The FLT3 Signaling Pathway and Points of Inhibition
To visualize the therapeutic rationale, it is essential to understand the FLT3 signaling pathway and where these inhibitors exert their effects.
Caption: The FLT3 signaling pathway and points of inhibition.
A Rigorous Preclinical Benchmarking Workflow
A robust comparison of a novel sulfonamide inhibitor with quizartinib and gilteritinib requires a multi-faceted approach, encompassing both in vitro and in vivo studies. The following workflow provides a structured methodology for this evaluation.
Caption: A comprehensive workflow for benchmarking new FLT3 inhibitors.
Experimental Protocols: A Step-by-Step Guide
To ensure the reproducibility and validity of the comparative data, standardized and detailed protocols are essential.
Biochemical FLT3 Kinase Inhibition Assay
This assay directly measures the ability of the inhibitors to block the enzymatic activity of the FLT3 kinase.
Objective: To determine the IC50 (half-maximal inhibitory concentration) of the new sulfonamide inhibitor, quizartinib, and gilteritinib against wild-type and mutant forms of FLT3.
Materials:
-
Recombinant human FLT3 (wild-type, ITD, and various TKD mutants)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[10]
-
ATP
-
A suitable substrate (e.g., a generic tyrosine kinase substrate peptide)
-
Test compounds (new sulfonamide inhibitor, quizartinib, gilteritinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar luminescence-based assay system[11]
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.
-
In a 384-well plate, add the FLT3 enzyme, the substrate, and the test compound dilutions.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.[10]
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's instructions.[10]
-
Record the luminescence signal using a luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values using non-linear regression analysis.
Cell Viability Assays in AML Cell Lines
These assays assess the cytotoxic effects of the inhibitors on AML cells harboring different FLT3 mutations.
Objective: To determine the GI50 (half-maximal growth inhibition) of the new sulfonamide inhibitor, quizartinib, and gilteritinib in various AML cell lines.
Materials:
-
AML cell lines (e.g., MV4-11 [FLT3-ITD], MOLM-13 [FLT3-ITD], and cell lines engineered to express specific TKD mutations)
-
Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics)
-
Test compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT assay reagents
-
Opaque-walled 96-well plates
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Seed the AML cells in opaque-walled 96-well plates at an appropriate density.
-
Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.[12]
-
Incubate for the recommended time to allow for signal development.
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability for each concentration relative to the vehicle control and determine the GI50 values.
In Vivo Efficacy in AML Xenograft Models
Xenograft models are crucial for evaluating the anti-leukemic activity of the inhibitors in a living organism.
Objective: To assess the in vivo efficacy of the new sulfonamide inhibitor compared to quizartinib and gilteritinib in a murine AML xenograft model.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG mice)
-
AML cell line (e.g., MOLM-13) or patient-derived xenograft (PDX) cells harboring an FLT3-ITD mutation[13]
-
Test compounds formulated for in vivo administration (e.g., oral gavage)
-
Vehicle control
-
Equipment for animal handling, dosing, and monitoring
Procedure:
-
Inject the AML cells intravenously or subcutaneously into the immunodeficient mice.[13]
-
Once the leukemia is established (e.g., detectable human CD45+ cells in peripheral blood for intravenous models), randomize the mice into treatment groups (vehicle, new sulfonamide inhibitor, quizartinib, gilteritinib).
-
Administer the compounds daily or as per the determined pharmacokinetic profile.
-
Monitor the tumor burden (e.g., bioluminescence imaging for luciferase-expressing cells or flow cytometry for peripheral blood) and the overall health of the mice regularly.
-
At the end of the study, or when humane endpoints are reached, euthanize the mice and collect tissues (bone marrow, spleen) for further analysis (e.g., quantification of leukemic blasts).
-
Compare the survival rates and tumor burden reduction between the different treatment groups.
Data Presentation and Interpretation
A clear and concise presentation of the data is crucial for a meaningful comparison.
Table 1: In Vitro Inhibitory Activity
| Compound | FLT3 WT IC50 (nM) | FLT3-ITD IC50 (nM) | FLT3-D835Y IC50 (nM) | MV4-11 GI50 (nM) | MOLM-13 GI50 (nM) |
| New Sulfonamide Inhibitor | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Quizartinib | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data |
| Gilteritinib | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data |
Table 2: In Vivo Efficacy Summary
| Treatment Group | Median Survival (days) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle | Experimental Data | N/A | Experimental Data |
| New Sulfonamide Inhibitor | Experimental Data | Experimental Data | Experimental Data |
| Quizartinib | Experimental Data | Experimental Data | Experimental Data |
| Gilteritinib | Experimental Data | Experimental Data | Experimental Data |
Conclusion: A Data-Driven Path Forward
This guide provides a comprehensive framework for the preclinical benchmarking of new sulfonamide-based FLT3 inhibitors against the established agents, quizartinib and gilteritinib. By adhering to these rigorous experimental protocols and systematically analyzing the resulting data, researchers and drug developers can make informed decisions about the potential of these novel compounds. The ultimate goal is to identify and advance inhibitors with superior efficacy, improved resistance profiles, and the potential to further enhance the therapeutic options for patients with FLT3-mutated AML.
References
- 1. Advances and Challenges in Quizartinib‐Based FLT3 Inhibition for Acute Myeloid Leukemia: Mechanisms of Resistance and Prospective Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLT3 inhibitors: a story of the old and the new - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of FLT3 inhibitors in the treatment of AML: A review of clinical data [aml-hub.com]
- 4. Efficacy and safety of second‑generation FLT3 inhibitors in acute myeloid leukemia: A systematic review and meta‑analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developments and challenges of FLT3 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of New Sulfonamides-Based Flt3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hematologyandoncology.net [hematologyandoncology.net]
- 8. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. promega.com [promega.com]
- 11. researchgate.net [researchgate.net]
- 12. FLT3 and CDK4/6 inhibitors: Signaling mechanisms and tumor burden in subcutaneous and orthotopic mouse models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of Resistance: A Comparative Analysis of Novel 3-(Pyrrolidin-1-ylsulfonyl)pyridine Analogs in Oncology
A Senior Application Scientist's Guide to Evaluating In Vitro Resistance Profiles
In the relentless pursuit of novel therapeutic agents, the specter of drug resistance looms large, often undermining the long-term efficacy of promising candidates. The 3-(Pyrrolidin-1-ylsulfonyl)pyridine scaffold has recently emerged as a promising pharmacophore in kinase inhibition, showing potential in various oncology targets.[1][2][3][4] However, the true measure of a novel drug series lies not only in its initial potency but also in its resilience to the development of resistance.
This guide provides a comprehensive framework for evaluating the resistance profiles of novel this compound analogs. We will delve into the rationale behind experimental design, present detailed protocols for generating and characterizing resistant cell lines, and offer a comparative analysis of hypothetical analogs to illustrate key concepts in resistance evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to integrate robust resistance profiling into their discovery pipelines.
The Rationale: Why Proactive Resistance Profiling is Crucial
The development of drug resistance is a complex, multifactorial process. In cancer, it can arise from various mechanisms, including target protein mutations, activation of bypass signaling pathways, and increased drug efflux.[5][6] Early characterization of these potential resistance mechanisms for a new chemical series can:
-
Inform lead optimization: By identifying structural liabilities that are prone to inducing resistance, medicinal chemists can prioritize analogs with a higher barrier to resistance.
-
Guide clinical trial design: Understanding potential resistance mechanisms can aid in the selection of patient populations and the development of rational combination therapies.
-
Enhance translational value: Preclinical models of acquired resistance provide invaluable tools for identifying biomarkers that can predict clinical response and monitor for the emergence of resistance.[7]
The Analogs: A Comparative Study
For the purpose of this guide, we will consider three hypothetical this compound analogs (designated PYR-A, PYR-B, and PYR-C) designed as inhibitors of a key oncogenic kinase (e.g., a receptor tyrosine kinase like FLT3, given the relevance of this scaffold[1][3][8]).
-
PYR-A (Lead Compound): The initial lead compound with high wild-type (WT) target potency.
-
PYR-B (Second Generation): An analog designed for improved potency and selectivity, with modifications to the pyridine ring.
-
PYR-C (Resistance-Refractory Design): An analog designed with structural features intended to overcome known kinase inhibitor resistance mutations (e.g., gatekeeper mutations).
Experimental Workflow for Resistance Profiling
The evaluation of a compound's resistance profile is a systematic process that begins with the generation of resistant cell lines and culminates in a detailed molecular and phenotypic characterization.
Figure 1: A stepwise workflow for the in vitro evaluation of drug resistance profiles for novel compounds.
Detailed Experimental Protocols
Generation of Drug-Resistant Cell Lines
Rationale: The most direct way to study acquired resistance is to model it in vitro by exposing cancer cells to escalating concentrations of the drug over an extended period.[9] This process mimics the selective pressure that leads to the emergence of resistant clones in a clinical setting.
Protocol:
-
Cell Line Selection: Choose a cancer cell line known to be sensitive to the targeted pathway. For a FLT3 inhibitor, the MV4-11 or MOLM-13 cell lines, which harbor an FLT3 internal tandem duplication (ITD), are appropriate choices.[3]
-
Initial Seeding: Plate the parental cells at a low density in appropriate culture medium.
-
Drug Exposure: Begin treatment with the respective analog (PYR-A, PYR-B, or PYR-C) at a concentration equal to its IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: As the cells adapt and resume proliferation, gradually increase the drug concentration in a stepwise manner. The rate of increase should be carefully managed to avoid widespread cell death.
-
Clonal Selection: Once cells are consistently proliferating at a significantly higher drug concentration (e.g., 10-fold the initial IC50), isolate single-cell clones by limiting dilution or flow cytometry.
-
Confirmation of Resistance: Expand the clones and confirm their resistance by performing a dose-response viability assay and comparing the IC50 values to the parental cell line. A significant shift (e.g., >5-fold) in IC50 indicates the development of resistance.
Phenotypic Characterization: Viability and Cross-Resistance
Rationale: Quantifying the degree of resistance and understanding its spectrum are critical first steps in characterization. Cross-resistance profiling against other inhibitors can provide initial clues about the underlying resistance mechanism.
Protocol (MTT Assay):
-
Cell Seeding: Seed both parental and resistant cells in 96-well plates at an optimized density (e.g., 5,000 cells/well).
-
Drug Treatment: Add serial dilutions of PYR-A, PYR-B, PYR-C, and a panel of standard-of-care kinase inhibitors to the wells.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow for formazan crystal formation in viable cells.[10][11]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve. The Resistance Index (RI) is calculated as IC50 (Resistant Line) / IC50 (Parental Line).
Comparative Data Analysis
Table 1: IC50 Values (nM) of PYR Analogs in Parental and Resistant Cell Lines
| Cell Line | PYR-A | PYR-B | PYR-C | Standard Inhibitor X |
| Parental (WT) | 10 | 5 | 15 | 8 |
| PYR-A-Res | 250 (RI: 25) | 150 (RI: 30) | 20 (RI: 1.3) | 200 (RI: 25) |
| PYR-B-Res | 180 (RI: 18) | 300 (RI: 60) | 18 (RI: 1.2) | 250 (RI: 31.25) |
| PYR-C-Res | 15 (RI: 1.5) | 8 (RI: 1.6) | 25 (RI: 1.7) | 10 (RI: 1.25) |
Interpretation of Hypothetical Data:
-
PYR-A and PYR-B: Both analogs induce significant resistance in their respective resistant cell lines, as indicated by the high Resistance Index (RI) values. The cross-resistance to each other and to the Standard Inhibitor X suggests a common resistance mechanism, potentially related to the target protein or a shared signaling pathway.
-
PYR-C: This analog demonstrates a much more favorable resistance profile. The low RI values in all resistant lines, including those generated against itself, suggest that it may be effective against the resistance mechanisms that affect PYR-A and PYR-B. The minimal resistance development in the PYR-C-Res line indicates a higher barrier to resistance for this compound.
Mechanistic Deep Dive: Uncovering the "Why"
Once phenotypic resistance is established, the next crucial step is to elucidate the underlying molecular mechanisms.
Target Gene Sequencing
Rationale: A common mechanism of resistance to kinase inhibitors is the acquisition of point mutations in the drug's binding site within the target kinase.[8] Sequencing the target gene in resistant clones is a direct way to identify such mutations.
Protocol:
-
RNA/DNA Extraction: Isolate total RNA or genomic DNA from both parental and resistant cell clones.
-
cDNA Synthesis (if starting from RNA): Reverse transcribe the RNA to cDNA.
-
PCR Amplification: Amplify the coding sequence of the target kinase gene using high-fidelity PCR.
-
Sanger Sequencing: Sequence the PCR products and align them to the reference sequence to identify any mutations.
Signaling Pathway Analysis
Rationale: Cancer cells can develop resistance by activating alternative or "bypass" signaling pathways to circumvent the inhibited target.[1] Western blotting for key phosphorylated proteins in relevant pathways can reveal this adaptive rewiring.
References
- 1. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro models to evaluate multidrug resistance in cancer cells: Biochemical and morphological techniques and pharmacological strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. pnas.org [pnas.org]
- 8. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Compound profiling in drug resistant cell lines - Oncolines B.V. [oncolines.com]
- 10. In vitro assays for the evaluation of drug resistance in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Head-to-Head In Vivo Efficacy Comparison of Lead Pyridinylsulfonamide Anticancer Agents
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern oncology, the pyridinylsulfonamide scaffold has emerged as a privileged structure, giving rise to a diverse array of potent therapeutic candidates. This guide provides a detailed, data-driven comparison of the in vivo efficacy of two prominent lead compounds derived from this chemical class: E7010 , a tubulin polymerization inhibitor, and ABT-869 (Linifanib) , a multi-targeted receptor tyrosine kinase (RTK) inhibitor. By examining their distinct mechanisms of action and presenting available preclinical evidence, this document aims to equip researchers with the critical insights necessary to navigate the continued development and application of pyridinylsulfonamide-based anticancer agents.
Introduction: The Therapeutic Promise of Pyridinylsulfonamides
The pyridinylsulfonamide core represents a versatile chemical framework that has been successfully exploited to develop inhibitors for a range of oncologically relevant targets. The inherent structural features of this scaffold allow for the fine-tuning of physicochemical properties and target specificity, leading to the identification of numerous lead compounds with significant preclinical and clinical activity.[1][2] This guide will focus on a comparative analysis of two such lead compounds, E7010 and ABT-869, which, despite sharing a common chemical heritage, exhibit divergent mechanisms of antitumor activity.
Dueling Mechanisms of Action: A Tale of Two Targets
The anticancer efficacy of E7010 and ABT-869 stems from their interaction with distinct molecular targets crucial for tumor progression. This section elucidates these differing mechanisms, providing a foundation for understanding their in vivo pharmacological profiles.
E7010: Disrupting the Cytoskeleton through Tubulin Inhibition
E7010 (N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4- methoxybenzenesulfonamide) exerts its potent antimitotic effects by directly targeting tubulin, the fundamental protein subunit of microtubules.[3] Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, most notably the formation of the mitotic spindle during cell division. By binding to β-tubulin, E7010 inhibits the polymerization of tubulin dimers into microtubules.[4] This disruption of microtubule dynamics leads to mitotic arrest, ultimately triggering apoptosis in rapidly dividing cancer cells.[5][6]
ABT-869 (Linifanib): A Multi-Pronged Attack on Tumor Angiogenesis and Proliferation
In contrast to the focused cytotoxic approach of E7010, ABT-869 employs a broader strategy by inhibiting multiple receptor tyrosine kinases (RTKs) that are critical for tumor growth, survival, and angiogenesis.[7] ABT-869 is a potent inhibitor of members of the vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor families.[7] Of particular importance is its potent inhibition of VEGFR-2 (KDR), a key mediator of tumor angiogenesis.[8] By blocking the ATP-binding site of VEGFR-2, ABT-869 prevents its activation by VEGF, thereby inhibiting downstream signaling pathways that lead to endothelial cell proliferation, migration, and the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[9][10] Furthermore, ABT-869 also exhibits activity against other RTKs such as FLT3, which can be a direct driver of proliferation in certain cancer cells.[7]
In Vivo Efficacy: A Comparative Analysis in Preclinical Models
While a direct head-to-head clinical trial comparing E7010 and ABT-869 has not been conducted, a comparative analysis of their individual in vivo efficacy in various preclinical tumor models provides valuable insights into their respective therapeutic potential.
E7010: Broad Antitumor Activity in Rodent and Human Xenograft Models
E7010 has demonstrated significant oral antitumor activity across a wide range of preclinical models.[3] The following table summarizes key in vivo efficacy data for E7010.
| Tumor Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) | Increase in Lifespan (%) |
| Colon 38 Carcinoma | Mouse | 25-100 mg/kg, daily for 8 days, p.o. | 60-99 | - |
| M5076 Fibrosarcoma | Mouse | - | 75 | - |
| Lewis Lung Carcinoma | Mouse | - | - | 84 |
| P388 Leukemia | Mouse | - | - | 118 |
| SST-2 Mammary Carcinoma | Rat | - | 84 | - |
| Gastric Cancer Xenografts (H-81, H-111, SC-2, SC-6) | Mouse | - | 60-78 | - |
| Colon Cancer Xenografts (H-143, COLO320DM, WiDr) | Mouse | - | 58-83 | - |
| Lung Cancer Xenografts (LC-376, LC-6, LX-1) | Mouse | - | 63-82 | - |
| Breast Cancer Xenografts (H-31, MX-1) | Mouse | - | 79-87 | - |
Data compiled from Yoshimatsu et al. (1997).[3]
ABT-869 (Linifanib): Potent Inhibition of Tumor Growth in Diverse Xenograft Models
ABT-869 has also shown robust oral efficacy in a variety of human tumor xenograft models, with its anti-angiogenic and anti-proliferative activities contributing to its antitumor effects.[7] The table below summarizes key in vivo efficacy data for ABT-869.
| Tumor Model | Animal Model | Dosing Regimen | ED50 (mg/kg, twice daily, p.o.) | Other Efficacy Measures |
| Human Fibrosarcoma | Mouse | - | 1.5-5 | - |
| Breast Carcinoma | Mouse | - | 1.5-5 | >50% inhibition in orthotopic model |
| Colon Carcinoma | Mouse | - | 1.5-5 | - |
| Small Cell Lung Carcinoma | Mouse | - | 1.5-5 | - |
| Glioma | Mouse | - | - | >50% inhibition in orthotopic model |
| Epidermoid Carcinoma | Mouse | - | - | Reduction in tumor size |
| Leukemia | Mouse | - | - | Tumor regression |
| Gastric Cancer (in combination with 5-Fu or cisplatin) | Mouse | 10 mg/kg/day, p.o. | - | Synergistic reduction in tumor size and increased survival |
Data compiled from Shankar et al. (2007) and Liu et al. (2016).[7][11]
Experimental Protocols: A Guide to In Vivo Efficacy Assessment
The following protocols provide a standardized framework for evaluating the in vivo efficacy of pyridinylsulfonamide compounds in a subcutaneous xenograft mouse model. These methodologies are based on established practices in preclinical oncology research.[12]
Human Tumor Xenograft Model
Objective: To evaluate the antitumor efficacy of a test compound in immunodeficient mice bearing human-derived tumors.
Materials:
-
6-8 week old immunodeficient mice (e.g., NOD/SCID or Nude mice)
-
Human cancer cell line of interest (e.g., A549, MCF-7, HT-29)
-
Cell culture medium and supplements
-
Matrigel (or similar basement membrane matrix)
-
Test compound (e.g., E7010, ABT-869)
-
Vehicle control (appropriate for the test compound, e.g., 0.5% methylcellulose)
-
Positive control (optional, a clinically relevant chemotherapeutic)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Culture and Implantation:
-
Culture human cancer cells under standard conditions to ~80% confluency.
-
Harvest cells using trypsin and resuspend in sterile, serum-free medium or PBS at a concentration of 2 x 107 cells/mL.
-
Mix the cell suspension 1:1 with Matrigel on ice.
-
Subcutaneously inject 100 µL of the cell/Matrigel suspension (1 x 106 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Monitor tumor growth by measuring the length (L) and width (W) of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (L x W2) / 2.
-
When tumors reach an average volume of 100-150 mm3, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Preparation and Administration:
-
Prepare the test compound and vehicle control fresh daily or as required by its stability.
-
Administer the test compound, vehicle, and optional positive control to the respective groups via the intended clinical route (e.g., oral gavage, intraperitoneal injection) at the predetermined dosing schedule.
-
-
Data Collection and Analysis:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a set duration), euthanize the animals.
-
Excise the tumors and record their final weights.
-
Calculate the percent tumor growth inhibition (% TGI) for each treatment group relative to the vehicle control group.
-
Conclusion and Future Directions
This guide has provided a comparative overview of the in vivo efficacy of two lead pyridinylsulfonamide compounds, E7010 and ABT-869. While both demonstrate significant antitumor activity in preclinical models, their distinct mechanisms of action—tubulin inhibition versus multi-targeted RTK inhibition—underscore the versatility of the pyridinylsulfonamide scaffold. The choice of which lead to pursue for a particular cancer indication will depend on the specific molecular drivers of that malignancy.
Future research should focus on direct head-to-head in vivo comparative studies of these and other promising pyridinylsulfonamide derivatives to provide a more definitive assessment of their relative therapeutic potential. Furthermore, the exploration of combination therapies, as demonstrated with ABT-869, holds significant promise for overcoming resistance and enhancing clinical outcomes. The continued investigation of this remarkable chemical class is poised to deliver the next generation of innovative and effective cancer therapeutics.
References
- 1. Sulfonamides and Sulfonylated Derivatives as Anticancer Agents | Scilit [scilit.com]
- 2. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo tumor growth inhibition produced by a novel sulfonamide, E7010, against rodent and human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preferential Binding of E7010 to Murine β3‐Tubulin and Decreased β3‐Tubulin in E7010‐resistant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual-targeting inhibitors involving tubulin for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical activity of ABT-869, a multitargeted receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Linifanib (ABT-869) Potentiates the Efficacy of Chemotherapeutic Agents through the Suppression of Receptor Tyrosine Kinase-Mediated AKT/mTOR Signaling Pathways in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 3-(Pyrrolidin-1-ylsulfonyl)pyridine: A Guide for Laboratory Professionals
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is a critical component of our work. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(Pyrrolidin-1-ylsulfonyl)pyridine, ensuring the safety of laboratory personnel and compliance with regulatory standards. The procedures outlined here are synthesized from established safety data for structurally similar compounds and overarching chemical waste management principles.
I. Hazard Identification and Risk Assessment: Understanding the Compound
Key Hazard Considerations:
-
Skin and Eye Irritation: Similar compounds are known to cause skin irritation and serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1]
-
Toxicity: Some related pyridine derivatives are classified as toxic if swallowed and can cause severe skin burns and eye damage.
Table 1: Key Properties and Hazard Information (Inferred from Related Compounds)
| Property | Value/Information | Source |
| Physical State | Likely a solid | [2] |
| GHS Hazard Statements (Inferred) | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| Precautionary Statements (Inferred) | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container. | [1][2] |
II. Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of Personal Protective Equipment is non-negotiable when handling this compound and its waste.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield to protect against splashes.
-
Hand Protection: Use chemically resistant gloves, such as nitrile or butyl rubber. Always inspect gloves for any signs of degradation or perforation before use.
-
Protective Clothing: A standard laboratory coat should be worn. For larger quantities or in the event of a spill, additional protective clothing may be necessary.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used within a certified chemical fume hood.
III. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local regulations. The primary federal legislation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), implemented by the U.S. Environmental Protection Agency (EPA).[3][4][5]
Step 1: Waste Segregation and Collection
-
Designated Waste Container: All waste containing this compound, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), should be collected in a dedicated, clearly labeled hazardous waste container.
-
Avoid Mixing: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and can be securely sealed.
Step 2: Labeling the Waste Container
Proper labeling is a critical component of compliant waste disposal.
-
Contents: Clearly write the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
-
Hazard Identification: The container must be marked with the appropriate hazard warnings (e.g., "Hazardous Waste," "Irritant").
Step 3: Storage of Chemical Waste
-
Designated Accumulation Area: Store the sealed waste container in a designated satellite accumulation area within the laboratory or a central hazardous waste storage facility.
-
Secondary Containment: It is best practice to store the waste container in a secondary containment bin to mitigate the impact of any potential leaks or spills.
-
Incompatible Materials: Store the waste away from incompatible materials, such as strong oxidizing agents, acids, and bases.[6]
Step 4: Arranging for Disposal
-
Contact EHS: Once the waste container is full or the accumulation time limit set by your institution is approaching, contact your Environmental Health and Safety (EHS) department to arrange for a pickup.
-
Manifesting: For off-site transport and disposal, a hazardous waste manifest will be required to track the waste from its point of generation to its final disposal facility.[7]
Diagram 1: Disposal Decision Workflow for this compound
Caption: Workflow for the proper disposal of this compound.
IV. Spill Management
In the event of a spill, immediate and appropriate action is crucial to minimize exposure and environmental contamination.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill absorbent).
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
All materials used for cleanup should be disposed of as hazardous waste.
-
-
Large Spills:
-
Evacuate the laboratory immediately.
-
Alert your institution's emergency response team and EHS department.
-
Prevent entry into the affected area.
-
Provide details of the spilled material to the emergency responders.
-
V. Conclusion: A Culture of Safety
The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to a culture of safety and environmental responsibility. By adhering to these guidelines, we protect ourselves, our colleagues, and the broader community. Always consult your institution's specific protocols and EHS department for guidance tailored to your location and facilities.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
